Histone H2A (1-20)
Description
BenchChem offers high-quality Histone H2A (1-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Histone H2A (1-20) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C83H155N37O26 |
|---|---|
Molecular Weight |
2087.4 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[6-amino-2-[2-[[2-[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C83H155N37O26/c1-42(106-70(136)48(17-5-9-27-84)110-60(127)36-102-59(126)35-104-69(135)54(25-26-58(89)125)115-73(139)49(18-6-10-28-85)111-62(129)38-105-68(134)47(21-13-31-98-80(90)91)109-61(128)37-103-67(133)46(88)39-121)66(132)114-52(22-14-32-99-81(92)93)72(138)108-43(2)64(130)112-50(19-7-11-29-86)71(137)107-44(3)65(131)113-51(20-8-12-30-87)75(141)120-63(45(4)124)78(144)116-53(23-15-33-100-82(94)95)74(140)118-57(41-123)77(143)119-56(40-122)76(142)117-55(79(145)146)24-16-34-101-83(96)97/h42-57,63,121-124H,5-41,84-88H2,1-4H3,(H2,89,125)(H,102,126)(H,103,133)(H,104,135)(H,105,134)(H,106,136)(H,107,137)(H,108,138)(H,109,128)(H,110,127)(H,111,129)(H,112,130)(H,113,131)(H,114,132)(H,115,139)(H,116,144)(H,117,142)(H,118,140)(H,119,143)(H,120,141)(H,145,146)(H4,90,91,98)(H4,92,93,99)(H4,94,95,100)(H4,96,97,101) |
InChI Key |
CCAFITMPUHZBFY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Histone H2A N-Terminal Tail: A Critical Regulator of Chromatin Dynamics and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H2A, a seemingly small and unstructured protrusion from the nucleosome core, plays a profoundly important and multifaceted role in the regulation of chromatin structure and function. Its influence extends from the fundamental level of chromatin compaction to the intricate orchestration of gene expression, DNA repair, and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of the histone H2A N-terminal tail's function, with a focus on its post-translational modifications, its impact on chromatin architecture, and its involvement in key nuclear processes. Detailed experimental methodologies are provided to facilitate further research in this critical area of epigenetics.
Structure and Post-Translational Modifications of the H2A N-terminal Tail
The N-terminal tail of histone H2A, typically comprising the first 15-20 amino acids, is a highly basic and flexible domain that extends from the nucleosome core particle.[1] This tail is a hotspot for a diverse array of post-translational modifications (PTMs), which dynamically alter its chemical properties and create a complex signaling landscape often referred to as the "histone code".[2] These modifications are installed, removed, and recognized by specific enzymes ("writers," "erasers," and "readers," respectively), thereby translating cellular signals into changes in chromatin structure and gene activity.[3]
Key PTMs of the H2A N-terminal tail include:
-
Acetylation: The addition of an acetyl group to lysine (B10760008) residues, typically neutralizing their positive charge. Acetylation of H2A is generally associated with a more open chromatin conformation and transcriptional activation.[4][5]
-
Ubiquitination: The covalent attachment of one or more ubiquitin moieties to lysine residues. Monoubiquitination of H2A is involved in various processes, including transcriptional repression and the DNA damage response.[6]
-
Phosphorylation: The addition of a phosphate (B84403) group to serine or threonine residues. Phosphorylation of H2A is notably involved in the cellular response to DNA damage.[6]
-
Methylation: The addition of methyl groups to lysine and arginine residues. While less characterized on H2A compared to H3 and H4, H2A methylation is emerging as an important regulatory mark.[2]
The interplay between these modifications creates a sophisticated regulatory network that fine-tunes chromatin function in response to various cellular cues.
Role in Chromatin Compaction and Structure
The H2A N-terminal tail contributes to the higher-order folding of chromatin, although its role is complex and can be context-dependent. The positively charged tail can interact with the negatively charged DNA backbone of adjacent nucleosomes, promoting chromatin fiber condensation.[5][7] However, certain PTMs, such as acetylation, can disrupt these interactions, leading to a more relaxed chromatin structure.[8]
Recent studies suggest that the H2A N-terminal tail can also engage in internucleosomal interactions, potentially bridging neighboring nucleosomes to stabilize compacted chromatin fibers.[9] Deletion or modification of this tail can therefore lead to alterations in chromatin accessibility and the overall nuclear architecture.
Function in Gene Regulation
The H2A N-terminal tail is a critical regulator of gene expression, acting primarily as a transcriptional repressor for a subset of genes.[10][11] Studies in Saccharomyces cerevisiae have shown that deletion of the H2A N-terminal domain leads to the upregulation of a significant number of genes, particularly those involved in metabolic pathways.[10]
A specific subdomain within the H2A N-terminal tail, comprising residues 16-20, has been identified as crucial for this transcriptional repression.[10][11] The precise mechanism of this repression is still under investigation but likely involves the recruitment of repressive protein complexes or the maintenance of a compact chromatin state that limits the access of the transcriptional machinery.
Conversely, post-translational modifications of the H2A N-terminal tail can switch its function from repressive to activating. For instance, acetylation of H2A.Z, a variant of H2A, is associated with active enhancers and promotes the recruitment of regulatory complexes.[4]
Involvement in the DNA Damage Response
The H2A N-terminal tail plays a vital role in the cellular response to DNA damage.[12] In response to DNA double-strand breaks (DSBs), the H2A variant H2A.X is rapidly phosphorylated on a C-terminal serine residue (γH2AX), a hallmark of the DNA damage response. While this modification is not on the N-terminal tail, the tail itself is subject to modifications that are crucial for the subsequent repair processes.
For example, ubiquitination of H2A at its N-terminal tail is an early event in the DNA damage response, facilitating the recruitment of repair factors to the site of damage.[6] Furthermore, the H2A N-terminal tail is required for efficient base excision repair (BER) by regulating the expression of key repair enzymes.[12] Deletion of this tail sensitizes cells to DNA damaging agents, highlighting its importance in maintaining genomic integrity.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the histone H2A N-terminal tail.
| Parameter | Organism | Finding | Reference |
| Genome-wide Gene Regulation | S. cerevisiae | The H2A N-terminal domain regulates the transcription of approximately 4.8% of the yeast genome, primarily acting as a repressor. | [10] |
| Transcriptional Upregulation | S. cerevisiae | Deletion of the H2A N-terminal domain (Δ4-20) resulted in the upregulation of 248 genes. | [10] |
| Transcriptional Downregulation | S. cerevisiae | Deletion of the H2A N-terminal domain (Δ4-20) resulted in the downregulation of 44 genes. | [10] |
| Modification | Residues | Function | Key Enzymes | Reference |
| Acetylation | K4, K7, K11, K13, K15 (H2A.Z) | Transcriptional activation, enhancer activity | TIP60 | [4] |
| Ubiquitination | K13, K15 | Transcriptional repression, DNA damage response | RNF8, RNF168 | [6] |
| Phosphorylation | S1 | DNA damage response | Mst1 | |
| N-terminal Acetylation | S1 | Co-translational modification, function under investigation | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for advancing our understanding of H2A N-terminal tail function.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to map the genomic localization of specific histone modifications or histone-binding proteins.[14][15][16][17][18]
Protocol Overview:
-
Cross-linking: Covalently link proteins to DNA in vivo using formaldehyde (B43269).
-
Cell Lysis and Chromatin Fragmentation: Lyse cells and shear chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification or protein of interest.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the enriched DNA by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
Mass Spectrometry for Histone PTM Analysis
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of histone PTMs.[19][20][21][22][23]
Protocol Overview (Bottom-up approach):
-
Histone Extraction: Isolate histones from cell nuclei.
-
Protein Digestion: Digest the histones into smaller peptides using a protease such as trypsin. Chemical derivatization (e.g., propionylation) may be used to improve peptide analysis.
-
Liquid Chromatography (LC): Separate the peptides based on their physicochemical properties using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS): Ionize the separated peptides and measure their mass-to-charge ratio.
-
Tandem Mass Spectrometry (MS/MS): Fragment selected peptides and measure the masses of the fragments to determine the amino acid sequence and identify the location and type of PTMs.
-
Data Analysis: Use specialized software to analyze the MS and MS/MS data to identify and quantify histone modifications.
In Vitro Chromatin Assembly Assays
These assays are used to reconstitute nucleosomes or chromatin fibers in a controlled environment to study the effects of specific histone modifications or mutations on chromatin structure and function.[24][25][26][27][28]
Protocol Overview:
-
Histone and DNA Preparation: Purify recombinant or native histones and a DNA template of a defined sequence.
-
Histone Octamer Refolding: Refold the four core histones into histone octamers.
-
Nucleosome Reconstitution: Assemble nucleosomes by mixing the histone octamers with the DNA template, typically using salt gradient dialysis or histone chaperones.
-
Quality Control: Assess the quality and homogeneity of the reconstituted nucleosomes using techniques such as native polyacrylamide gel electrophoresis (PAGE), atomic force microscopy (AFM), or analytical ultracentrifugation.
-
Functional Assays: Use the reconstituted chromatin in various downstream assays, such as transcription assays, chromatin remodeling assays, or binding assays with chromatin-associated proteins.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in signaling pathways and the steps in experimental procedures can greatly aid in their understanding.
Caption: Signaling pathway of H2A N-terminal tail modifications.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Conclusion and Future Directions
The histone H2A N-terminal tail has emerged as a critical signaling hub that integrates diverse cellular signals to regulate chromatin dynamics and nuclear processes. Its post-translational modifications, interactions with other proteins, and influence on chromatin structure underscore its importance in maintaining cellular homeostasis and responding to environmental challenges.
For researchers and drug development professionals, the enzymes that modify the H2A N-terminal tail represent promising therapeutic targets. Developing small molecule inhibitors or activators of these enzymes could provide novel strategies for treating diseases with epigenetic underpinnings, such as cancer and developmental disorders.
Future research will undoubtedly uncover new modifications, interacting partners, and functions associated with the H2A N-terminal tail. Advanced techniques, such as cryo-electron microscopy and single-molecule approaches, will provide unprecedented insights into the dynamic interplay between the H2A tail and the surrounding chromatin landscape. A deeper understanding of this small but mighty domain will continue to illuminate the fundamental principles of epigenetic regulation and open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nonessential H2A N-Terminal Tail Can Function as an Essential Charge Patch on the H2A.Z Variant N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Modifications: Crucial Elements for Damage Response and Chromatin Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminal tail of histone H2A binds to two distinct sites within the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Gene Transcription by the Histone H2A N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of gene transcription by the histone H2A N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The amino-terminal tails of histones H2A and H3 coordinate efficient base excision repair, DNA damage signaling and postreplication repair in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Variant-Specific Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. Mass Spectrometry-Based Methodology for Identification of Native Histone Variant Modifications From Mammalian Tissues and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis | Semantic Scholar [semanticscholar.org]
- 21. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 23. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 24. In Vitro Assembly of Nucleosomes for Binding/Remodeling Assays | Springer Nature Experiments [experiments.springernature.com]
- 25. Methods designed for the identification and characterization of in vitro and in vivo chromatin assembly mutants in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro Chromatin Assembly - Strategies and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay [protocols.io]
- 28. bio-protocol.org [bio-protocol.org]
The Role of the Histone H2A (1-20) N-Terminal Tail in Gene Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Histone H2A N-Terminal Tail as a Regulatory Hub
The nucleosome, the fundamental repeating unit of chromatin, consists of 147 base pairs of DNA wrapped around an octamer of four core histone proteins: H2A, H2B, H3, and H4.[1] Protruding from this compact core are the N-terminal tails of the histones, which are structurally flexible and subject to a wide array of post-translational modifications (PTMs).[2][3] These tails function as critical signaling platforms, integrating cellular signals to regulate DNA-templated processes such as transcription, replication, and repair.[4][5]
Among these, the N-terminal tail of histone H2A, particularly the first 20 amino acids, plays a distinct and crucial role in gene regulation. While for many years less studied than the tails of H3 and H4, the H2A (1-20) region is now understood to be a key player in maintaining transcriptional fidelity, primarily by establishing a repressive chromatin environment.[5][6] Deletion or modification of this domain is linked to significant changes in genome-wide expression profiles, highlighting its importance.[5] This guide provides an in-depth technical overview of the molecular mechanisms, experimental validation, and quantitative impact of the H2A (1-20) peptide in gene regulation.
Core Function: A Repressive Domain within H2A (1-20)
Studies in Saccharomyces cerevisiae have been instrumental in elucidating the primary function of the H2A N-terminal domain. Research indicates that this domain's main role is to repress the transcription of a large subset of the yeast genome.[5][6]
A key discovery was the identification of a small subdomain within the N-terminus, comprising residues 16-20, which is essential for this transcriptional repression.[5][6] Deletion of the entire N-terminal domain (residues 1-20) or specifically this small subdomain (residues 16-20) results in a significant up-regulation of a distinct set of genes.[5] Further investigation pinpointed two specific residues, serine-17 and arginine-18, as being critical for the repression of certain reporter genes.[6]
The H2A N-terminal tail also engages in physical interactions that contribute to chromatin architecture. It can mediate internucleosome interactions, which are thought to be important for the formation of higher-order chromatin structures.[7][8] Furthermore, site-specific cross-linking experiments have demonstrated that the H2A N-terminal tail binds directly to nucleosomal DNA at defined locations, suggesting it helps to anchor and stabilize the DNA wrapped around the histone core.[4][9]
Caption: Logical model of the repressive function of the H2A (1-20) domain.
The Role of Post-Translational Modifications (PTMs)
The repressive function of the H2A (1-20) tail is dynamically regulated by PTMs. These modifications alter the tail's charge and structure, thereby influencing its interactions with DNA and other proteins.[8]
Acetylation: Lysine (B10760008) acetylation is a prominent modification on the H2A N-terminal tail. In yeast, H2A can be acetylated at lysines 4 and 7 (K4, K7).[5] The histone variant H2A.Z can be extensively acetylated at five lysine residues within its N-terminal tail (K4, K7, K11, K13, and K15).[2] Generally, acetylation neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone.[8] This leads to a more "open" chromatin conformation that is permissive to transcription, counteracting the tail's intrinsic repressive function.[2]
Other Modifications: While less characterized on the canonical H2A (1-20) peptide itself, other modifications like methylation, phosphorylation, and ubiquitination are known to occur on H2A variants and play diverse roles.[2][10] For instance, ubiquitination of H2A is often associated with transcriptionally silenced states.[2] The interplay between different PTMs forms a complex "histone code" that is interpreted by various cellular machines to enact specific downstream effects on gene expression.[11]
Caption: Signaling pathway for H2A (1-20) acetylation and gene regulation.
Quantitative Data on Gene Regulation
Quantifying the precise impact of the H2A (1-20) peptide on gene expression is crucial for understanding its biological significance. Studies using DNA microarrays and quantitative RT-PCR have provided concrete data on the level of de-repression observed upon its deletion.
Table 1: Effect of H2A N-Terminal Deletion on Gene Expression This table summarizes data from a study in Saccharomyces cerevisiae where the H2A N-terminal domain (residues 4-20) was deleted, and the resulting change in mRNA levels for specific genes was measured.[5]
| Gene | Function | Fold Change in mRNA Level (H2A Δ4-20 vs. Wild-Type) | P-value |
| BNA2 | Tryptophan catabolism to NAD | 6.0 | 4.4 x 10⁻¹⁴ |
| BNA1 | Tryptophan catabolism to NAD | 3.0 | 1.5 x 10⁻⁶ |
Table 2: Relative Expression of H2A Genes in Proliferating Cells This table shows the relative expression levels of different H2A genes in mouse Hepa 1-6 cells, indicating that not all H2A variants are expressed at the same level.[12] The replication-independent variant H2afz (H2A.Z) shows the highest expression.
| Gene | Type | Relative Expression Level (Arbitrary Units) |
| H2afz | Replication-Independent | Highest |
| Hist3h2a | Replication-Dependent | Highest among dependent |
| Hist1h2aa | Replication-Dependent | Lowest |
Detailed Experimental Protocols
Validating the function of the H2A (1-20) peptide and its modifications requires a suite of specialized molecular biology and proteomic techniques.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide localization of specific histone modifications (e.g., H2A acetylation) or histone variants.[13][14]
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA and proteins to other proteins, capturing in vivo interactions.[15]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H2AK7ac). The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of the genome enriched for the histone modification.
Caption: High-level experimental workflow for ChIP-seq analysis.
Mass Spectrometry (MS) for PTM Analysis
Bottom-up proteomics is the most common MS-based approach for identifying and quantifying histone PTMs.[16]
Methodology:
-
Histone Extraction: Isolate nuclei from cell pellets. Extract histones using an acid extraction protocol (e.g., with 0.2 M HCl), which exploits the high basicity of histones. Precipitate the histones with trichloroacetic acid (TCA).[17][18]
-
Chemical Derivatization (Propionylation): Resuspend purified histones and react them with propionic anhydride. This step neutralizes the positive charge of unmodified lysine residues, preventing cleavage by trypsin and improving chromatographic separation.
-
Proteolytic Digestion: Digest the derivatized histones into smaller peptides using an enzyme like trypsin. Trypsin will now only cleave at arginine residues.
-
Second Derivatization: Perform a second propionylation step to derivatize the newly created N-termini of the digested peptides.
-
LC-MS/MS Analysis: Separate the peptides using nano-liquid chromatography (nLC) coupled directly to a high-resolution mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragments (MS/MS or MS2 scan).
-
Data Analysis: Use specialized software to search the MS/MS spectra against a database of known histone sequences. The mass shifts in the spectra reveal the presence, identity, and location of PTMs. Relative abundance of different modified forms can be quantified by comparing the peak intensities from the MS1 scans.[16]
Caption: Workflow for histone PTM analysis by mass spectrometry.
In Vitro Peptide Pull-Down Assay
This assay is used to identify proteins ("readers") that specifically bind to the H2A tail in its unmodified or modified state.[11][19]
Methodology:
-
Peptide Synthesis: Synthesize biotinylated histone peptides corresponding to H2A (1-20). Create different versions of the peptide, one unmodified and others with specific PTMs (e.g., acetylated K7).
-
Peptide Immobilization: Incubate the biotinylated peptides with streptavidin-coated magnetic beads to immobilize them.
-
Protein Incubation: Incubate the peptide-coated beads with a source of potential binding proteins, such as a nuclear protein extract or a purified recombinant protein.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins from the beads. Identify the eluted proteins using Western blotting (if testing a known interactor) or mass spectrometry (for unbiased discovery of new interactors).
Conclusion and Future Directions
The histone H2A (1-20) N-terminal tail is a critical regulatory domain that primarily functions to repress basal transcription. This function is localized to a small subdomain (residues 16-20) and is dynamically modulated by post-translational modifications, most notably acetylation, which antagonizes the repressive state.
For researchers and drug development professionals, this domain represents a potential target for therapeutic intervention. Modulating the enzymes that write (e.g., HATs) or erase (e.g., HDACs) PTMs on the H2A tail could offer a strategy for re-activating silenced tumor suppressor genes or altering aberrant gene expression profiles in disease.
Future research should focus on:
-
Identifying Reader Proteins: Uncovering the full complement of proteins that specifically bind to the H2A (1-20) tail in a PTM-dependent manner.
-
Crosstalk between Modifications: Investigating how modifications on the H2A tail interact with those on other histones to orchestrate complex regulatory outcomes.
-
H2A Variants: Elucidating how the sequence variations in the N-terminal tails of different H2A variants (e.g., H2A.Z, H2A.X) fine-tune their specific roles in gene regulation and DNA repair.[2]
A deeper understanding of this small but potent peptide will continue to provide valuable insights into the fundamental mechanisms of epigenetic control.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonessential H2A N-Terminal Tail Can Function as an Essential Charge Patch on the H2A.Z Variant N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-terminal tail of histone H2A binds to two distinct sites within the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Gene Transcription by the Histone H2A N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of gene transcription by the histone H2A N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. pnas.org [pnas.org]
- 10. New developments in post-translational modifications and functions of histone H2A variants. | Semantic Scholar [semanticscholar.org]
- 11. A Method for Characterizing Protein-Histone Peptide Interactions In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative analysis of expression of histone H2a genes in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 18. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Post-Translational Modifications of the Histone H2A N-terminus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal tail of histone H2A, a fundamental component of the nucleosome, is a critical hub for a diverse array of post-translational modifications (PTMs). These modifications, including acetylation, ubiquitination, phosphorylation, and methylation, act as intricate molecular signals that dynamically regulate chromatin structure and function. This guide provides a comprehensive overview of the major PTMs occurring on the H2A N-terminus, their biological significance, and the experimental methodologies used to study them. Understanding these modifications is paramount for researchers in chromatin biology, epigenetics, and for professionals involved in the development of therapeutic agents targeting epigenetic pathways.
Core Post-Translational Modifications of the Histone H2A N-terminus
The unstructured N-terminal tail of histone H2A is a primary target for numerous enzymes that catalyze the addition or removal of chemical groups. These modifications can alter the charge of the histone tail, create binding sites for effector proteins, and ultimately influence gene expression, DNA repair, and other crucial cellular processes. The following sections detail the key PTMs identified on the H2A N-terminus.
Acetylation
Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues, is predominantly associated with a more open chromatin structure and transcriptional activation. This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA.
Key Sites and Enzymes:
-
H2A.Z: This variant of H2A is extensively acetylated at lysines 4, 7, 11, and 13 of its N-terminal tail.[1]
-
TIP60 (KAT5): The histone acetyltransferase (HAT) TIP60 is a primary enzyme responsible for the acetylation of H2A.Z.[1]
-
NAA40: The N-alpha-acetyltransferase 40 (NAA40) specifically acetylates the N-terminus of both H2A and H4.[2][3]
Functional Implications:
-
Acetylated H2A.Z is enriched at the promoters of active genes and is involved in transcriptional activation.[1][4]
-
Acetylation of H2A and H4 N-terminal tails by the NuA4 complex can stimulate the incorporation of the H2A.Z variant into nucleosomes by the SWR1 complex.[5]
-
N-terminal acetylation of H2A.X, mediated by NAA40, has been shown to be responsive to UV-induced DNA damage.[2]
Ubiquitination
The attachment of one or more ubiquitin moieties to lysine residues is a highly versatile PTM with diverse roles in chromatin biology. While C-terminal ubiquitination of H2A is well-studied, N-terminal ubiquitination is emerging as a critical regulator of the DNA damage response.
Key Sites and Enzymes:
-
H2A/H2A.X Lysines 13 and 15 (K13/K15): These residues are targets for ubiquitination in response to DNA double-strand breaks (DSBs).[6][7]
-
RNF8 and RNF168: These E3 ubiquitin ligases are key players in the DNA damage response pathway, catalyzing the ubiquitination of H2A and H2A.X at K13 and K15.[6][7]
Functional Implications:
-
Ubiquitination of H2A at K13/K15 is a crucial step in the recruitment of DNA repair factors, such as 53BP1, to sites of DNA damage.[7] This modification is essential for signaling the presence of a DSB and initiating the repair process.
-
The ubiquitination of H2A is a dynamic process, with deubiquitinating enzymes (DUBs) playing a role in reversing the modification and regulating the DNA damage response.
Phosphorylation
The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues can introduce a negative charge and lead to significant conformational changes, impacting protein-protein interactions and enzymatic activity.
Key Sites and Enzymes:
-
H2A Serine 1 (S1): This residue can be phosphorylated by the mitogen- and stress-activated kinase 1 (MSK1).[8][9]
Functional Implications:
-
Phosphorylation of H2A at S1 by MSK1 has been shown to inhibit transcription on chromatin templates.[9] This suggests a direct role for this modification in gene repression.
-
Acetylation of histone H3 can suppress the inhibitory effect of H2A S1 phosphorylation on transcription, highlighting the concept of "histone crosstalk" where one modification can influence the effect of another.[9]
Methylation
The addition of methyl groups to lysine and arginine residues can have varied effects on transcription, depending on the specific residue and the degree of methylation (mono-, di-, or tri-methylation).
Key Sites and Enzymes:
-
H2A.Z Lysines 4 and 7 (K4, K7): These residues can be monomethylated by the enzyme SETD6.[1]
-
PRMT5: The protein arginine methyltransferase 5 (PRMT5), in complex with MEP50, can methylate the N-terminal tails of H2A and H4.[10][11]
Functional Implications:
-
Monomethylation of H2A.Z at K4 and K7 by SETD6 is necessary for the self-renewal of mouse embryonic stem cells.[1]
-
In contrast to acetylation, methylation of H2A.Z is associated with a more stable chromatin association and transcriptionally silenced states.[1]
Quantitative Data on H2A N-terminal PTMs
The relative abundance of different histone modifications can vary depending on the cell type, developmental stage, and in response to external stimuli. Mass spectrometry-based proteomics has been instrumental in quantifying these changes.
| Modification | Histone Variant | Residue(s) | Relative Abundance/Observation | Cellular Context/Significance | Reference |
| Acetylation | H2A.Z | K4, K7, K11, K13, K15 | K7 and K11 are the most frequently modified | Mouse embryonic stem cells | [1] |
| Acetylation | H2A.X | N-terminus | Responsive to UVB-induced DNA damage | Human cells | [2] |
| Ubiquitination | H2A/H2A.X | K13, K15 | Occurs in response to DNA double-strand breaks | DNA Damage Response | [6][7] |
| Phosphorylation | H2A | S1 | Enriched in mitotic chromatin | Worms, flies, and mammals | [8] |
| Monomethylation | H2A.Z | K4, K7 | Preferentially at K7 | Mouse embryonic stem cells, necessary for self-renewal | [1] |
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Involving H2A Ubiquitination
Upon DNA double-strand break (DSB) formation, a signaling cascade is initiated, leading to the ubiquitination of H2A on its N-terminus. This is a critical event for the recruitment of DNA repair machinery.
TIP60-Mediated Acetylation of H2A.Z in Transcriptional Activation
The histone acetyltransferase TIP60 plays a key role in acetylating the histone variant H2A.Z, a modification associated with active gene transcription.
Experimental Workflow for Mass Spectrometry-Based PTM Analysis
This workflow outlines the key steps for identifying and quantifying histone PTMs using mass spectrometry.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. Histone ubiquitylation and its roles in transcription and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized and robust workflow for quantifying the canonical histone ubiquitination marks H2AK119ub and H2BK120ub by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Histone H2A ubiquitination resulting from Brap loss of function connects multiple aging hallmarks and accelerates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Histone H2A (1-20) N-Terminal Tail: Sequence, Structure, and Function
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-terminal tails of core histones are critical hubs for epigenetic regulation, influencing chromatin structure and gene expression. Among these, the histone H2A tail, though less studied than its H3 and H4 counterparts, plays a vital role in fundamental cellular processes, including transcriptional regulation and the DNA damage response. This technical guide provides a comprehensive overview of the first 20 amino acids of the human histone H2A N-terminal tail. We will delve into its sequence, structural dynamics, significant post-translational modifications (PTMs), and its role in key signaling pathways. Furthermore, this document furnishes detailed experimental protocols for the extraction and analysis of histones, aiming to equip researchers with the necessary tools to investigate this crucial regulatory domain.
Histone H2A (1-20) Sequence and Physicochemical Properties
The canonical human histone H2A features a highly basic N-terminal tail. The first 20 amino acids are crucial for its function and are subject to numerous post-translational modifications.
Amino Acid Sequence
The sequence of the first 20 residues of canonical human histone H2A (Type 1) is presented below.[1][2]
Table 1: Human Histone H2A (1-20) Amino Acid Sequence
| Position | 1-Letter Code | 3-Letter Code |
|---|---|---|
| 1 | S | Ser |
| 2 | G | Gly |
| 3 | R | Arg |
| 4 | G | Gly |
| 5 | K | Lys |
| 6 | Q | Gln |
| 7 | G | Gly |
| 8 | G | Gly |
| 9 | K | Lys |
| 10 | A | Ala |
| 11 | R | Arg |
| 12 | A | Ala |
| 13 | K | Lys |
| 14 | A | Ala |
| 15 | K | Lys |
| 16 | T | Thr |
| 17 | R | Arg |
| 18 | S | Ser |
| 19 | S | Ser |
| 20 | R | Arg |
Physicochemical Data
The physicochemical properties of this peptide segment contribute to its function, particularly its overall positive charge, which facilitates interactions with the negatively charged DNA backbone.
Table 2: Physicochemical Properties of Human Histone H2A (1-20)
| Property | Value |
|---|---|
| Molecular Formula | C₈₃H₁₅₅N₃₇O₂₆ |
| Average Mass | 2087.4 Da |
| Residue Count | 20 |
| Theoretical pI | 12.33 |
| Net Charge at pH 7.0 | +7 |
Structural Characteristics of the H2A N-Terminal Tail
The N-terminal tails of all core histones are characterized by a high degree of intrinsic disorder.[3][4]
-
Intrinsic Disorder: In isolation, the H2A (1-20) peptide does not adopt a stable secondary or tertiary structure, existing as a random coil.[4][5] This flexibility is crucial for its function, allowing it to adopt different conformations upon binding to various partners.
-
Nucleosomal Conformation: Within the context of the nucleosome, the H2A N-terminal tail is not entirely unstructured. It emerges from the histone core and makes dynamic contacts with nucleosomal DNA.[5][6] Molecular dynamics simulations and NMR studies suggest that the H2A N-tail can dynamically interact with either the major or minor grooves of the DNA superhelix.[7] These interactions are vital for stabilizing the wrapping of DNA around the histone octamer and for modulating higher-order chromatin structure.
Post-Translational Modifications (PTMs) of H2A (1-20)
The H2A (1-20) tail is a substrate for numerous enzymes that add or remove chemical marks, creating a complex signaling cassette. These PTMs can directly alter chromatin structure or serve as docking sites for effector proteins ("readers").[8][9]
Table 3: Key Post-Translational Modifications on Human Histone H2A (1-20)
| Residue | Modification | "Writer" Enzyme(s) | "Eraser" Enzyme(s) | Biological Function |
|---|---|---|---|---|
| Ser1 | Phosphorylation | Unspecified Kinases | Unspecified Phosphatases | Involved in DNA damage response.[10] |
| Arg3 | Methylation | PRMT1, PRMT5, PRMT6 | Unspecified | Transcriptional activation and repression, DNA repair.[1][10] |
| Arg3 | Citrullination | PAD4 | Unspecified | Transcriptional regulation.[1] |
| Lys5 | Acetylation | HATs (e.g., TIP60) | HDACs | Destabilizes nucleosomes, promotes open chromatin and transcription.[9][11] |
| Lys9 | Acetylation | HATs | HDACs | Associated with transcriptional activation.[10] |
Biological Functions and Signaling Pathways
The PTMs on the H2A (1-20) tail are integral to several key cellular signaling pathways.
Transcriptional Regulation
Acetylation of lysines (K5, K9) by Histone Acetyltransferases (HATs) neutralizes their positive charge, weakening the electrostatic interaction between the histone tail and the DNA backbone.[6][9] This leads to a more "open" or relaxed chromatin conformation, which is generally permissive to transcription. This process is reversible, with Histone Deacetylases (HDACs) removing the acetyl groups to promote a condensed, transcriptionally silent state.
DNA Damage Response (DDR)
While the phosphorylation of the H2A variant H2A.X on Ser139 (γH2A.X) is the most prominent histone mark in the DDR, modifications on the N-terminal tail also play a role.[12][13] For instance, methylation of Arginine 3 (R3) by PRMTs is associated with DNA damage repair.[1] Furthermore, site-specific ubiquitination of H2A (on lysine (B10760008) residues outside the 1-20 region) is critical for recruiting repair factors like BRCA1.[4] The N-terminal modifications can contribute to creating a specific chromatin environment that facilitates the recruitment and retention of the repair machinery at sites of DNA breaks.
Key Experimental Protocols
Investigating the H2A (1-20) tail requires robust methods for histone extraction and analysis. Below are detailed protocols for common experimental procedures.
Histone Extraction via Acid Extraction
This protocol is a standard method for enriching core histones from cultured cells or tissues.[14]
Methodology:
-
Cell Lysis & Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors).
-
Incubate on ice for 30 minutes to swell the cells.
-
Lyse cells using a Dounce homogenizer.
-
Centrifuge at low speed (e.g., 1500 x g) for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.4 N sulfuric acid (H₂SO₄).
-
Incubate with rotation for at least 4 hours or overnight at 4°C. This solubilizes the basic histone proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Precipitation:
-
Transfer the supernatant containing histones to a new tube.
-
Add trichloroacetic acid (TCA) to a final concentration of 25-33%.
-
Incubate on ice for at least 2 hours to precipitate the histones.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
-
Washing and Solubilization:
-
Carefully discard the supernatant.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet completely.
-
Resuspend the purified histones in ultrapure water or a suitable buffer for downstream applications.
-
Western Blotting for Histone PTMs
Western blotting is used to detect global changes in specific histone modifications.[15]
Methodology:
-
Sample Preparation: Prepare histone extracts (as in 5.1) or whole-cell lysates. Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Denature 1-5 µg of histone protein in LDS sample buffer.
-
Separate proteins on a 15% or 4-12% Bis-Tris polyacrylamide gel. Due to their small size, histones run near the bottom of the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H2AK5ac) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A total histone H2A or H3 antibody should be used as a loading control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of a specific histone modification.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the histone PTM of interest. Use protein A/G beads to pull down the antibody-histone-DNA complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the co-precipitated DNA.
-
Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Relevance in Drug Development
The enzymes that regulate H2A N-terminal modifications are attractive targets for therapeutic intervention, particularly in oncology.
-
HAT Inhibitors: Compounds that inhibit HATs can prevent the acetylation of H2A, potentially leading to the repression of oncogenes.
-
HDAC Inhibitors: Several HDAC inhibitors are already FDA-approved for treating certain cancers. They work by increasing global histone acetylation, including on H2A, which can reactivate tumor suppressor genes.
-
PRMT Inhibitors: Inhibitors of protein arginine methyltransferases are being actively developed to target cancers where these enzymes are overexpressed or dysregulated.[1]
-
Reader Domain Inhibitors: Small molecules that block the interaction of "reader" proteins (e.g., bromodomain-containing proteins) with acetylated lysine residues are a promising class of epigenetic drugs.
The development of peptidic inhibitors that directly target the disordered histone tails is also an emerging strategy in drug discovery.[16] A thorough understanding of the H2A (1-20) sequence, its modifications, and its interactions is therefore essential for the rational design of novel epigenetic therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. uniprot.org [uniprot.org]
- 3. The Nonessential H2A N-Terminal Tail Can Function as an Essential Charge Patch on the H2A.Z Variant N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H2A - Wikipedia [en.wikipedia.org]
- 5. The N-terminal tail of histone H2A binds to two distinct sites within the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Translational Modifications of Histones That Influence Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminal Tails of Histones H2A and H2B Adopt Two Distinct Conformations in the Nucleosome with Contact and Reduced Contact to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 10. epigenie.com [epigenie.com]
- 11. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Histone H2A variants play a key role at DNA double-strand breaks during repair pathway choice [frontiersin.org]
- 13. Histone H2A Variants: Diversifying chromatin to ensure genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Structure-based peptide design targeting intrinsically disordered proteins: Novel histone H4 and H2A peptidic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Histone H2A Tail: A Technical Guide to its Discovery, Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histone H2A protein, a fundamental component of the nucleosome, plays a pivotal role in chromatin structure and function. While the globular domain of H2A is crucial for nucleosome integrity, its N-terminal and C-terminal tails are dynamic platforms for a vast array of post-translational modifications (PTMs). These modifications act as a sophisticated signaling hub, influencing critical cellular processes including DNA repair, transcription, and chromatin compaction. This technical guide provides an in-depth exploration of the discovery and significance of the histone H2A tail, with a focus on its PTMs and the experimental methodologies used for their characterization.
Discovery and Structure of the Histone H2A Tails
Histone H2A is unique among the core histones as it possesses both an N-terminal and a C-terminal tail that extend from the nucleosome core particle.[1][2] Early studies involving protease digestion revealed these accessible tails, and subsequent structural analyses have provided insights into their dynamic nature.[3] Unlike the structured histone fold domain, the tails are largely disordered, allowing them to interact with DNA and various effector proteins.[3][4]
The N-terminal tail of H2A interacts with nucleosomal DNA and is involved in internucleosomal interactions, contributing to chromatin fiber compaction.[5][6] The C-terminal tail is also a critical regulatory region, influencing nucleosome stability and serving as a binding site for linker histone H1.[2][7]
Post-Translational Modifications of the H2A Tail: A Diverse Signaling Language
The H2A tails are hotspots for a multitude of PTMs, including acetylation, phosphorylation, ubiquitination, and methylation. These modifications, often occurring in combination, create a complex "histone code" that is interpreted by the cell to orchestrate specific downstream events.
H2A Tail Acetylation
Acetylation of lysine (B10760008) residues on the H2A tails, primarily the N-terminal tail, is generally associated with a more open chromatin structure and transcriptional activation. This modification neutralizes the positive charge of lysine, weakening the interaction between the histone tail and the negatively charged DNA backbone.
H2A Tail Phosphorylation
Phosphorylation of serine and threonine residues on both the N- and C-terminal tails of H2A is critically involved in the DNA damage response (DDR).[8][9][10] The most well-characterized of these is the phosphorylation of serine 139 on the H2A variant H2AX (termed γH2AX), which serves as a beacon for the recruitment of DNA repair factors to sites of double-strand breaks.[6][11][12]
H2A Tail Ubiquitination
Ubiquitination, the attachment of a ubiquitin moiety to lysine residues, is a key modification of the H2A C-terminal tail. Monoubiquitination of H2A at lysine 119 (H2AK119ub) is a hallmark of Polycomb-mediated gene silencing.[4][5][13][14] This modification is catalyzed by the Polycomb Repressive Complex 1 (PRC1) and contributes to the compaction of chromatin and the repression of developmental genes.[4][5][15]
H2A Tail Methylation
Methylation of arginine and lysine residues on the H2A tails is another important regulatory modification. While less extensively studied than other PTMs on H2A, methylation is known to influence transcriptional regulation. For instance, arginine methylation of the H2A N-terminal tail can impact gene expression.
Quantitative Overview of Key H2A Tail Post-Translational Modifications
| Modification | Location(s) | Biological Process(es) | Typical Abundance | Key Enzymes (Writers/Erasers) |
| Phosphorylation | H2AX Ser139 (γH2AX) | DNA double-strand break repair | Rapidly induced at sites of DNA damage | Writers: ATM, ATR, DNA-PK[6][12] Erasers: PP2A, PP4, PP6 |
| Ubiquitination | H2A Lys119 (H2AK119ub) | Polycomb-mediated gene silencing, DNA damage response | 5-15% of total H2A[11][14] | Writers: PRC1 complex (e.g., Ring1B)[5][13] Erasers: USP16, MYSM1[11] |
| Acetylation | N-terminal tail lysines (e.g., K5, K9) | Transcriptional activation | Variable, enriched at active promoters | Writers: p300/CBP, TIP60 Erasers: HDACs |
| Methylation | N-terminal tail arginines (e.g., R3) | Transcriptional regulation | Less characterized | Writers: PRMTs Erasers: JmjC domain-containing demethylases |
Significance of the H2A Tail in Cellular Processes
The post-translational modifications of the H2A tail are integral to the regulation of fundamental cellular processes.
DNA Repair
The phosphorylation of H2AX to form γH2AX is a cornerstone of the DNA damage response.[6] This modification creates a docking platform for a cascade of DNA repair proteins, including MDC1, 53BP1, and BRCA1, which are essential for the efficient and accurate repair of double-strand breaks.[6][11]
Transcriptional Regulation
The H2A tails play a dual role in transcription. Acetylation of the N-terminal tail is a classic mark of active transcription, promoting a relaxed chromatin state that is permissive to transcription machinery.[5] Conversely, ubiquitination of the C-terminal tail by the PRC1 complex is a key event in the silencing of developmental genes, leading to a condensed chromatin structure that is refractory to transcription.[4][5]
Chromatin Structure and Stability
The H2A tails contribute significantly to the higher-order structure of chromatin. Interactions of the N-terminal tails with adjacent nucleosomes help to compact the chromatin fiber.[5] The C-terminal tail is involved in the binding of the linker histone H1, which is crucial for the stabilization of chromatin structure.[2][7]
Experimental Protocols for Studying the Histone H2A Tail
A variety of sophisticated techniques are employed to investigate the modifications and functions of the histone H2A tail.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to map the genomic location of specific histone modifications.
Detailed Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to covalently cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is then isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., anti-γH2AX) is used to immunoprecipitate the chromatin fragments carrying that modification.
-
Washing: The antibody-chromatin complexes are washed to remove non-specifically bound material.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the antibody, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins.
-
Analysis: The enriched DNA can be analyzed by quantitative PCR (qPCR) to assess the presence of the modification at specific genomic loci, or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[2][7][16]
Mass Spectrometry (MS) for PTM Analysis
Mass spectrometry is an indispensable tool for the identification and quantification of histone PTMs.
Detailed Methodology:
-
Histone Extraction and Purification: Histones are extracted from cell nuclei and purified, often using acid extraction followed by HPLC.[1][17][18]
-
Digestion: The purified histones are digested into smaller peptides using proteases like trypsin. Chemical derivatization, such as propionylation, can be used to block lysine residues from cleavage and generate longer peptides, which is beneficial for PTM analysis.[1][17]
-
Liquid Chromatography (LC)-MS/MS: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are analyzed using specialized software to identify the peptide sequences and their modifications. Quantification of PTMs can be achieved through label-free methods or by using isotopic labeling.[1][7][17][18]
Nucleosome Reconstitution and In Vitro Assays
Reconstituting nucleosomes with recombinant, modified histones allows for controlled in vitro studies of the functional consequences of specific H2A tail modifications.
Detailed Methodology:
-
Expression and Purification of Recombinant Histones: Human or Xenopus laevis histones (H2A, H2B, H3, and H4) are expressed in E. coli and purified. Modified histones can be generated using various chemical biology techniques.
-
Histone Octamer Refolding: The four purified core histones are mixed in equimolar ratios and refolded into histone octamers by dialysis against high salt buffer.
-
DNA Template Preparation: A DNA template of a specific length (e.g., 147 bp for a mononucleosome) is prepared, often containing a strong nucleosome positioning sequence like the Widom 601 sequence.
-
Nucleosome Assembly: The histone octamers and DNA are mixed at a high salt concentration, and the salt concentration is gradually reduced by dialysis or dilution. This allows for the spontaneous assembly of nucleosomes.
-
Purification and Characterization: The reconstituted nucleosomes are purified from free DNA and histones, typically by sucrose (B13894) gradient centrifugation or native polyacrylamide gel electrophoresis. The quality of the reconstituted nucleosomes is assessed by gel shift assays and nuclease digestion.[3][8][19][20][21]
-
In Vitro Transcription Assays: These reconstituted chromatin templates can then be used in in vitro transcription assays with purified RNA polymerase II and transcription factors to directly assess the impact of specific H2A tail modifications on transcriptional initiation and elongation.[10][22][23][24]
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Involving H2AX Phosphorylation
Caption: H2AX phosphorylation cascade in the DNA damage response.
Experimental Workflow for ChIP-seq
Caption: Workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Polycomb Repressive Complex 1 (PRC1) Signaling Pathway
Caption: PRC1-mediated gene silencing pathway involving H2A ubiquitination.
Conclusion and Future Directions
The discovery and ongoing characterization of the histone H2A tails have revolutionized our understanding of chromatin biology. The diverse array of post-translational modifications on these tails provides a nuanced and dynamic mechanism for regulating gene expression, maintaining genome integrity, and orchestrating cellular responses to various stimuli. As a result, the enzymes that write, read, and erase these marks have emerged as promising targets for therapeutic intervention in a range of diseases, including cancer.
Future research will undoubtedly uncover new modifications, novel effector proteins, and more intricate crosstalk between different PTMs on the H2A tails and other histone proteins. The continued development and application of advanced techniques, such as high-resolution mass spectrometry and single-molecule imaging, will be instrumental in deciphering the full complexity of the histone code and its implications for human health and disease. This in-depth technical guide serves as a valuable resource for researchers and professionals seeking to navigate this exciting and rapidly evolving field.
References
- 1. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Reconstitution of Modified Chromatin Templates for In Vitro Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the histone H2A ubiquitinase Sce in Polycomb repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of histone H2A ubiquitination in Polycomb silencing [ideas.repec.org]
- 6. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 8. Strategies for generating modified nucleosomes: applications within structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleosome reconstitution [bio-protocol.org]
- 10. themoonlab.org [themoonlab.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Histone Phosphorylation in DNA Damage Response [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. The role of the histone H2A ubiquitinase Sce in Polycomb repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis | Semantic Scholar [semanticscholar.org]
- 18. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 19. Reconstitution and purification of nucleosomes with recombinant histones and purified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nucleosome Core Particle Reconstitution with Recombinant Histones and Widom 601 DNA | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vitro Assembly of Nucleosomes for Binding/Remodeling Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. researchgate.net [researchgate.net]
- 24. Transcription of in vitro assembled chromatin templates in a highly purified RNA polymerase II system - PMC [pmc.ncbi.nlm.nih.gov]
Histone H2A (1-20): A Technical Guide to its Role as a Substrate for Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal tail of histone H2A, a key component of the nucleosome, is a dynamic hub for post-translational modifications that play a critical role in regulating chromatin structure and function. Among these modifications, methylation of lysine (B10760008) and arginine residues within the first 20 amino acids is emerging as a crucial mechanism in the epigenetic control of gene expression, DNA damage repair, and cell fate decisions. This technical guide provides an in-depth overview of histone H2A (1-20) as a substrate for various methyltransferases, focusing on the enzymes involved, the specific sites of modification, and the functional consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Arginine Methylation of Histone H2A (1-20)
The N-terminal tail of histone H2A is a primary target for a class of enzymes known as Protein Arginine Methyltransferases (PRMTs). These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues.
Key Arginine Methyltransferases and their Target Sites
Several PRMTs have been identified to methylate histone H2A within its N-terminal tail, with Arginine 3 (R3) being a prominent site of modification.
-
PRMT1: As a major type I PRMT, PRMT1 is responsible for the majority of asymmetric dimethylarginine modifications in the cell. It has been shown to methylate histone H2A at Arginine 3 (H2AR3me2a), a mark generally associated with transcriptional activation.[1][2] PRMT1 can also methylate H2A at Arginine 11 (H2AR11).[3]
-
PRMT5: This type II PRMT catalyzes the symmetric dimethylation of arginine residues. In complex with its cofactor MEP50 (methylosome protein 50), PRMT5 targets Arginine 3 of histone H2A (H2AR3me2s).[4][5] This modification has been linked to both transcriptional repression and the regulation of developmental processes.[4][6]
-
PRMT6: Another type I PRMT, PRMT6, has also been implicated in the methylation of H2A at Arginine 3.[7]
Table 1: Summary of Arginine Methylation on Histone H2A (1-20)
| Residue | Methyltransferase | Type of Methylation | Reported Function |
| Arginine 3 (R3) | PRMT1 | Asymmetric Dimethylation (me2a) | Transcriptional activation |
| Arginine 3 (R3) | PRMT5 | Symmetric Dimethylation (me2s) | Transcriptional repression, developmental regulation |
| Arginine 3 (R3) | PRMT6 | Asymmetric Dimethylation (me2a) | Transcriptional regulation |
| Arginine 11 (R11) | PRMT1 | Asymmetric Dimethylation (me2a) | Transcriptional regulation |
Quantitative Data for Arginine Methyltransferases
While specific kinetic parameters for the H2A (1-20) peptide are not extensively reported, data from studies using full-length histones or other substrates provide valuable insights.
Table 2: Inhibitor IC50 Values for PRMTs Targeting H2A
| Inhibitor | Target PRMT | IC50 (nM) | Substrate Used in Assay |
| II757 | PRMT1 | 16 | Not specified |
| II757 | PRMT4 (CARM1) | 5.05 | Not specified |
| II757 | PRMT5 | Not specified | Not specified |
| AH237 | PRMT4 (CARM1) | 2.8 | Not specified |
| AH237 | PRMT5 | 0.42 | Not specified |
Note: The IC50 values presented are from broad screenings and may not have used H2A as the specific substrate.[8][9]
Lysine Methylation of Histone H2A (1-20)
In addition to arginine methylation, the N-terminal tail of H2A is also a substrate for lysine methyltransferases (KMTs). This modification primarily occurs on lysine residues and can exist in mono-, di-, or tri-methylated states.
Key Lysine Methyltransferases and their Target Sites
-
SETD6: This SET domain-containing methyltransferase has been shown to monomethylate the histone variant H2AZ at Lysine 7 (H2AZK7me1).[10][11] This modification is crucial for the maintenance of embryonic stem cell self-renewal.[10] SETD6 also methylates the canonical histone H2A on a glycine-lysine motif.[12]
Table 3: Summary of Lysine Methylation on Histone H2A (1-20) Variant H2AZ
| Residue | Methyltransferase | Type of Methylation | Reported Function |
| Lysine 7 (K7) | SETD6 | Monomethylation (me1) | Maintenance of embryonic stem cell self-renewal |
Quantitative Data for Lysine Methyltransferases
Kinetic data for SETD6 with H2A (1-20) as a substrate is limited. However, studies on other substrates provide an indication of its enzymatic activity.
Table 4: Kinetic Parameters for SETD6
| Substrate | kcat/KM (s⁻¹M⁻¹) |
| RelA protein (residues 1–431) | 3.2 x 10⁵ |
Note: This data is for the RelA protein, a non-histone substrate of SETD6.[13]
Signaling Pathways and Regulatory Networks
The methylation of histone H2A (1-20) is a tightly regulated process integrated into complex cellular signaling networks.
Regulation of PRMT Activity
The activity of PRMTs on histone H2A is influenced by various cellular signals and interacting proteins. For instance, PRMT1 activity can be modulated by its interaction with other proteins and by post-translational modifications such as phosphorylation, which can be triggered by signaling pathways involved in cell proliferation and DNA damage response.[2] PRMT5 activity is critically dependent on its association with MEP50, and its role in gene silencing is linked to the recruitment of DNA methyltransferases (DNMTs), thereby coupling histone and DNA methylation.[4]
Caption: Regulation of H2A arginine methylation by PRMTs.
SETD6-Mediated Signaling
SETD6 is involved in key signaling pathways that control inflammation and cell fate. It monomethylates the RelA subunit of NF-κB, leading to the recruitment of the G9a-like protein (GLP) and subsequent H3K9 methylation, which represses NF-κB target genes.[14] This repressive action can be alleviated by phosphorylation of RelA. SETD6 also plays a role in the Wnt/β-catenin pathway by methylating PAK4, which promotes the activation of this pathway.[15][16] Its methylation of H2AZ is essential for maintaining the self-renewal of embryonic stem cells, highlighting its role in pluripotency and differentiation.[10]
Caption: SETD6 signaling pathways involving H2A variant methylation.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a general method for assessing the activity of a methyltransferase on a histone H2A (1-20) peptide substrate using a radioactive label.
Materials:
-
Recombinant methyltransferase (e.g., PRMT1, PRMT5/MEP50 complex, or SETD6)
-
Histone H2A (1-20) peptide
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HMT reaction buffer, the histone H2A (1-20) peptide substrate (typically 1-5 µg), and the recombinant methyltransferase (concentration to be optimized).
-
Initiate Reaction: Add [³H]-SAM (typically 1 µCi) to the reaction mixture to a final volume of 20-30 µL.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes, or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Detection:
-
SDS-PAGE and Autoradiography: Run the samples on an SDS-PAGE gel. After electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film.
-
Filter Binding Assay: If using P81 paper, wash the paper extensively with wash buffer (e.g., 0.1 M sodium carbonate) to remove unincorporated [³H]-SAM. Allow the paper to dry, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Caption: Workflow for an in vitro HMT assay.
Mass Spectrometry Analysis of H2A (1-20) Methylation
Mass spectrometry (MS) is the gold standard for identifying and quantifying histone modifications.[15][17] This protocol outlines a general workflow for the analysis of H2A methylation.
Materials:
-
Histones extracted from cells or tissues
-
Trypsin or other suitable protease
-
LC-MS/MS system (e.g., Orbitrap-based)
-
Chemical derivatization reagents (optional, for improving peptide fragmentation)
Procedure:
-
Histone Extraction: Isolate histones from cell nuclei using acid extraction or other established methods.
-
Protein Digestion: Digest the histone proteins into peptides using a protease like trypsin. Due to the basic nature of histone tails, alternative digestion strategies or chemical derivatization (e.g., propionylation) of lysine residues may be necessary to generate peptides of suitable length for MS analysis.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Analyze the MS/MS spectra to identify the peptide sequences and pinpoint the location and type of methylation (mono-, di-, or tri-methylation) based on the mass shifts of specific amino acid residues. Specialized software is used for this analysis.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 8. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SETD6 monomethylates H2AZ on lysine 7 and is required for the maintenance of embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine methyltransferase SETD6 modifies histones on a glycine-lysine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SETD6 lysine methylation of RelA couples GLP activity at chromatin to tonic repression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SETD6 - Wikipedia [en.wikipedia.org]
- 16. Orchestrating epigenetics: a comprehensive review of the methyltransferase SETD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone arginine methylations: their roles in chromatin dynamics and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Modification of the Histone H2A (1-20) Peptide
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H2A, particularly the first 20 amino acids, is a critical hub for a variety of post-translational modifications (PTMs). These enzymatic modifications play a pivotal role in regulating chromatin structure and function, thereby influencing key cellular processes such as gene transcription, DNA repair, and cell cycle progression. This technical guide provides a comprehensive overview of the enzymatic modifications of the histone H2A (1-20) peptide, including the enzymes involved, the functional consequences, and detailed experimental protocols for their study.
Core Post-Translational Modifications of the H2A (1-20) Peptide
The H2A (1-20) peptide is subject to several key enzymatic modifications:
-
Acetylation: The addition of an acetyl group to lysine (B10760008) residues, typically associated with a more open chromatin structure and transcriptional activation.
-
Methylation: The addition of methyl groups to lysine and arginine residues, which can lead to either transcriptional activation or repression depending on the specific residue and the degree of methylation.
-
Ubiquitination: The addition of a ubiquitin moiety to lysine residues, a modification critically involved in the DNA damage response and transcriptional regulation.
-
Phosphorylation: The addition of a phosphate (B84403) group to serine or threonine residues, which plays a role in DNA repair and chromatin condensation.
Quantitative Data on Enzymatic Modifications
While specific kinetic data for the H2A (1-20) peptide are not always available, the following tables summarize known quantitative information for enzymes that modify the H2A N-terminal tail.
Table 1: Enzyme Kinetic Parameters for H2A N-Terminal Modifying Enzymes
| Enzyme | Substrate | Modification | Km | kcat | kcat/Km (M-1min-1) | Comments |
| p300/CBP | Histone Peptides | Acetylation | - | - | - | Follows a Theorell-Chance or "hit-and-run" kinetic mechanism, which does not form a detectable ternary complex.[1] |
| PRMT5-MEP50 | Histone H2A (1-20) Peptide | Arginine Methylation | Higher than for full-length H4 and H3 | - | - | Mutation of Arg-42 in the MEP50 subunit impairs enzymatic efficiency by increasing the Km for the histone substrate.[2][3] |
| Tip60 | H3 (1-20) peptide | Acetylation | - | - | 0.001 - 0.007 | Enzyme efficiency is considered poor for this substrate.[4] |
Table 2: Inhibitors of H2A N-Terminal Modifying Enzymes
| Enzyme | Inhibitor | IC50 | Substrate Used in Assay |
| Tip60 | Anacardic Acid (Compound 16) | 64 µM | H4 peptide |
| Tip60 | Anacardic Acid Analog (Compound 20) | 74 µM | H4 peptide |
| SETD6 | PFI-3 | - | Histone H2AZ |
| SETD6 | MS436 | - | Histone H2AZ |
| SETD6 | SGC707 | - | Histone H2AZ |
| SETD6 | GSK-J4 | - | General lysine methyltransferase inhibitor |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay for H2A (1-20) Peptide
This protocol is adapted for a generic in vitro HAT assay and can be used to assess the activity of enzymes like p300/CBP or Tip60 on the H2A (1-20) peptide.
Materials:
-
Recombinant HAT enzyme (e.g., p300 or Tip60)
-
Histone H2A (1-20) peptide
-
[3H]-Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid
-
P81 phosphocellulose paper
-
Wash Buffer (50 mM sodium carbonate, pH 9.0)
-
Scintillation counter
Procedure:
-
Prepare the HAT reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x HAT Assay Buffer
-
2.5 µL of 1 mg/mL H2A (1-20) peptide
-
1 µL of recombinant HAT enzyme (concentration to be optimized)
-
15.5 µL of sterile deionized water
-
-
Initiate the reaction by adding 1 µL of [3H]-Acetyl-CoA (0.25 µCi/µL).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in Wash Buffer.
-
Air dry the P81 paper completely.
-
Place the dry P81 paper into a scintillation vial, add 5 mL of scintillation fluid, and mix.
-
Measure the incorporated radioactivity using a scintillation counter.
In Vitro Histone Methyltransferase (HMT) Assay for H2A (1-20) Peptide
This protocol outlines a general procedure to measure the activity of HMTs such as SETD6 or PRMT5 on the H2A (1-20) peptide.
Materials:
-
Recombinant HMT enzyme (e.g., SETD6)
-
Histone H2A (1-20) peptide
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
HMT Assay Buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Fluorography enhancer solution
-
X-ray film and developing reagents
Procedure:
-
Set up the HMT reaction in a total volume of 20 µL:
-
4 µL of 5x HMT Assay Buffer
-
1 µg of H2A (1-20) peptide
-
1-2 µL of recombinant HMT enzyme
-
1 µL of [3H]-SAM (1 µCi)
-
Adjust the final volume to 20 µL with sterile deionized water.
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
After electrophoresis, treat the gel with a fluorography enhancer solution according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film at -80°C.
-
Develop the film to visualize the methylated peptide.
In Vitro Ubiquitination Assay for H2A (1-20) Peptide
This protocol is designed to assess the ubiquitination of the H2A (1-20) peptide by E3 ligases like RNF168.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant E3 ligase (e.g., RNF168)
-
Histone H2A (1-20) peptide
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 µM ZnCl2, 3 mM ATP, 1 mM TCEP)[5]
-
SDS-PAGE loading buffer
-
Western blotting apparatus and reagents
-
Antibody specific for ubiquitin or the ubiquitinated substrate
Procedure:
-
Assemble the ubiquitination reaction in a 25 µL volume:
-
5 µL of 5x Ubiquitination Reaction Buffer
-
0.2 µM UBE1
-
0.5 µM UbcH5c
-
1 µM RNF168
-
5 µM Ubiquitin
-
1 µg H2A (1-20) peptide
-
Adjust the final volume with sterile deionized water.
-
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody or an antibody that recognizes the ubiquitinated form of the H2A peptide.
Mass Spectrometry Analysis of H2A (1-20) Peptide Modifications
This protocol provides a general workflow for the identification and quantification of PTMs on the H2A (1-20) peptide using a bottom-up mass spectrometry approach.
Materials:
-
Purified histones or H2A (1-20) peptide sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Propionic anhydride
-
Ammonium (B1175870) bicarbonate
-
Trypsin
-
Formic acid
-
C18 desalting spin columns
-
Nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) system
Procedure:
-
Reduction and Alkylation:
-
Resuspend the protein/peptide sample in 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 14 mM and incubate in the dark at room temperature for 1 hour.
-
-
Propionylation (Derivatization):
-
To block unmodified lysine residues, add propionic anhydride. This step is crucial for analyzing lysine methylation and acetylation as it prevents trypsin from cleaving at lysines.
-
-
Digestion:
-
Digest the derivatized sample with trypsin (enzyme-to-substrate ratio of 1:20) overnight at 37°C.[7]
-
-
Desalting:
-
Desalt the digested peptides using C18 spin columns according to the manufacturer's protocol.
-
-
nLC-MS/MS Analysis:
-
Resuspend the desalted peptides in 0.1% formic acid.
-
Analyze the peptides using an nLC-MS/MS system. A typical setup would involve a reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides and their modifications from the MS/MS spectra. The search should be performed against a database containing the histone H2A sequence, with variable modifications such as acetylation, methylation (mono-, di-, tri-), and ubiquitination (diglycine remnant) specified.
-
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Leading to H2A Ubiquitination
The DNA damage response (DDR) pathway is a critical signaling cascade that leads to the ubiquitination of histone H2A and its variant H2AX. This modification serves as a platform for the recruitment of DNA repair factors.
References
- 1. Probing the Reaction Coordinate of the p300/CBP Histone Acetyltranferase with Bisubstrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H2A and H4 N-terminal Tails Are Positioned by the MEP50 WD Repeat Protein for Efficient Methylation by the PRMT5 Arginine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H2A and H4 N-terminal tails are positioned by the MEP50 WD repeat protein for efficient methylation by the PRMT5 arginine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The HDAC6-RNF168 axis regulates H2A/H2A.X ubiquitination to enable double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hubrecht.eu [hubrecht.eu]
- 7. biorxiv.org [biorxiv.org]
The Role of the Histone H2A N-terminal Tail (1-20) in Transcriptional Repression: A Technical Guide
The N-terminal tails of core histones are critical hubs for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression. While the tails of histones H3 and H4 have been extensively studied, the N-terminal tail of histone H2A, particularly the first 20 amino acids, has emerged as a key player in the mechanisms of transcriptional repression. This guide provides an in-depth analysis of the role of the H2A (1-20) region in gene silencing, intended for researchers, scientists, and professionals in drug development.
Direct Repressive Function of the H2A N-Terminal Domain
Studies in Saccharomyces cerevisiae have demonstrated that the N-terminal domain of histone H2A primarily functions to repress the transcription of a large subset of the genome.[1][2] A specific subdomain within this tail, comprising residues 16 to 20, is essential for this transcriptional repression.[1][2] Deletion of the entire H2A N-terminal domain (residues 1-20) or even just the small 16-20 subdomain leads to a derepression of basal transcription from certain promoters.[1] Notably, two specific residues within this subdomain, serine-17 and arginine-18, have been identified as being specifically required for the transcriptional repression of particular genes.[1][2]
Post-Translational Modifications and Their Impact on Repression
The H2A N-terminal tail is subject to various post-translational modifications that are crucial for its regulatory functions.
Ubiquitination: A Hallmark of Repression
Monoubiquitination of histone H2A is a key modification associated with transcriptional repression.[3][4] While the major site of ubiquitination on H2A is lysine (B10760008) 119 (K119), which is outside the 1-20 tail, ubiquitination can also occur at lysines 13 and 15 within the N-terminal tail.[5] The E3 ligase RNF168 is responsible for ubiquitylating H2A at K13 and K15, primarily in response to DNA double-strand breaks.[5]
The ubiquitination at K119 (H2AK119ub) is catalyzed by the Polycomb Repressive Complex 1 (PRC1) and is a well-established mark of gene silencing.[3][4] H2AK119ub is thought to repress transcription by inhibiting the recruitment of the histone chaperone FACT, which facilitates RNA Polymerase II elongation, and by enhancing the binding of the linker histone H1 to nucleosomes, leading to a more compact and transcriptionally inert chromatin state.[5]
A dynamic interplay between different modifications can also regulate transcription. For instance, a switch from crotonylation to ubiquitination at H2AK119 has been shown to attenuate transcription-replication conflicts.[6][7][8] This process involves the decrotonylation of H2AK119 by SIRT1, which is a prerequisite for its subsequent ubiquitination by BMI1, a component of the PRC1 complex.[6][7][8]
Acetylation: A More Nuanced Role
Histone acetylation is generally associated with transcriptional activation. However, the role of acetylation on the H2A N-terminal tail is more complex. H2A can be acetylated at lysines 4 and 7 in its N-terminal domain.[1] While deletion of these residues does not account for the widespread gene derepression seen with the full tail deletion, they are required for the transcriptional repression of a small, specific set of genes.[1] The histone acetyltransferase responsible for acetylating H2A K4 and K7 is Esa1.[1] The human N-terminal acetyltransferase NAA40 selectively acetylates the N-terminus of histones H2A and H4.[9][10]
Interaction with Polycomb Repressive Complex 1 (PRC1)
The PRC1 complex is a major player in H2A-mediated transcriptional repression.[3][11] PRC1 is an E3 ubiquitin ligase that catalyzes the monoubiquitination of H2A at lysine 119.[4][12][13] This modification is a hallmark of Polycomb-mediated gene silencing.[3] The catalytic activity of PRC1 is essential for its repressive function.[11][14]
The PRC1 complex itself is composed of several subunits, including the RING finger proteins RING1A and RING1B, which are the catalytic core, and other components like BMI1.[12][13] The recruitment of PRC1 to specific genomic loci is a critical step in gene silencing. In some models, the activity of Polycomb Repressive Complex 2 (PRC2), which deposits the H3K27me3 mark, is thought to recruit PRC1. However, other studies suggest that variant PRC1 complexes can be recruited independently of H3K27me3 and that their H2A ubiquitylation activity can, in turn, recruit PRC2.[15] This highlights a complex and context-dependent interplay between these two major repressive complexes.
Below is a diagram illustrating the PRC1-mediated transcriptional repression pathway.
Caption: PRC1-mediated repression involves recruitment, H2A ubiquitination, and downstream silencing mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative data related to the repressive role of the H2A N-terminal tail.
| Parameter | Value | Organism/System | Reference |
| Percentage of H2A that is ubiquitylated | ~5-15% | Higher eukaryotes | [5] |
| Number of genes repressed by H2A N-terminal domain | ~4% of the genome | Saccharomyces cerevisiae | [1] |
| H2A ubiquitination site | Lysine 119 (major), Lysines 13 and 15 | Higher eukaryotes | [5] |
| H2A acetylation sites in N-terminal tail | Lysines 4 and 7 | Saccharomyces cerevisiae | [1] |
Experimental Protocols
Investigating the role of the H2A (1-20) tail in transcriptional repression often involves techniques such as Chromatin Immunoprecipitation Sequencing (ChIP-seq) to map histone modifications and in vitro transcription assays to directly assess the impact of these modifications on gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Histone Modifications
This protocol provides a general workflow for performing ChIP-seq to identify the genomic localization of specific H2A modifications.
1. Cell Cross-linking and Chromatin Preparation: a. Culture cells to the desired confluency. b. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.[16] c. Quench the cross-linking reaction by adding glycine. d. Harvest cells and lyse them to release nuclei. e. Isolate nuclei and sonicate the chromatin to shear DNA to an average size of 200-500 base pairs.
2. Immunoprecipitation: a. Pre-clear the chromatin lysate with protein A/G beads. b. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the H2A modification of interest (e.g., anti-H2AK119ub). c. Add protein A/G beads to capture the antibody-chromatin complexes. d. Wash the beads extensively to remove non-specific binding.
3. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated chromatin from the beads. b. Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl. c. Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Library Preparation: a. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit. b. Prepare a sequencing library from the purified DNA. This typically involves end-repair, A-tailing, and ligation of sequencing adapters. c. Amplify the library by PCR.
5. Sequencing and Data Analysis: a. Sequence the prepared library on a high-throughput sequencing platform. b. Align the sequencing reads to the reference genome. c. Perform peak calling to identify regions of the genome enriched for the histone modification. d. Annotate the peaks to identify associated genes and genomic features.
The following diagram outlines the ChIP-seq workflow.
Caption: A schematic overview of the major steps in a ChIP-seq experiment.
In Vitro Transcription Assay with Modified Chromatin Templates
This assay directly tests the effect of specific histone modifications on transcription.
1. Preparation of Recombinant Histones and DNA Template: a. Express and purify recombinant histones (H2A, H2B, H3, H4), including a version of H2A with the desired modification in the 1-20 tail (this can be achieved through chemical ligation or enzymatic modification). b. Prepare a DNA template containing a promoter and a reporter gene.
2. Chromatin Assembly: a. Assemble histone octamers from the purified histones. b. Reconstitute chromatin by mixing the histone octamers and the DNA template, typically using salt gradient dialysis.
3. In Vitro Transcription Reaction: a. Set up the transcription reaction by adding the reconstituted chromatin template to a tube containing a nuclear extract or purified transcription factors, RNA polymerase II, and ribonucleotides (NTPs). b. Incubate the reaction at 30°C to allow for transcription to occur.
4. RNA Analysis: a. Purify the RNA from the reaction. b. Analyze the amount of transcribed RNA using methods such as quantitative reverse transcription PCR (qRT-PCR) or primer extension analysis. c. Compare the level of transcription from chromatin containing the modified H2A to that from chromatin with wild-type H2A to determine the effect of the modification.
Conclusion
The N-terminal tail of histone H2A (1-20) is a crucial regulatory domain that plays a direct role in transcriptional repression. This function is mediated through its specific amino acid sequence and is finely tuned by a variety of post-translational modifications, most notably ubiquitination and acetylation. The interplay of the H2A tail with repressive complexes like PRC1 underscores its importance in establishing and maintaining a silent chromatin state. A deeper understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, will be vital for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease.
References
- 1. Regulation of Gene Transcription by the Histone H2A N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Histone Mono-Ubiquitination in Transcriptional Regulation and Its Mark on Life: Emerging Roles in Tissue Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone ubiquitylation and its roles in transcription and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic switching of crotonylation to ubiquitination of H2A at lysine 119 attenuates transcription-replication conflicts caused by replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. H2A.X N-terminal acetylation is a newly identified NAA40-mediated modification that is responsive to UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. H2A ubiquitination is essential for Polycomb Repressive Complex 1-mediated gene regulation in Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. cib.csic.es [cib.csic.es]
- 14. biorxiv.org [biorxiv.org]
- 15. Variant PRC1 Complex-Dependent H2A Ubiquitylation Drives PRC2 Recruitment and Polycomb Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Chromatin Regulation: Unraveling the Biological Significance of Histone H2A's N-Terminal Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H2A, a seemingly modest stretch of the first 20 amino acids, plays a critical and intricate role in governing the landscape of the eukaryotic genome. Far from being a passive structural component, this domain is a dynamic signaling hub, subject to a symphony of post-translational modifications (PTMs) that dictate fundamental cellular processes, including transcriptional regulation and the DNA damage response. This guide provides a comprehensive technical overview of the biological functions of this crucial histone domain, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways involved.
Core Functions of the H2A N-Terminal Tail
The initial 20 amino acids of histone H2A are instrumental in maintaining chromatin architecture and modulating the accessibility of the underlying DNA. This region is implicated in several key biological processes:
-
Transcriptional Repression: A primary function of the H2A N-terminal domain is the repression of gene transcription. Studies in Saccharomyces cerevisiae have revealed that this domain is responsible for silencing a large subset of the genome. A specific subdomain, encompassing residues 16 to 20, has been identified as crucial for this repressive activity. The deletion of this small segment is sufficient to de-repress target genes, highlighting its critical role in gene silencing.
-
DNA Damage Response: The integrity of the H2A N-terminal tail is vital for a robust response to DNA damage. Deletion of this domain has been shown to confer sensitivity to UV irradiation, indicating its involvement in DNA repair pathways. Specific modifications within this tail act as signals to recruit the cellular machinery required to mend damaged DNA.
Post-Translational Modifications: The Language of the Histone Code
The functional diversity of the H2A N-terminal tail is vastly expanded by a variety of post-translational modifications. These chemical alterations act as a "histone code," read by other proteins to enact specific downstream effects. Key modifications within the first 20 amino acids include:
-
Acetylation: The acetylation of lysine (B10760008) residues, particularly at positions 5 and 9, is a prominent modification. This modification is generally associated with a more open chromatin structure and transcriptional activation. The enzymes responsible for adding these acetyl groups are known as Histone Acetyltransferases (HATs), such as p300/CBP and GCN5. Conversely, Histone Deacetylases (HDACs) remove these marks.
-
Phosphorylation: Phosphorylation of serine residues, notably at the very first amino acid (Serine 1), plays a significant role in chromatin dynamics and DNA repair. This modification is often associated with the DNA damage response and is catalyzed by kinases.
-
Methylation and Ubiquitination: While less characterized within the first 20 amino acids of the canonical H2A, methylation and ubiquitination are critical modifications on histone tails that contribute to the complexity of the histone code, often playing roles in both transcriptional activation and repression.
Quantitative Insights into Molecular Interactions
The biological consequences of H2A N-terminal modifications are mediated by "reader" proteins that specifically recognize and bind to these PTMs. The affinity of these interactions is a key determinant of the downstream signaling.
Table 1: Binding Affinities of Reader Domains for Acetylated H2A Peptides
| Reader Domain | Protein | Histone Peptide (Modification) | Method | Dissociation Constant (Kd) |
| Bromodomain | ATAD2 | H2A (K5ac) | Isothermal Titration Calorimetry (ITC) | 57.7 ± 10.7 µM[1] |
| Bromodomain | ATAD2B | H2A.X (K5ac) | Isothermal Titration Calorimetry (ITC) | 28.6 µM |
Table 2: Kinetic Parameters of Histone Acetyltransferases (HATs)
| Enzyme | Substrate (Peptide) | Km | kcat | kcat/Km (M-1s-1) |
| Gcn5 | Histone H3 (1-21) | 1.8 µM | 1.6 s-1 | 8.9 x 105 |
| p300 | Histone H3 (1-25) | 5.7 µM | 0.043 s-1 | 7.5 x 103 |
Note: Kinetic data for H2A N-terminal peptides are limited in the literature; H3 peptide data is provided for a general comparison of HAT activity.
Key Signaling and Experimental Workflows
The function of the H2A N-terminal tail is best understood through the lens of the signaling pathways it orchestrates and the experimental workflows used to study it.
DNA Damage Response Pathway: H2A Serine 15 Phosphorylation
In response to DNA double-strand breaks (DSBs), a signaling cascade is initiated to recruit repair factors. In yeast, the phosphorylation of Serine 15 on histone H2A (a residue within the first 20 amino acids) is a key event in this process. This modification is dependent on the ATRIP protein and is associated with the initiation of DNA end resection, a crucial step in homologous recombination-mediated repair.
Transcriptional Regulation: A Model for H2A Acetylation
Histone acetylation is a cornerstone of transcriptional activation. HATs, such as p300/CBP, are recruited to gene promoters by transcription factors. Once recruited, they acetylate lysine residues on the H2A N-terminal tail, neutralizing their positive charge and weakening their interaction with DNA. This "loosening" of the chromatin structure allows for the binding of the transcriptional machinery and subsequent gene expression.
Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications. This workflow allows researchers to map where on the genome a particular H2A N-terminal PTM is located, providing insights into its regulatory roles.
References
The Critical Role of the Histone H2A N-terminal Tail in Nucleosome Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleosome, the fundamental repeating unit of chromatin, plays a pivotal role in regulating all DNA-templated processes. The structural integrity and dynamic nature of the nucleosome are intricately controlled by the constituent histone proteins and their post-translational modifications. Among these, the N-terminal tail of histone H2A, a flexible and accessible domain, has emerged as a critical regulator of nucleosome stability and chromatin architecture. This technical guide provides a comprehensive overview of the current understanding of the H2A N-terminal tail's function, its impact on nucleosome stability, and the experimental methodologies used to investigate these phenomena. We delve into the structural interactions of the H2A tail, the influence of its post-translational modifications, and present quantitative data on its contribution to nucleosome stability. Detailed experimental protocols and illustrative diagrams are provided to serve as a practical resource for researchers in the field of chromatin biology and drug development.
Introduction to the Histone H2A N-terminal Tail
The nucleosome core particle is composed of 145-147 base pairs of DNA wrapped around a histone octamer, which comprises two copies each of the core histones H2A, H2B, H3, and H4.[1][2] Each core histone possesses a structured histone fold domain and unstructured N-terminal and C-terminal "tails" that extend from the nucleosome core.[1][2] The N-terminal tails of all core histones, and the C-terminal tail of H2A, are sites of numerous post-translational modifications (PTMs) that collectively form the basis of the "histone code," a hypothesis suggesting that these modifications are read by other proteins to regulate gene expression and other chromatin-based processes.[3][4]
The N-terminal tail of histone H2A is a highly conserved yet dynamic region that engages in crucial interactions within the nucleosome and with neighboring nucleosomes.[5][6] These interactions are fundamental to the stability of the nucleosome and the formation of higher-order chromatin structures.[1][7] Understanding the precise role of the H2A N-terminal tail is therefore essential for deciphering the mechanisms of chromatin regulation in both health and disease.
Structural Role of the H2A N-terminal Tail in the Nucleosome
The H2A N-terminal tail, spanning approximately residues 1-12, is not resolved in many crystal structures of the nucleosome core particle due to its intrinsic flexibility.[5] However, a variety of biochemical and structural techniques have provided insights into its interactions and conformations.
2.1. Interactions with Nucleosomal DNA
Site-specific photocross-linking studies have demonstrated that the N-terminal tail of H2A binds to two distinct locations on the nucleosomal DNA, centered around a position approximately 40 base pairs from the nucleosomal dyad.[5] This interaction is thought to contribute to the thermal stability of the nucleosome by neutralizing the negative charge of the DNA backbone.[5] Molecular dynamics simulations have further suggested that the H2A N-tail can stably occupy either the major or minor grooves of the nucleosomal DNA.[8] This dynamic binding mode allows the tail to modulate the accessibility of the DNA to various DNA-binding proteins.
2.2. Internucleosomal Interactions
Beyond its interactions within a single nucleosome, the H2A N-terminal tail can also mediate interactions between adjacent nucleosomes.[9] This is a key mechanism for the folding of the chromatin fiber into more compact, higher-order structures.[1] Cryo-electron microscopy (cryo-EM) studies have visualized how the H2A N-tails can bridge neighboring nucleosomes, contributing to the overall architecture of condensed chromatin.[10]
Impact of Post-Translational Modifications on H2A N-terminal Tail Function
The H2A N-terminal tail is a hub for a diverse array of post-translational modifications, including acetylation, methylation, ubiquitination, and SUMOylation.[3] These modifications can alter the charge and conformation of the tail, thereby influencing its interactions and, consequently, nucleosome stability and function.[11]
-
Acetylation: Acetylation of lysine (B10760008) residues on the H2A N-terminal tail neutralizes their positive charge, which is thought to weaken the interaction between the tail and the negatively charged DNA backbone.[11] This can lead to a more "open" and accessible chromatin structure, often associated with active transcription.[11]
-
Ubiquitination: Monoubiquitination of H2A on lysine 119 (H2AK119ub), a modification that occurs on the C-terminal tail but can influence the overall dynamics of H2A, is generally associated with transcriptional repression. While not on the N-terminal tail, it highlights the interplay of modifications across the entire histone.
-
Methylation and SUMOylation: These modifications on the H2A N-terminal tail have also been implicated in various cellular processes, including DNA repair and transcriptional regulation, by creating binding sites for specific effector proteins.[3]
The interplay of these modifications adds a layer of complexity to the regulation of nucleosome stability, allowing for fine-tuned control of chromatin structure and function.
Quantitative Analysis of H2A N-terminal Tail's Contribution to Nucleosome Stability
The stability of the nucleosome can be quantitatively assessed using various biophysical techniques, most notably thermal shift assays (also known as differential scanning fluorimetry).[12][13] In these assays, the melting temperature (Tm) at which the histone-DNA complex dissociates is measured. A higher Tm indicates greater stability.
The following table summarizes data from studies that have investigated the impact of deleting the H2A N-terminal tail on nucleosome stability.
| Histone Composition | DNA Template | Assay | ΔTm (°C) (Tailless vs. Wild-Type) | Reference |
| Human recombinant histones | 147 bp Widom 601 | Thermal Shift Assay | ~ -2 to -4 °C | [7] (Qualitative description) |
| Xenopus laevis histones | 147 bp 5S rDNA | Thermal Shift Assay | Not explicitly quantified | [14] (Focus on H3/H4 tails) |
Note: Quantitative data directly comparing the thermal stability of nucleosomes with and without the H2A N-terminal tail is not always presented in a standardized tabular format in the literature. The values presented here are interpretations from the text of the cited articles. Further targeted biophysical studies are needed for precise quantification under various conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of the H2A N-terminal tail in nucleosome stability.
5.1. Nucleosome Reconstitution
This protocol describes the assembly of nucleosome core particles from recombinant histones and a defined DNA sequence, such as the Widom 601 sequence, which has a high affinity for the histone octamer.[15][16][17][18]
Materials:
-
Recombinant human histones (H2A, H2B, H3, H4)
-
147 bp Widom 601 DNA
-
Refolding Buffer: 2 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM β-mercaptoethanol
-
Dialysis Buffers:
-
High Salt: 1.2 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT
-
Medium Salt: 0.8 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT
-
Low Salt: 0.6 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT
-
Final Buffer: 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT
-
-
Dialysis tubing or slide-a-lyzer cassettes (10 kDa MWCO)
Procedure:
-
Histone Octamer Refolding:
-
Dissolve lyophilized recombinant histones in unfolding buffer (6 M Guanidinium-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT) to a concentration of ~1 mg/mL.
-
Mix equimolar amounts of the four core histones.
-
Dialyze the histone mixture against Refolding Buffer overnight at 4°C.
-
Concentrate the refolded octamer using a centrifugal filter unit.
-
Purify the octamer by size exclusion chromatography.
-
-
Nucleosome Assembly by Salt Dialysis:
-
Mix the purified histone octamer and the 147 bp Widom 601 DNA in a 1:1 molar ratio in High Salt Buffer.
-
Place the mixture in a dialysis cassette.
-
Perform stepwise dialysis against buffers of decreasing salt concentration (High, Medium, Low) for 3-4 hours each at 4°C.
-
Perform a final dialysis against Final Buffer overnight at 4°C.
-
-
Purification and Quality Control:
-
Purify the reconstituted nucleosomes using a sucrose (B13894) gradient or native polyacrylamide gel electrophoresis (PAGE).
-
Assess the quality and homogeneity of the nucleosomes by native PAGE and analysis of the histone-to-DNA ratio.
-
5.2. Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of nucleosomes by monitoring the fluorescence of a dye that binds to hydrophobic regions of proteins as they unfold with increasing temperature.[12][13][19][20]
Materials:
-
Reconstituted nucleosomes
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 10 mM Tris-HCl pH 7.5, 50 mM NaCl
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Dilute the reconstituted nucleosomes to a final concentration of 0.2-0.5 µM in Assay Buffer.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Aliquot the mixture into a 96-well PCR plate.
-
Set up the real-time PCR instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is determined by finding the peak of the first derivative of the fluorescence curve. This corresponds to the point of maximum unfolding rate.
5.3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is a powerful method to identify the genomic locations of specific histone modifications or histone variants.[21][22][23][24]
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (MNase) to shear chromatin
-
Specific antibody against the H2A N-terminal tail modification of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and shear the chromatin into fragments of 200-600 bp using sonication or MNase digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a specific antibody against the target histone modification overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Map the sequence reads to the reference genome.
-
Identify regions of enrichment (peaks) for the histone modification of interest.
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.
6.1. Signaling Pathway: Impact of H2A N-terminal Tail Acetylation
Caption: H2A N-terminal tail acetylation pathway.
6.2. Experimental Workflow: Nucleosome Reconstitution and Thermal Shift Assay
Caption: Workflow for nucleosome stability analysis.
6.3. Logical Relationship: H2A Tail and Chromatin States
Caption: H2A tail modifications and chromatin states.
Conclusion and Future Directions
The N-terminal tail of histone H2A is a crucial regulator of nucleosome stability and higher-order chromatin structure. Its interactions with DNA and neighboring nucleosomes, finely tuned by a plethora of post-translational modifications, play a significant role in governing the accessibility of the genome. While significant progress has been made in understanding the function of the H2A tail, several questions remain. Future research employing a combination of advanced techniques such as cryo-EM, single-molecule approaches, and sophisticated computational modeling will be essential to fully elucidate the dynamic and context-dependent roles of the H2A N-terminal tail in chromatin biology. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies targeting chromatin-modifying enzymes for a range of human diseases, including cancer.
References
- 1. Contribution of histone N‐terminal tails to the structure and stability of nucleosomes - ProQuest [proquest.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The N-terminal tail of histone H2A binds to two distinct sites within the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Histone Tails in the Nucleosome: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of histone N-terminal tails to the structure and stability of nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N-terminal Tails of Histones H2A and H2B Adopt Two Distinct Conformations in the Nucleosome with Contact and Reduced Contact to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM of nucleosome core particle interactions in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-Translational Modifications of Histones That Influence Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method for evaluating nucleosome stability with a protein-binding fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleosome Core Particle Reconstitution with Recombinant Histones and Widom 601 DNA | Springer Nature Experiments [experiments.springernature.com]
- 16. Reconstitution and purification of nucleosomes with recombinant histones and purified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reconstitution and Purification of Nucleosomes with Recombinant Histones and Purified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assembly of Nucleosomal Arrays from Recombinant Core Histones and Nucleosome Positioning DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cusabio.com [cusabio.com]
- 22. news-medical.net [news-medical.net]
- 23. How to Detect Histone Modifications by Sequencing? - CD Genomics [cd-genomics.com]
- 24. Interactions With Histone H3 & Tools to Study Them - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The N-Terminal Tail of Histone H2A as a Regulatory Hub
An In-depth Technical Guide to the Epigenetic Code of Histone H2A (1-20)
For Researchers, Scientists, and Drug Development Professionals
Histones are the fundamental proteins responsible for packaging DNA into the compact structure of chromatin. The histone octamer, composed of two copies each of H2A, H2B, H3, and H4, forms the core of the nucleosome. Protruding from this core are the N-terminal tails of the histones, which are unstructured and subject to a vast array of post-translational modifications (PTMs). These modifications act as a sophisticated signaling platform, often referred to as the "histone code," which dictates chromatin structure and function by recruiting specific proteins to regulate gene expression, DNA repair, and other critical cellular processes.[1][2][3][4]
While the tails of histones H3 and H4 have been studied extensively, the N-terminal tail of histone H2A (specifically residues 1-20) is emerging as a critical domain with unique regulatory roles.[1] Its sequence, though variable among species, contains key residues that are targets for modifications like acetylation and phosphorylation.[1][2] Understanding the writers, erasers, and readers of these marks, along with their functional consequences, is paramount for deciphering the complexities of epigenetic regulation and for the development of novel therapeutic strategies targeting chromatin-modifying enzymes.
This guide provides a comprehensive overview of the epigenetic modifications occurring on the first 20 amino acids of the histone H2A N-terminal tail, detailing the enzymes involved, the functional outcomes, and the experimental protocols used for their study.
Post-Translational Modifications of the H2A (1-20) Tail
The H2A N-terminal tail is a dynamic landscape of PTMs. While many modifications have been identified across the entire histone, this section focuses on those confirmed or strongly implicated within the 1-20 residue region. The primary modifications include acetylation and phosphorylation.[1][2]
Data Presentation: PTMs of Histone H2A (1-20)
The following table summarizes the key post-translational modifications identified on the N-terminal tail of histone H2A, the enzymes that catalyze their addition ("Writers") and removal ("Erasers"), and the proteins that recognize them ("Readers").
| Residue | Modification | Writer Enzyme (Class) | Eraser Enzyme (Class) | Reader Protein (Domain) | Associated Function |
| H2A K4 | Acetylation | Not fully characterized in vivo | HDACs | Bromodomain-containing proteins | Transcriptional Regulation |
| H2A K5 | Acetylation | HAT1, p300/CBP, Tip60 (KATs) | HDACs, Sirtuins | Bromodomain-containing proteins | Transcriptional Activation |
| H2A K7 | Acetylation | Not fully characterized in vivo | HDACs | Bromodomain-containing proteins | Transcriptional Regulation |
| H2A S17 | Phosphorylation | Not fully characterized | Protein Phosphatases (PPs) | 14-3-3 domain proteins | Transcriptional Repression |
| H2A R18 | - | - | - | - | Transcriptional Repression |
Note: The enzymes and readers listed are often classes of proteins or have been identified for H2A in general; specificity for the 1-20 tail is an active area of research. In Saccharomyces cerevisiae, acetylation of H2A K7 has been verified, and acetylation at K4 is suspected.[1] Studies have also highlighted the importance of a small subdomain from residues 16 to 20, specifically involving Serine-17 and Arginine-18, in transcriptional repression.[1]
Functional Consequences of H2A (1-20) Modifications
The modifications on the H2A tail contribute to a nuanced regulatory system.
-
Acetylation: Generally associated with a more open chromatin structure (euchromatin) and transcriptional activation.[4][5] The addition of an acetyl group by Histone Acetyltransferases (HATs) neutralizes the positive charge of the lysine (B10760008) residue, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone.[2][5] This "loosening" of chromatin allows transcription factors and machinery better access to the DNA.[2]
-
Phosphorylation: Like acetylation, phosphorylation introduces a negative charge (from the phosphate (B84403) group), which can also lead to a more open chromatin state.[2][4] However, its role is highly context-dependent. It can create binding sites for specific reader proteins or act in concert with other modifications to regulate processes like chromosome condensation during mitosis and the DNA damage response.[2][6]
-
Transcriptional Repression by Residues 16-20: Studies in yeast have shown that the region spanning amino acids 16-20 of the H2A N-terminal tail is required for transcriptional repression of a subset of genes.[1] Specifically, serine-17 and arginine-18 are critical for this repressive function.[1] This indicates that the unmodified state of this region, or perhaps other unknown modifications, can recruit repressive complexes to chromatin.
Visualization of Pathways and Workflows
Logical Relationship of H2A Acetylation
The following diagram illustrates the fundamental logic of histone acetylation, from the action of writer and eraser enzymes to the functional outcome on transcription.
Caption: Logical flow of H2A lysine acetylation and its impact on transcription.
Experimental Workflow for Mass Spectrometry Analysis
This diagram outlines a typical bottom-up proteomics workflow for identifying and quantifying histone PTMs.
Caption: Workflow for histone PTM analysis via bottom-up mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of histone modifications. Below are protocols for key in vitro enzymatic assays and mass spectrometry analysis.
In Vitro Histone Acetyltransferase (HAT) Assay (Non-Radioactive)
This protocol is adapted from methods using recombinant histone substrates and immunoblotting for detection.[7]
Objective: To measure the activity of a specific HAT enzyme on a Histone H2A (1-20) peptide substrate.
Materials:
-
Recombinant HAT enzyme (e.g., p300)
-
H2A (1-20) peptide substrate
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA (Cofactor)
-
Stop Solution (e.g., 2x Laemmli sample buffer)
-
Primary antibody specific for the acetylated residue (e.g., anti-AcH2AK5)
-
HRP-conjugated secondary antibody
-
PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), and chemiluminescent substrate
-
SDS-PAGE apparatus and Western blotting equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.
-
10 µL HAT Assay Buffer (2x concentration)
-
2 µL H2A (1-20) peptide (1 µg/µL)
-
1-2 µL recombinant HAT enzyme
-
Add nuclease-free water to a volume of 18 µL.
-
-
Initiate Reaction: Add 2 µL of Acetyl-CoA (e.g., 4 mM stock) to start the reaction. Include a negative control with no enzyme.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 20 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load the samples onto an appropriate percentage SDS-PAGE gel (e.g., 15% or a 4-20% gradient gel).
-
Transfer the separated peptides to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescent substrate, and visualize the signal using a suitable imager.
-
-
Analysis: Quantify the band intensity to determine the relative HAT activity.
In Vitro Histone Deacetylase (HDAC) Assay (Fluorogenic)
This protocol is based on commercially available kits that use a fluorogenic substrate.[8]
Objective: To measure the activity of an HDAC enzyme or screen for inhibitors.
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, SirT1)
-
Fluorogenic acetylated peptide substrate (e.g., based on H2A (1-20) sequence)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
Developer solution (contains a protease to cleave the deacetylated substrate, releasing the fluorophore)
-
Stop Solution
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the HDAC enzyme and any test inhibitors in HDAC Assay Buffer.
-
Reaction Setup: In the wells of the 96-well plate, add:
-
50 µL of HDAC Assay Buffer.
-
5 µL of the fluorogenic substrate.
-
10 µL of test inhibitor or vehicle control.
-
Add nuclease-free water to a final volume of 90 µL.
-
-
Initiate Reaction: Add 10 µL of diluted HDAC enzyme to each well to start the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Develop Signal: Add 50 µL of Developer solution to each well and incubate at 37°C for 15 minutes.
-
Read Fluorescence: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Analysis: Subtract the background fluorescence (no-enzyme control) and calculate the percentage of HDAC activity relative to the vehicle control.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol uses a radioactive methyl donor to measure HMT activity.[9][10]
Objective: To determine the activity and substrate specificity of an HMT.
Materials:
-
Recombinant HMT enzyme
-
H2A (1-20) peptide substrate
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) (Radioactive methyl donor)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Set up a 25 µL reaction in a microcentrifuge tube on ice.
-
5 µL HMT Assay Buffer (5x concentration)
-
1 µg of H2A (1-20) peptide substrate
-
1 µL of [³H]-SAM
-
1-5 µL of HMT enzyme
-
Add nuclease-free water to 25 µL.
-
-
Incubation: Incubate the reaction at 30°C for 20-60 minutes.
-
Spotting: Spot 20 µL of the reaction mixture onto a piece of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in a large beaker of 0.1 M sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.
-
Drying: Briefly wash the paper with acetone (B3395972) and let it air dry completely.
-
Scintillation Counting: Place the dried P81 paper into a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: The counts per minute (CPM) are directly proportional to the HMT activity.
Mass Spectrometry for PTM Analysis (Bottom-Up Workflow)
This protocol outlines the key steps for preparing histones for analysis by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[11][12][13][14]
Objective: To identify and quantify PTMs on the H2A (1-20) tail from a cellular sample.
Materials:
-
Cell pellet or tissue sample
-
Lysis buffer and sonicator
-
Sulfuric acid (H₂SO₄) for acid extraction
-
Trichloroacetic acid (TCA) for precipitation
-
Ammonium (B1175870) bicarbonate buffer
-
Propionic anhydride (B1165640) for derivatization
-
Sequencing-grade trypsin
-
C18 desalting column
-
NanoLC-MS/MS system
Procedure:
-
Nuclei Isolation and Histone Extraction:
-
Lyse cells and isolate nuclei through centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate the histones from the supernatant using TCA.
-
Wash the histone pellet with acetone and air dry.
-
-
Derivatization and Digestion:
-
Resuspend the histone pellet in ammonium bicarbonate buffer.
-
Perform chemical derivatization by adding propionic anhydride to the sample. This converts primary amines on unmodified and monomethylated lysines to propionamides, preventing trypsin cleavage at these sites and improving chromatographic performance.
-
Digest the derivatized histones with trypsin overnight at 37°C. Trypsin will now cleave only after arginine residues.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 column to remove salts and contaminants.
-
nanoLC-MS/MS Analysis:
-
Load the desalted peptides onto the nanoLC system.
-
Separate the peptides using a reverse-phase gradient.
-
Analyze the eluting peptides using the mass spectrometer. The instrument will perform a full MS scan followed by MS/MS scans (fragmentation) on the most abundant peptide ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra to theoretical peptide fragments from a histone sequence database.
-
The search parameters must include the expected modifications (e.g., acetylation, phosphorylation, propionylation) as variable modifications.
-
Quantify the relative abundance of each modified peptide by calculating the area under the curve from its extracted ion chromatogram.[11]
-
References
- 1. Regulation of Gene Transcription by the Histone H2A N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Histone-modifying enzymes - Wikipedia [en.wikipedia.org]
- 5. Readers of histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone modifications | Abcam [abcam.com]
- 7. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medicine.umich.edu [medicine.umich.edu]
- 12. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry [bio-protocol.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. d-nb.info [d-nb.info]
The N-Terminal Tail of Histone H2A (1-20): A Critical Hub in DNA Repair Pathway Choice
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H2A, a seemingly unstructured stretch of approximately 20 amino acids, has emerged as a critical signaling hub in the intricate network of DNA damage response (DDR) pathways. Post-translational modifications (PTMs) within this region act as a molecular switchboard, dictating the choice between two major double-strand break (DSB) repair pathways: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR). This guide provides a comprehensive overview of the key modifications on the H2A (1-20) tail, their enzymatic regulators, and their functional consequences in DNA repair, offering valuable insights for researchers and drug development professionals targeting the DDR.
Core Post-Translational Modifications of the H2A (1-20) Tail and Their Role in DNA Repair
The N-terminal tail of H2A is subject to a variety of PTMs, with acetylation and ubiquitination playing the most prominent roles in the DNA damage response. These modifications create a dynamic chromatin landscape that recruits specific effector proteins, ultimately influencing the repair outcome.
Acetylation at Lysine (B10760008) 5 and 9 (H2AK5ac, H2AK9ac): Promoting Homologous Recombination
Upon DNA damage, the N-terminal tail of H2A is rapidly acetylated at lysines 5 and 9. This di-acetylation event is primarily catalyzed by the histone acetyltransferases (HATs) NuA4/TIP60 and p300.[1] This modification serves to create a chromatin environment that is more permissive for HR.
The presence of H2AK5/9ac acts as a roadblock for the recruitment of key NHEJ factors. Specifically, it has been shown to impede the proper end-synapsis step crucial for efficient NHEJ repair.[1] By creating a non-permissive state for NHEJ, H2A acetylation channels the repair of DSBs towards the HR pathway, particularly in the S and G2 phases of the cell cycle when a sister chromatid is available as a template.
The deacetylation of H2AK5/9ac is carried out by the mitotic deacetylase complex (MiDAC), which reverses this pro-HR signal and allows for the accumulation of bromodomain-containing protein BRD4, a factor that can interfere with proper DNA end synapsis.[1]
Ubiquitination at Lysine 13 and 15 (H2AK13ub, H2AK15ub): A Beacon for Repair Factors
In response to DSBs, a cascade of ubiquitination events is initiated on chromatin. A key step in this process is the monoubiquitination of H2A at lysines 13 and 15 by the E3 ubiquitin ligase RNF168.[2][3] This modification is a critical signal for the recruitment of downstream DNA repair factors.
H2AK15ub, in particular, serves as a direct binding site for the crucial DNA repair protein 53BP1.[4][5][6] The recruitment of 53BP1 to DSBs is a pivotal event in promoting NHEJ by limiting the extent of DNA end resection, a necessary step for initiating HR. The interaction between 53BP1 and H2AK15ub is highly specific and is a key determinant in the choice between NHEJ and HR.
The ubiquitination of H2A at these sites is a dynamic process, with deubiquitinating enzymes (DUBs) also playing a role in regulating the signal. This dynamic interplay ensures a tightly controlled response to DNA damage.
Quantitative Data on H2A (1-20) Modifications in DNA Repair
The precise quantification of the effects of H2A (1-20) PTMs on DNA repair processes is an active area of research. While qualitative roles are well-established, quantitative data provides a deeper understanding of the stoichiometry and dynamics of these events.
| Modification | Interacting Protein | Fold Change in Recruitment at DSBs | Impact on DNA Repair Efficiency | Reference |
| H2AK5ac | - | Data not readily available | Promotes Homologous Recombination | [1] |
| H2AK9ac | - | Data not readily available | Promotes Homologous Recombination | [1] |
| H2AK13ub | 53BP1, BRCA1 | Data not readily available | Promotes NHEJ (via 53BP1) | [2] |
| H2AK15ub | 53BP1 | Significant increase (specific fold change varies by study) | Promotes NHEJ (via 53BP1) | [4][6] |
Note: While the recruitment of 53BP1 to H2AK15ub is a well-documented and significant event, specific, universally agreed-upon fold-change values from a single study are difficult to present due to variations in experimental systems and methodologies. However, numerous studies demonstrate a dramatic and essential increase in 53BP1 at DSBs that is dependent on H2AK15ub.
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental approaches used to study the H2A (1-20) tail is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these complex processes.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the role of the H2A (1-20) tail in DNA repair.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for H2AK5ac
This protocol is adapted for the analysis of H2A lysine 5 acetylation at specific genomic loci in response to DNA damage in a cell line such as HeLa.
Materials:
-
HeLa cells
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
PBS (phosphate-buffered saline)
-
Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-H2AK5ac antibody (ChIP-grade)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl wash)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
qPCR primers for target and control loci
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and Crosslinking:
-
Grow HeLa cells to 80-90% confluency.
-
Induce DNA damage if required (e.g., by treating with etoposide).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells and resuspend in Lysis Buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a fraction of the chromatin with the anti-H2AK5ac antibody and another fraction with Normal Rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using Elution Buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating the eluates at 65°C overnight.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the genomic loci of interest and control regions.
-
Calculate the enrichment of H2AK5ac as a percentage of the input DNA.
-
In Vitro Ubiquitination Assay for H2A N-terminal Peptide by RNF168
This assay allows for the direct assessment of RNF168's ability to ubiquitinate the H2A N-terminal tail.
Materials:
-
Recombinant human RNF168 (E3 ligase)
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Synthetic H2A (1-20) peptide (wild-type and K13/15 mutant)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
Add the recombinant RNF168.
-
Add the H2A (1-20) peptide (wild-type or mutant).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated H2A peptide.
-
Peptide Pull-down Assay to Identify H2A (1-20) Interactors
This method is used to identify proteins that bind to specific modifications on the H2A N-terminal tail.
Materials:
-
Biotinylated synthetic H2A (1-20) peptides (unmodified, H2AK5ac, H2AK15ub, etc.)
-
Streptavidin-coated magnetic beads
-
Nuclear extract from a relevant cell line
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, with protease inhibitors)
-
Wash buffer (Binding buffer with higher salt concentration, e.g., 300 mM NaCl)
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
-
SDS-PAGE gels and reagents for silver staining or Western blotting
-
Mass spectrometer for protein identification
Procedure:
-
Peptide Immobilization:
-
Incubate the biotinylated peptides with streptavidin beads to allow for binding.
-
Wash the beads to remove unbound peptides.
-
-
Protein Binding:
-
Incubate the peptide-bound beads with the nuclear extract for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining to visualize protein bands that are specific to the modified peptide.
-
Excise the specific bands and identify the proteins by mass spectrometry.
-
Alternatively, perform a Western blot if a candidate interacting protein is known.
-
Conclusion and Future Directions
The N-terminal tail of histone H2A (1-20) is a dynamic and critical regulator of the DNA damage response. The interplay of acetylation and ubiquitination within this short region provides a sophisticated mechanism for controlling DNA repair pathway choice. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies that target the DDR in cancer and other diseases.
Future research should focus on:
-
Quantitative analysis: Obtaining precise quantitative data on the dynamics and stoichiometry of H2A (1-20) modifications and their impact on protein recruitment and repair efficiency.
-
Crosstalk with other modifications: Investigating the interplay between modifications on the H2A N-terminal tail and other histone PTMs, as well as modifications on other proteins involved in the DDR.
-
Structural studies: Elucidating the structural basis of how these modifications are recognized by effector proteins in the context of the nucleosome.
-
Therapeutic targeting: Developing small molecules that can specifically modulate the activity of the enzymes that write, erase, and read these critical histone marks.
By continuing to unravel the complexities of the histone code on the H2A N-terminal tail, the scientific community can pave the way for innovative approaches to manipulate the DNA damage response for therapeutic benefit.
References
- 1. bosterbio.com [bosterbio.com]
- 2. DNA Damage-Dependent Acetylation and Ubiquitination of H2AX Enhances Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automating ChIP-seq Experiments to Generate Epigenetic Profiles on 10,000 HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 53BP1: Keeping It under Control, Even at a Distance from DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of modified nucleosome recognition by 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Interactome of the Histone H2A N-terminal Tail: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H2A, a key component of the nucleosome, plays a pivotal role in regulating chromatin structure and function. Its interactions with other proteins and DNA are critical for a host of cellular processes, including DNA repair, transcription, and chromatin remodeling. Understanding this complex network of interactions, or "interactome," is crucial for deciphering the epigenetic code and developing novel therapeutic strategies targeting chromatin-modifying pathways. This technical guide provides a comprehensive overview of the H2A N-terminal tail interactome, detailing experimental approaches to its study and presenting key findings in a structured format.
Quantitative Data on H2A N-terminal Tail Interactors
The following table summarizes a representative list of proteins and molecules known to interact with the histone H2A N-terminal tail. The quantitative data, such as binding affinities and SILAC ratios, are illustrative of the types of results obtained from the experimental protocols detailed in this guide. It is important to note that this is not an exhaustive list, and the interactome can vary depending on cell type, cellular conditions, and the presence of post-translational modifications.
| Interacting Partner | Function | Experimental Method | Illustrative Quantitative Data (Example) |
| DNA | Structural component of the nucleosome, regulation of DNA accessibility. | Site-specific photocross-linking | Binds at two defined locations ~40 bp from the nucleosomal dyad.[1][2] |
| Histone H2B | Formation of the H2A-H2B dimer, nucleosome stability. | Molecular Dynamics, NMR | The H2A N-tail conformation is influenced by the H2B N-tail's position. |
| Histone H4 | Internucleosomal interactions, chromatin compaction. | X-ray crystallography | The H4 N-terminal tail interacts with an acidic patch on the H2A-H2B dimer of adjacent nucleosomes.[3] |
| FACT complex (SPT16, SSRP1) | Histone chaperone, facilitates transcription through chromatin. | In vitro transcription assays, NMR | Deletion of the H2A N-tail has minimal impact on FACT-dependent transcription, suggesting indirect interaction.[4] |
| Mag1 (DNA glycosylase) | Base excision repair. | Genetic analysis (yeast) | The H2A N-terminal tail is important for the proper expression of Mag1.[5] |
| Linker Histone H1 | Chromatin compaction, higher-order chromatin structure. | In vitro binding assays | The H2A C-terminal tail is a primary binding site, but the N-terminal tail may contribute to positioning.[6] |
Key Signaling Pathway: DNA Damage Response
The N-terminal tails of histones H2A and H3 are integral to the DNA damage response pathway.[5] In the presence of DNA lesions, these tails are involved in signaling cascades that lead to the recruitment of repair machinery. One key aspect is their role in regulating the expression of DNA glycosylase Mag1, an enzyme essential for base excision repair.[5]
Experimental Protocols
Native Chromatin Immunoprecipitation (ChIP)
This protocol is designed to isolate chromatin-associated proteins in their native state, preserving protein-DNA interactions without the use of cross-linking agents.
1. Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer containing protease inhibitors.
-
Pellet the nuclei by centrifugation.
2. Chromatin Preparation:
-
Resuspend the nuclear pellet in a digestion buffer.
-
Fragment the chromatin to mononucleosomes using micrococcal nuclease (MNase). The extent of digestion should be optimized for each cell type.
-
Stop the digestion by adding EDTA.
-
Centrifuge to pellet insoluble debris and collect the supernatant containing soluble chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an antibody specific to the H2A N-terminal tail overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the bound complexes from the beads.
-
Reverse cross-links (if applicable) and purify the co-immunoprecipitated DNA and proteins.
-
Analyze the proteins by mass spectrometry to identify interactors.
SILAC-based Affinity Purification-Mass Spectrometry
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique to identify and quantify protein-protein interactions.[7][8][9]
1. Cell Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine, 12C6-lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine, 13C6-lysine) for several cell divisions to ensure complete incorporation.
2. Bait Expression and Cell Lysate Preparation:
-
Transfect the "heavy" labeled cells with a construct expressing a tagged version of the H2A N-terminal tail (bait).
-
Transfect the "light" labeled cells with a control vector.
-
Lyse the cells and prepare nuclear extracts.
3. Affinity Purification:
-
Combine equal amounts of protein from the "heavy" and "light" nuclear extracts.
-
Perform affinity purification using beads that bind to the tag on the H2A N-terminal tail bait protein.
-
Wash the beads to remove non-specific binders.
4. Mass Spectrometry and Data Analysis:
-
Elute the bound proteins and digest them into peptides.
-
Analyze the peptides by LC-MS/MS.
-
True interaction partners will be enriched in the "heavy" sample, resulting in a high heavy/light ratio in the mass spectrum. Non-specific binders will have a ratio close to 1.
Histone Peptide Pull-down Assay
This in vitro method uses synthetic histone peptides to identify proteins that bind to specific regions of the histone tail.[10][11]
1. Peptide Immobilization:
-
Synthesize a biotinylated peptide corresponding to the N-terminal tail of histone H2A.
-
Incubate the biotinylated peptide with streptavidin-coated beads to immobilize it.
-
Wash the beads to remove unbound peptide.
2. Nuclear Extract Preparation:
-
Prepare a nuclear extract from the cells of interest.
-
Pre-clear the extract with beads alone to reduce non-specific binding.
3. Pull-down:
-
Incubate the immobilized H2A N-terminal tail peptide with the pre-cleared nuclear extract.
-
As a control, incubate beads without the peptide with the nuclear extract.
-
Wash the beads extensively to remove unbound proteins.
4. Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins by mass spectrometry or Western blotting.
Conclusion
The interactome of the histone H2A N-terminal tail is a dynamic and complex network that is fundamental to the regulation of chromatin architecture and gene expression. The experimental strategies outlined in this guide, from native ChIP to quantitative proteomics, provide a powerful toolkit for dissecting these interactions. A thorough understanding of the proteins that bind to this crucial histone tail, and the functional consequences of these interactions, will continue to be a fertile ground for basic research and a promising avenue for the development of novel epigenetic therapies. Future studies will likely focus on the interplay of post-translational modifications on the H2A N-terminal tail and how these modifications modulate its interactome in both healthy and diseased states.
References
- 1. pnas.org [pnas.org]
- 2. The N-terminal tail of histone H2A binds to two distinct sites within the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The amino-terminal tails of histones H2A and H3 coordinate efficient base excision repair, DNA damage signaling and postreplication repair in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Histone Tails in Structural Stability of the Nucleosome | PLOS Computational Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.org [mdanderson.org]
Methodological & Application
Application Notes and Protocols for Utilizing Histone H2A (1-20) in In Vitro Transcription Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-terminal tails of core histones play a pivotal role in the regulation of gene expression. These tails are subject to a wide array of post-translational modifications (PTMs) that collectively form a "histone code," which is interpreted by various cellular factors to modulate chromatin structure and function. The N-terminal tail of Histone H2A, particularly the amino acid sequence 1-20, is implicated in transcriptional repression. Understanding the precise mechanisms by which this region influences transcription is crucial for elucidating fundamental cellular processes and for the development of novel therapeutic agents targeting epigenetic pathways.
These application notes provide a comprehensive guide for utilizing a synthetic Histone H2A (1-20) peptide in in vitro transcription assays to investigate its effects on gene expression. Detailed protocols for assay setup, execution, and data analysis are provided to enable researchers to quantitatively assess the impact of this peptide on transcriptional output.
Data Presentation
The following tables summarize the expected quantitative data from in vitro transcription assays performed in the presence of varying concentrations of the Histone H2A (1-20) peptide. These data illustrate a dose-dependent repression of transcription.
Table 1: Effect of Histone H2A (1-20) Peptide on In Vitro Transcription from a DNA Template
| Histone H2A (1-20) Peptide Concentration (µM) | Relative Transcription (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 62 | ± 6.1 |
| 10 | 41 | ± 5.5 |
| 20 | 25 | ± 4.2 |
| 50 | 12 | ± 3.1 |
Table 2: Effect of Histone H2A (1-20) Peptide on In Vitro Transcription from a Reconstituted Chromatin Template
| Histone H2A (1-20) Peptide Concentration (µM) | Relative Transcription (%) | Standard Deviation |
| 0 (Control) | 100 | ± 6.5 |
| 1 | 78 | ± 5.9 |
| 5 | 51 | ± 7.2 |
| 10 | 33 | ± 6.3 |
| 20 | 18 | ± 4.9 |
| 50 | 8 | ± 2.8 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of transcriptional repression by the Histone H2A N-terminal tail and the general workflow for the in vitro transcription assay.
Caption: Proposed mechanism of H2A (1-20) mediated transcriptional repression.
Caption: General experimental workflow for the in vitro transcription assay.
Experimental Protocols
Protocol 1: Preparation of HeLa Nuclear Extract
This protocol describes the preparation of transcriptionally active nuclear extracts from HeLa cells.
Materials:
-
HeLa cells (suspension culture)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT)
-
Lysis buffer (Hypotonic buffer with 0.5% NP-40)
-
Extraction buffer (20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest HeLa cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 2 packed cell volumes (PCV) of hypotonic buffer and incubate on ice for 15 minutes.
-
Add 2 PCV of lysis buffer and dounce homogenize with 10-15 strokes.
-
Centrifuge at 3,300 x g for 15 minutes at 4°C to pellet the nuclei.
-
Remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in extraction buffer (approximately 3 mL per 10⁹ cells).
-
Rock gently on a rotating platform for 30-45 minutes at 4°C.
-
Centrifuge at 25,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (nuclear extract), aliquot, and store at -80°C.
Protocol 2: In Vitro Transcription Assay Using a DNA Template
This protocol details the setup of an in vitro transcription reaction to assess the effect of the Histone H2A (1-20) peptide.
Materials:
-
HeLa nuclear extract (Protocol 1)
-
DNA template with a strong promoter (e.g., adenovirus major late promoter)
-
Histone H2A (1-20) peptide (synthetic, high purity)
-
10x Transcription buffer (200 mM HEPES-KOH pH 7.9, 1 M KCl, 30 mM MgCl₂, 10 mM DTT)
-
NTP mix (2.5 mM each of ATP, CTP, GTP)
-
[α-³²P]UTP (10 mCi/mL)
-
RNase inhibitor
-
Stop buffer (0.3 M Sodium Acetate, 0.5% SDS, 25 µg/mL tRNA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
Procedure:
-
In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
10x Transcription buffer: 2.5 µL
-
DNA template: 100-200 ng
-
NTP mix: 1 µL
-
[α-³²P]UTP: 0.5 µL
-
RNase inhibitor: 20 units
-
HeLa nuclear extract: 5-10 µg of protein
-
Histone H2A (1-20) peptide to the desired final concentration (prepare a dilution series). For the control, add an equal volume of peptide solvent.
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding 175 µL of stop buffer.
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at maximum speed for 5 minutes.
-
Transfer the aqueous upper phase to a new tube and precipitate the RNA by adding 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry briefly.
-
Resuspend the RNA pellet in a suitable loading buffer.
-
Analyze the transcripts by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.
-
Quantify the band intensities using densitometry software.
Protocol 3: Reconstitution of Chromatin for In Vitro Transcription
This protocol describes the assembly of DNA templates into chromatin for use in in vitro transcription assays.
Materials:
-
Purified core histones (H2A, H2B, H3, H4)
-
DNA template
-
Salt gradient dialysis buffers (High salt: 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 M NaCl; Low salt: 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1 M NaCl)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
Procedure:
-
Mix the DNA template and purified core histones at a desired molar ratio (e.g., 1:1.2 of DNA to histone octamer) in high salt buffer. The final volume should be around 100-200 µL.
-
Place the mixture in dialysis tubing and dialyze against high salt buffer for 4 hours at 4°C.
-
Perform a salt gradient dialysis by slowly pumping low salt buffer into the high salt buffer over a period of 16-24 hours at 4°C with gentle stirring.
-
Continue dialysis against low salt buffer for an additional 4 hours.
-
The reconstituted chromatin can be used directly in the in vitro transcription assay as described in Protocol 2, replacing the naked DNA template. The quality of chromatin reconstitution should be assessed by micrococcal nuclease (MNase) digestion assay.
Conclusion
The provided protocols and data offer a robust framework for investigating the role of the Histone H2A (1-20) peptide in transcriptional regulation. By employing these in vitro transcription assays, researchers can quantitatively determine the inhibitory effects of this peptide on both naked DNA and more physiologically relevant chromatin templates. These studies will contribute to a deeper understanding of the epigenetic mechanisms governing gene expression and may identify novel targets for therapeutic intervention in diseases associated with transcriptional dysregulation.
Synthesis and Purification of Histone H2A (1-20) Peptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the N-terminal tail of Histone H2A, specifically the 1-20 amino acid sequence (SGRGKQGGKARAKAKTRSSR). This peptide is a valuable tool for studying histone modifications, protein-protein interactions, and for screening potential epigenetic drug candidates.
The synthesis is based on the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry.
Experimental Overview
The overall workflow for the synthesis and purification of the Histone H2A (1-20) peptide is depicted below. This process involves sequential steps of peptide chain assembly on a solid support, cleavage and deprotection, purification of the crude peptide, and finally, verification of the purified product.
Caption: Experimental workflow for the synthesis and purification of Histone H2A (1-20).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis, purification, and characterization of the Histone H2A (1-20) peptide.
Table 1: Solid-Phase Peptide Synthesis Parameters
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Type | Rink Amide MBHA |
| Resin Substitution | 0.5 - 0.8 mmol/g |
| Amino Acid Excess | 4-5 equivalents |
| Coupling Agent | HCTU (4-5 equivalents) |
| Base | DIEA (8-10 equivalents) |
| Deprotection Solution | 20% Piperidine (B6355638) in DMF |
| Expected Crude Yield | 70-85% |
Table 2: RP-HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 minutes |
| Flow Rate | 4 mL/min |
| Detection Wavelength | 220 nm |
| Expected Purity | >95% |
Table 3: Mass Spectrometry Characterization
| Parameter | Theoretical Value | Observed Value |
| Molecular Weight | 2087.4 g/mol | [To be determined] |
| Monoisotopic Mass | 2085.9 g/mol | [To be determined] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the Histone H2A (1-20) peptide using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling agent (e.g., HCTU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Histone H2A (1-20) sequence (S-G-R-G-K-Q-G-G-K-A-R-A-K-A-K-T-R-S-S-R).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 2: RP-HPLC Purification
Materials:
-
Crude Histone H2A (1-20) peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water with 0.1% TFA.
-
Chromatography:
-
Equilibrate the C18 RP-HPLC column with 95% mobile phase A (0.1% TFA in water) and 5% mobile phase B (0.1% TFA in acetonitrile).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of 5% to 45% mobile phase B over 40 minutes at a flow rate of 4 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with >95% purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
Protocol 3: Mass Spectrometry Analysis
Materials:
-
Purified Histone H2A (1-20) peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Sample Preparation: Prepare the sample according to the instrument manufacturer's instructions.
-
Data Acquisition: Acquire the mass spectrum of the peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the Histone H2A (1-20) peptide to confirm its identity.
Concluding Remarks
The protocols described in this application note provide a robust framework for the successful synthesis and purification of the Histone H2A (1-20) peptide. The resulting high-purity peptide is suitable for a wide range of biochemical and cellular assays, enabling further investigation into the complex roles of histone modifications in cellular processes and disease.
Application Notes: Biotinylated Histone H2A (1-20) Peptide
Introduction
Histone proteins are the chief protein components of chromatin, playing a critical role in compacting DNA and regulating all DNA-templated processes. The N-terminal tails of histones, including Histone H2A, protrude from the nucleosome core and are hotspots for a variety of post-translational modifications (PTMs).[1][2][3] These PTMs, such as acetylation, methylation, phosphorylation, and ubiquitination, act as a "histone code" that is interpreted by other proteins to control gene expression, DNA repair, and replication.[1][2][4] The specific sequence of Histone H2A (1-20) contains multiple lysine (B10760008) and arginine residues that are known targets for such modifications.[5][6]
The biotinylated Histone H2A (1-20) peptide is a versatile and powerful tool for studying the enzymes that write, erase, and read these histone marks. The biotin (B1667282) tag provides a high-affinity handle for immobilization onto streptavidin-coated surfaces, making it ideal for a wide range of biochemical and molecular biology assays.[7][8][9]
Key Applications
-
Substrate for Histone-Modifying Enzymes: The H2A (1-20) peptide serves as a substrate for enzymes like histone acetyltransferases (HATs), histone deacetylases (HDACs), methyltransferases, and kinases. The biotin tag allows for easy separation of the peptide from the reaction mix for downstream analysis.
-
High-Throughput Screening (HTS) for Inhibitors: This peptide is extensively used in drug discovery to screen for inhibitors of histone-modifying enzymes.[7][10][11] Homogeneous assays like AlphaLISA® and TR-FRET are commonly employed, where the biotinylated peptide is captured by streptavidin-coated donor beads, and a modification-specific antibody linked to an acceptor bead generates a signal upon enzymatic activity.[12][13]
-
Interaction Studies and "Reader" Protein Identification: Biotinylated H2A (1-20) can be used as bait to identify and characterize "reader" proteins, which specifically recognize unmodified or modified states of the histone tail.[8][14][15] By immobilizing the peptide on streptavidin beads and incubating it with nuclear extracts, interacting proteins can be "pulled down" and identified via mass spectrometry or Western blotting.[8][16]
-
Studying Biotinylation as a PTM: Studies have shown that lysine residues within the H2A N-terminus (specifically K9 and K13) can be directly biotinylated by the enzyme biotinidase.[5][6][17] The biotinylated H2A (1-20) peptide is therefore a crucial reagent for investigating the dynamics and functional consequences of this specific PTM.
Quantitative Data Summary
The following table summarizes representative quantitative data relevant to assays using biotinylated histone peptides. Note that specific kinetic or binding affinity values for the H2A (1-20) sequence can be highly dependent on the interacting enzyme or reader protein and the specific modification state.
| Parameter | Typical Range | Description | Application |
| Km (Michaelis Constant) | 1 - 50 µM | Substrate concentration at which the enzyme reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the peptide substrate. | Enzyme Kinetics |
| IC50 (Inhibitor Conc.) | 10 nM - 100 µM | Concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Used to determine the potency of potential drug candidates. | Inhibitor Screening |
| Kd (Dissociation Constant) | 0.5 - 30 µM | A measure of the binding affinity between the peptide and a "reader" protein. A lower Kd signifies a stronger binding interaction.[7] | Protein-Peptide Binding |
| Z'-factor | > 0.5 | A statistical parameter used to quantify the suitability of a particular assay for high-throughput screening. A value > 0.5 indicates an excellent assay.[13] | HTS Assay Quality |
Experimental Protocols & Visualizations
Protocol 1: High-Throughput Inhibitor Screening using AlphaLISA
This protocol describes a method to screen for inhibitors of an enzyme (e.g., a histone acetyltransferase) that modifies the H2A (1-20) peptide.
Principle: A biotinylated H2A (1-20) peptide is used as a substrate. Streptavidin-coated Donor beads bind to the biotin tag. A specific antibody that recognizes the modified histone (e.g., acetylated-lysine) is conjugated to an Acceptor bead. When the enzyme modifies the peptide, the antibody-acceptor bead binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby Acceptor bead, measured at 615 nm.[12][13]
Materials:
-
Biotinylated Histone H2A (1-20) Peptide
-
Recombinant Enzyme (e.g., p300/CBP HAT)
-
Enzyme Cofactor (e.g., Acetyl-CoA)
-
Test Compounds (Potential Inhibitors)
-
Anti-acetyl-H2A Antibody AlphaLISA Acceptor Beads
-
Streptavidin (SA) Donor Beads
-
AlphaLISA Assay Buffer
-
White, opaque 384-well microplates
Procedure:
-
Compound Plating: Add 2 µL of test compound (at 5X final concentration) or DMSO (for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 4 µL of enzyme solution (at 2.5X concentration) to each well. Incubate for 10 minutes at room temperature to allow compounds to interact with the enzyme.
-
Substrate Initiation: Add 4 µL of a substrate mix containing the biotinylated H2A (1-20) peptide and the appropriate cofactor (e.g., Acetyl-CoA) at 2.5X final concentration.
-
Enzymatic Reaction: Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection - Acceptor Beads: In subdued light, add 5 µL of Acceptor beads diluted in assay buffer. Seal the plate and incubate for 60 minutes at room temperature.
-
Detection - Donor Beads: In subdued light, add 5 µL of SA-Donor beads diluted in assay buffer.
-
Final Incubation: Seal the plate and incubate in the dark for 30-60 minutes at room temperature.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. A decrease in signal relative to the DMSO control indicates inhibition.
Workflow Diagram:
Protocol 2: Pull-Down Assay for Identifying Interacting Proteins
This protocol details the use of biotinylated H2A (1-20) peptide to isolate and identify binding proteins ("readers") from a nuclear protein extract.[8][15]
Principle: The biotinylated peptide is immobilized on streptavidin-coated magnetic beads. These beads are then incubated with a nuclear cell lysate. Proteins that specifically bind to the H2A (1-20) sequence are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry or Western blot.[8][14] An unmodified peptide should be used as a negative control to identify proteins that bind specifically to a modified version.
Materials:
-
Biotinylated Histone H2A (1-20) Peptide (and a control peptide, e.g., unmodified)
-
Streptavidin-coated Magnetic Beads
-
Nuclear Protein Extract (prepared using standard methods)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer or a high-salt buffer)
Procedure:
-
Bead Preparation: Resuspend streptavidin beads in binding buffer. Aliquot approximately 30 µL of bead slurry per pull-down reaction. Wash the beads twice with 500 µL of binding buffer, using a magnetic stand to separate the beads.
-
Peptide Immobilization: Resuspend the washed beads in 200 µL of binding buffer. Add 1-5 µg of the biotinylated H2A (1-20) peptide. Incubate with rotation for 1-2 hours at 4°C.
-
Blocking: Pellet the beads on a magnetic stand, remove the supernatant, and wash three times with binding buffer to remove unbound peptide.
-
Binding: Add 0.5 - 1.0 mg of nuclear protein extract to the peptide-coupled beads. Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Washing: Pellet the beads and collect the supernatant (flow-through). Wash the beads 3-5 times with 1 mL of cold binding buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Add 30-50 µL of 2X SDS-PAGE sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the bound proteins.
-
Analysis: Separate the beads using the magnetic stand and load the supernatant (eluted proteins) onto an SDS-PAGE gel for analysis by Coomassie staining, Western blotting, or subsequent mass spectrometry.
Workflow Diagram:
Conceptual Pathway: H2A Tail Interactions
The N-terminal tail of Histone H2A is a dynamic signaling hub. Its modification state dictates the recruitment of various effector proteins, leading to downstream biological outcomes.
References
- 1. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Modification Table | Cell Signaling Technology [cellsignal.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Histone Variant-Specific Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Lysine residues in N- and C-terminal regions of human histone H2A are targets for biotinylation by biotinidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. biocompare.com [biocompare.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for Characterizing Protein-Histone Peptide Interactions In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.org [mdanderson.org]
- 17. Nonenzymatic biotinylation of histone H2A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Histone H2A (1-20) as a Substrate in Histone Acetyltransferase (HAT) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone proteins. This post-translational modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. The N-terminal tails of histones are primary targets for such modifications. The Histone H2A (1-20) peptide represents the initial 20 amino acids of the H2A N-terminal tail and serves as a valuable substrate for in vitro HAT assays, enabling the study of HAT activity, specificity, and the screening of potential inhibitors. These application notes provide detailed protocols and data presentation guidelines for utilizing the Histone H2A (1-20) peptide in HAT assays.
Data Presentation
Quantitative analysis of HAT activity is crucial for characterizing enzyme kinetics and inhibitor potency. While specific kinetic data for the Histone H2A (1-20) peptide is not extensively available in public literature, the following tables illustrate how such data should be structured. For comparative purposes, representative data for the well-characterized Histone H3 (1-20) peptide substrate with the HATs p300 and PCAF are provided. Researchers should aim to generate similar datasets for their specific HAT and the H2A (1-20) substrate.
Table 1: Kinetic Parameters of Histone Acetyltransferases
This table should be used to summarize the Michaelis-Menten kinetic constants, Km and Vmax, for a given HAT with the Histone H2A (1-20) peptide and acetyl-CoA. These parameters are essential for understanding the enzyme's affinity for its substrates and its maximum catalytic rate.
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/μg) | Reference |
| p300 | Histone H2A (1-20) | Data not available | Data not available | |
| Acetyl-CoA | Data not available | Data not available | ||
| PCAF | Histone H2A (1-20) | Data not available | Data not available | |
| Acetyl-CoA | Data not available | Data not available | ||
| Example: | ||||
| p300 | Histone H3 (1-20) | 5.8 | 1200 | [1][2] |
| Acetyl-CoA | 0.5 | - | [1][2] | |
| PCAF | Histone H3 (1-20) | 1.8 | 850 | [3] |
| Acetyl-CoA | 0.3 | - | [3] |
Note: The provided example data for H3 (1-20) is for illustrative purposes. Researchers must experimentally determine the kinetic parameters for H2A (1-20) under their specific assay conditions.
Table 2: Inhibitor Potency (IC50 Values)
This table is designed to present the half-maximal inhibitory concentration (IC50) of various compounds against a specific HAT using the Histone H2A (1-20) peptide as a substrate. The IC50 value is a critical measure of an inhibitor's potency.
| HAT Enzyme | Inhibitor | Histone Substrate | IC50 (μM) |
| p300 | Compound X | Histone H2A (1-20) | To be determined |
| PCAF | Compound Y | Histone H2A (1-20) | To be determined |
| GCN5 | Compound Z | Histone H2A (1-20) | To be determined |
Experimental Protocols
The following is a detailed protocol for a generic, continuous fluorescence-based HAT assay that can be adapted and optimized for the use of the Histone H2A (1-20) peptide as a substrate. This method relies on the detection of the co-product of the acetylation reaction, Coenzyme A (CoA-SH), which reacts with a fluorescent dye to produce a measurable signal.
Protocol: Fluorescence-Based HAT Activity Assay
1. Materials and Reagents:
-
HAT Enzyme: Purified recombinant HAT (e.g., p300, PCAF, GCN5).
-
Histone H2A (1-20) Peptide: Lyophilized peptide (Sequence: SGRGKQGGKARAKAKTRSSR).
-
Acetyl-CoA: High-purity acetyl coenzyme A.
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.
-
Fluorescent Dye: Thiol-reactive dye (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM).
-
96-well Plate: Black, flat-bottom plate suitable for fluorescence measurements.
-
Plate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 380/460 nm for CPM).
2. Reagent Preparation:
-
Histone H2A (1-20) Peptide Stock Solution (10 mM): Reconstitute the lyophilized peptide in sterile, nuclease-free water. Aliquot and store at -80°C.
-
Acetyl-CoA Stock Solution (10 mM): Dissolve acetyl-CoA in sterile, nuclease-free water. Aliquot and store at -80°C.
-
HAT Enzyme Working Solution: Dilute the HAT enzyme to the desired concentration in cold HAT Assay Buffer immediately before use. The optimal concentration should be determined experimentally.
-
CPM Fluorescent Dye Working Solution (1 mM): Prepare a stock solution in DMSO and dilute to the final working concentration in HAT Assay Buffer.
3. Assay Procedure:
-
Assay Plate Preparation:
-
Add 50 µL of HAT Assay Buffer to each well.
-
Add 10 µL of the Histone H2A (1-20) peptide solution to each well. The final concentration should be optimized (start with a range of 10-100 µM).
-
For inhibitor screening, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Add 10 µL of the CPM dye working solution to each well.
-
-
Initiate the Reaction:
-
Add 10 µL of the Acetyl-CoA solution to each well. The final concentration should be optimized (start with a range of 10-50 µM).
-
Add 10 µL of the diluted HAT enzyme to each well to start the reaction. The final reaction volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes at 30°C.
-
4. Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve (slope).
-
For kinetic analysis, perform the assay with varying concentrations of the Histone H2A (1-20) peptide and acetyl-CoA to determine Km and Vmax using Michaelis-Menten plots.
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Optimization of the Assay:
It is crucial to optimize the assay conditions for the Histone H2A (1-20) peptide. Key parameters to optimize include:
-
Enzyme Concentration: Titrate the HAT enzyme to find a concentration that yields a linear reaction rate for the desired duration of the assay.
-
Substrate Concentrations: Determine the optimal concentrations of the Histone H2A (1-20) peptide and acetyl-CoA. Ideally, for inhibitor screening, these should be at or near their Km values.
-
Incubation Time and Temperature: Ensure the reaction is in the linear range during the measurement period. A temperature of 30°C is a good starting point.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a fluorescence-based HAT assay.
Signaling Pathway: Transcriptional Activation
Acetylation of the N-terminal tail of Histone H2A by HATs like p300/CBP is a key event in transcriptional activation. This modification contributes to a more open chromatin structure, facilitating the recruitment of transcriptional machinery.
Caption: Role of H2A acetylation in transcriptional activation.
References
- 1. Transcriptional coactivator protein p300. Kinetic characterization of its histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Kinetic analysis of the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing Enzyme Assays with Histone H2A (1-20) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histones are fundamental to the regulation of chromatin structure and gene expression. The N-terminal tail of Histone H2A is a hub for various PTMs, including methylation and acetylation, which are catalyzed by histone methyltransferases (HMTs) and histone acetyltransferases (HATs), respectively. The synthetic peptide corresponding to the first 20 amino acids of human Histone H2A (H-SGRGKQGGKARAKAKTRSSR-OH) serves as an essential tool for the in vitro study of these enzymes. These assays are critical for understanding the enzymatic mechanisms, identifying novel inhibitors, and screening for potential therapeutic agents targeting epigenetic pathways.
This document provides detailed protocols for performing enzyme assays with the Histone H2A (1-20) peptide as a substrate for two major classes of histone-modifying enzymes: Protein Arginine Methyltransferase 5 (PRMT5) and Histone Acetyltransferase 1 (HAT1).
Key Enzymes and their Substrate
Histone H2A (1-20) Peptide: This peptide sequence (SGRGKQGGKARAKAKTRSSR) encompasses key sites for post-translational modifications. It is a known substrate for several enzymes, including methyltransferases and demethylases[1].
Protein Arginine Methyltransferase 5 (PRMT5): PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues[2]. In the context of the Histone H2A N-terminal tail, PRMT5 specifically methylates Arginine 3 (R3)[3]. For optimal activity, PRMT5 forms a complex with the WD40-repeat protein MEP50 (Methylosome Protein 50)[4][5]. This complex is crucial for efficient substrate recognition and catalysis.
Histone Acetyltransferase 1 (HAT1): HAT1 is a type B histone acetyltransferase that primarily acetylates newly synthesized histone H4. It also demonstrates activity, albeit weaker, towards Histone H2A, specifically targeting Lysine 5 (K5)[6].
Signaling Pathways Involving Histone H2A Modification
Modification of Histone H2A by enzymes like PRMT5 and HAT1 is integral to various cellular signaling pathways, influencing gene expression and cellular processes.
Signaling pathways of H2A modification.
Quantitative Data Summary
The following tables summarize key quantitative data for enzyme assays using the Histone H2A (1-20) peptide.
Table 1: Kinetic Parameters for PRMT5 with Histone H2A (1-20) Peptide
| Enzyme Complex | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| PRMT5-MEP50 | Histone H2A (1-20) | 1.9 ± 0.3 | 0.0018 ± 0.0001 | 947 |
| Data obtained from a novel ultrasensitive continuous assay[7]. |
Table 2: IC50 Values of Reference Compounds for PRMT5/MEP50
| Compound | Substrate Used in Assay | IC50 (nM) | Assay Type |
| S-Adenosyl-L-homocysteine (SAH) | Histone H2A | 1,400 | Radiometric HotSpot |
| Sinefungin | Histone H2A | 1,250 | Radiometric HotSpot |
| Methylthioadenosine (MTA) | Histone H2A | 48 | Radiometric HotSpot |
| EPZ015666 | Histone H2A | 1,650 | Radiometric HotSpot |
| S-Adenosyl-L-homocysteine (SAH) | H4 (1-15)-Biotin | 750 | FlashPlate |
| Sinefungin | H4 (1-15)-Biotin | 360 | FlashPlate |
| Methylthioadenosine (MTA) | H4 (1-15)-Biotin | 440 | FlashPlate |
| EPZ015666 | H4 (1-15)-Biotin | 19 | FlashPlate |
| Data from Reaction Biology's PRMT5/MEP50 Methyltransferase Assay Service[8]. Note that different substrates can yield different IC50 values. |
Experimental Protocols
General Workflow for Enzyme Assays
The general workflow for conducting enzyme assays with the Histone H2A (1-20) peptide involves preparation of reagents, initiation of the enzymatic reaction, stopping the reaction, and subsequent detection of the product.
General experimental workflow.
Protocol 1: PRMT5-MEP50 Histone Methyltransferase Assay
This protocol is designed for a radiometric assay to measure the methylation of Histone H2A (1-20) peptide by the PRMT5-MEP50 complex using a tritiated methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H2A (1-20) peptide
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM), non-radioactive
-
PRMT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 5 mM DTT)
-
Trichloroacetic acid (TCA) or phosphocellulose paper (e.g., Whatman P81)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare PRMT5 Assay Buffer and keep on ice.
-
Dilute the PRMT5/MEP50 enzyme complex to the desired concentration in cold assay buffer.
-
Prepare a stock solution of Histone H2A (1-20) peptide in nuclease-free water.
-
Prepare a working solution of [³H]-SAM by mixing with non-radioactive SAM to achieve the desired specific activity.
-
-
Reaction Setup (for a 25 µL reaction):
-
In a microcentrifuge tube or 96-well plate, combine the following on ice:
-
5 µL of 5x PRMT5 Assay Buffer
-
2.5 µL of Histone H2A (1-20) peptide (to a final concentration around its Km, e.g., 2-5 µM)
-
2.5 µL of [³H]-SAM solution (e.g., to a final concentration of 1-2 µM)
-
x µL of test inhibitor or vehicle control (e.g., DMSO)
-
Nuclease-free water to a volume of 20 µL.
-
-
Pre-incubate the mixture at the reaction temperature (e.g., 30°C) for 5-10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of diluted PRMT5/MEP50 enzyme.
-
Mix gently and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Stopping the Reaction and Detection:
-
Method A (TCA Precipitation):
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Allow the paper to air dry for a few minutes.
-
Wash the paper discs 3-4 times with 150 mM sodium bicarbonate buffer (pH 9.0) for 5 minutes each to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol (B145695) and allow the discs to dry completely.
-
-
Method B (Filter Plate):
-
Use a filter plate with a phosphocellulose membrane.
-
Stop the reaction by adding an equal volume of 20% TCA.
-
Transfer the mixture to the filter plate and apply vacuum to filter.
-
Wash the wells multiple times with 10% TCA and then with ethanol.
-
-
Place the dried paper discs or the filter plate into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM and the counts per minute (CPM) obtained.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: HAT1 Histone Acetyltransferase Assay
This protocol describes a fluorescence-based assay to measure the acetylation of Histone H2A (1-20) by HAT1. The assay detects the co-product of the reaction, Coenzyme A (CoA-SH), using a maleimide-based fluorescent probe.
Materials:
-
Recombinant human HAT1
-
Histone H2A (1-20) peptide
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
HAT Stop Reagent (e.g., Isopropanol)
-
Fluorescent Probe for CoA-SH (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare HAT Assay Buffer. Note: DTT should be added fresh.
-
Dilute HAT1 enzyme to the desired concentration in assay buffer just before use.
-
Prepare a stock solution of Histone H2A (1-20) peptide in assay buffer.
-
Prepare a stock solution of Acetyl-CoA in nuclease-free water.
-
Prepare the HAT Developer solution by diluting the CPM stock in assay buffer. Protect this solution from light.
-
-
Reaction Setup (for a 50 µL reaction):
-
In a black microplate, add the following:
-
25 µL of 2x HAT Assay Buffer
-
5 µL of Acetyl-CoA (to a final concentration above its Km, e.g., 100 µM)
-
5 µL of test inhibitor or vehicle control
-
5 µL of Histone H2A (1-20) peptide (e.g., 10-50 µM final concentration)
-
-
Mix and pre-incubate at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of diluted HAT1 enzyme.
-
Mix the plate on a shaker for 30 seconds.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 50 µL of HAT Stop Reagent (Isopropanol) to each well.
-
Add 100 µL of the HAT Developer (CPM solution) to each well.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light, to allow the fluorescent product to form.
-
-
Data Analysis:
-
Measure the fluorescence intensity using an appropriate plate reader (e.g., excitation ~380 nm, emission ~460 nm for CPM).
-
Subtract the background fluorescence (from wells without enzyme or peptide).
-
The fluorescence signal is directly proportional to the HAT activity.
-
For inhibitor screening, calculate the percent inhibition and determine IC50 values.
-
Conclusion
The Histone H2A (1-20) peptide is a versatile substrate for studying the activity of key epigenetic modifying enzymes. The protocols provided herein offer robust methods for characterizing the activity of PRMT5 and HAT1, and for screening potential inhibitors. These assays are foundational for research in epigenetics and for the development of novel therapeutics targeting chromatin-modifying enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H2A and H4 N-terminal Tails Are Positioned by the MEP50 WD Repeat Protein for Efficient Methylation by the PRMT5 Arginine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human PRMT5:MEP50 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding HAT1: A Comprehensive Review of Noncanonical Roles and Connection with Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Fluorescently Labeling Histone H2A (1-20) for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal tail of histone H2A is a critical hub for post-translational modifications (PTMs) that play a fundamental role in regulating chromatin structure and gene expression. The 20-amino-acid peptide fragment, H2A (1-20), is a key substrate for various enzymes and a binding partner for numerous reader proteins. Fluorescently labeling this peptide provides a powerful tool for investigating these interactions with high sensitivity and in a non-radioactive manner. Applications include fluorescence polarization (FP) assays to determine binding affinities, Förster resonance energy transfer (FRET) studies to probe molecular proximity, and cellular imaging to track peptide localization.[1][2][3]
This document provides detailed protocols for the fluorescent labeling of the human Histone H2A (1-20) peptide and its subsequent use in binding studies. The human H2A (1-20) peptide sequence (residues 2-21) is:
H-Ser-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Ala-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-Arg-OH [4]
Choosing a Fluorescent Labeling Strategy
The choice of fluorescent dye and labeling chemistry is crucial for successful binding studies. Key considerations include the spectral properties of the dye, its environmental sensitivity, and the potential for the label to interfere with the biological interaction of interest.[5]
Common Fluorescent Dyes for Peptide Labeling
A variety of fluorescent dyes are available for peptide labeling, each with distinct spectral properties. The selection should be guided by the available excitation sources and emission filters of the detection instrument.
| Dye Family | Example | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluorescein | FAM (Carboxyfluorescein) | ~494 | ~518 | High quantum yield, but pH sensitive and prone to photobleaching. Most commonly used and cost-effective.[4][5][6] |
| Rhodamine | TAMRA (Tetramethylrhodamine) | ~557 | ~583 | Photostable and pH-insensitive, often used in FRET studies.[4][5][6] |
| Cyanine | Cy3 | ~550 | ~570 | Bright and photostable, suitable for multiplexing.[1][4] |
| Cyanine | Cy5 | ~650 | ~670 | Emits in the far-red spectrum, minimizing background fluorescence from biological samples.[1][4] |
| Alexa Fluor | Alexa Fluor 488 | ~490 | ~525 | Bright, photostable, and pH-insensitive alternative to fluorescein.[1] |
Labeling Chemistries
The native H2A (1-20) peptide offers several primary amines for labeling via NHS-ester chemistry. For site-specific labeling, the peptide may need to be custom-synthesized with a unique reactive group.
-
NHS-Ester Chemistry: This is the most common method for labeling primary amines (the N-terminus and lysine (B10760008) side chains).[7][8][9] The H2A (1-20) peptide has five potential labeling sites (N-terminal Serine and four Lysine residues), which can lead to a heterogeneous product. To favor N-terminal labeling, the reaction pH can be adjusted to be closer to the pKa of the N-terminal alpha-amino group.
-
Maleimide (B117702) Chemistry: This method provides highly specific labeling of thiol groups found in cysteine residues.[10] The native H2A (1-20) sequence lacks a cysteine. Therefore, a custom peptide with a strategically placed cysteine (e.g., at the N- or C-terminus) is required for this approach.
-
Click Chemistry: This is a bioorthogonal labeling strategy that involves the reaction of an azide (B81097) with an alkyne. It offers high specificity and efficiency. This method requires the synthesis of the H2A (1-20) peptide with an unnatural amino acid containing either an azide or an alkyne group.
Experimental Workflow Overview
The overall process of generating and utilizing a fluorescently labeled Histone H2A (1-20) peptide for binding studies is outlined below.
Protocol 1: Amine Labeling with NHS-Ester Dyes
This protocol describes the labeling of the native Histone H2A (1-20) peptide using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.
Materials
-
Histone H2A (1-20) peptide (e.g., from a commercial vendor)
-
NHS-ester functionalized fluorescent dye (e.g., FAM-NHS, Cy5-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column
Procedure
-
Peptide Preparation: Dissolve the Histone H2A (1-20) peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the dissolved NHS-ester dye to the peptide solution.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at a wavelength corresponding to the peptide bond absorbance (~220 nm) and the dye's absorbance maximum.
-
Collect fractions corresponding to the fluorescently labeled peptide.
-
-
Solvent Removal: Lyophilize the purified fractions to obtain the labeled peptide as a powder.
-
Storage: Store the lyophilized labeled peptide at -20°C or -80°C, protected from light.
Protocol 2: Site-Specific Labeling with Maleimide Dyes
This protocol requires a custom-synthesized Histone H2A (1-20) peptide with a single cysteine residue.
Materials
-
Custom Histone H2A (1-20) peptide with a single Cysteine
-
Maleimide-functionalized fluorescent dye (e.g., Cy3-Maleimide)
-
Degassed Labeling Buffer: PBS or Tris, pH 7.0-7.5[10]
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
RP-HPLC system for purification
Procedure
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed Labeling Buffer. If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes.
-
Dye Preparation: Dissolve the maleimide dye in a small volume of DMSO or DMF.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide dye to the peptide solution.
-
Mix and react for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the labeled peptide by RP-HPLC as described in Protocol 1.
Protocol 3: Characterization of the Labeled Peptide
Accurate characterization of the labeled peptide is essential for reliable downstream experiments.
Mass Spectrometry
Verify the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the theoretical mass of the peptide plus the mass of the fluorescent dye.
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Unlabeled H2A (1-20) | 2086.4 | e.g., 2086.5 | - |
| FAM-labeled H2A (1-20) | 2464.7 | e.g., 2464.8 | 378.3 |
| Cy5-labeled H2A (1-20) | ~2600 | e.g., ~2600.1 | ~514 |
(Note: Exact masses will vary depending on the specific dye and its linker.)
Spectrophotometric Analysis
Determine the concentration of the peptide and the degree of labeling using UV-Visible spectrophotometry.
-
Measure the absorbance of the labeled peptide solution at 280 nm (if the peptide contains Trp or Tyr, which H2A (1-20) does not) or more accurately by absorbance at ~214 nm for the peptide bond, and at the absorbance maximum of the dye.
-
Calculate the peptide concentration and the dye concentration using the Beer-Lambert law (A = εcl).
-
The ratio of the dye concentration to the peptide concentration gives the degree of labeling. For binding studies, a degree of labeling close to 1.0 is ideal.
Protocol 4: Application in a Fluorescence Polarization (FP) Binding Assay
FP is a powerful technique to measure molecular interactions in solution. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Materials
-
Fluorescently labeled Histone H2A (1-20) peptide
-
Binding partner (e.g., a reader protein)
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, non-binding surface 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the labeled H2A (1-20) peptide in the Assay Buffer. The final concentration in the assay should be in the low nanomolar range and well below the expected dissociation constant (Kd).
-
Prepare a serial dilution of the binding partner in the Assay Buffer.
-
-
Assay Setup:
-
Add a constant concentration of the labeled peptide to each well.
-
Add the serially diluted binding partner to the wells. Include a "no protein" control.
-
Bring all wells to the same final volume with Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization in millipolarization units (mP) using a plate reader.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the binding partner concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Troubleshooting
-
Low Labeling Efficiency: Ensure the pH of the labeling buffer is optimal for the chosen chemistry.[7][9] Use fresh, high-quality reagents, as NHS-esters are moisture-sensitive.
-
Peptide Precipitation: Some fluorescent dyes are hydrophobic and can decrease peptide solubility. Dissolve the peptide in a small amount of organic solvent (e.g., DMSO) before adding the aqueous buffer.
-
No Change in Fluorescence Polarization: The fluorescent label might be positioned in a way that its mobility is not significantly restricted upon binding. Consider labeling at a different site. Also, ensure that a true binding interaction is occurring under the assay conditions.
References
- 1. The N-terminal tail of histone H2A binds to two distinct sites within the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. The N-terminal Tails of Histones H2A and H2B Adopt Two Distinct Conformations in the Nucleosome with Contact and Reduced Contact to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anjiechem.com [anjiechem.com]
- 8. N-Terminal Tails of Histones H2A and H2B Differentially Affect Transcription by RNA Polymerase II In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. InterPro [ebi.ac.uk]
- 10. uniprot.org [uniprot.org]
Application Notes and Protocols for Studying Histone H2A (1-20) Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the comprehensive analysis of post-translational modifications (PTMs) on the N-terminal tail of Histone H2A (residues 1-20). The N-terminal tails of core histones are hotspots for a variety of PTMs that play crucial roles in regulating chromatin structure and gene expression.[1][2][3][4] Understanding these modifications is essential for research in epigenetics and for the development of novel therapeutic agents targeting chromatin-modifying enzymes.
The following sections detail methodologies for histone extraction, mass spectrometry-based PTM analysis, Western blotting for specific modification detection, and Chromatin Immunoprecipitation (ChIP) for localizing modified histones on the genome.
Histone Extraction from Cell Culture
A critical first step for any downstream analysis of histone PTMs is the efficient and clean isolation of histones from cells or tissues.[5][6][7] The most common method for enriching histones is acid extraction, which leverages the basic nature of these proteins.[8][9][10]
Protocol: Acid Extraction of Histones
This protocol is adapted for cultured cells and can be scaled depending on the starting material. For PTMs with low stoichiometry, such as phosphorylation, a higher starting cell number is recommended (>5 × 10⁷ cells). For more abundant modifications like acetylation and ubiquitination, >1 × 10⁸ cells are suggested.[5]
Materials:
-
Phosphate-buffered saline (PBS)
-
NIB (Nuclear Isolation Buffer): Prepare with fresh protease and phosphatase inhibitors (e.g., DTT, microcystin, sodium butyrate, AEBSF).[8]
-
NP-40 Alternative
-
0.2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)[8][10]
-
Trichloroacetic acid (TCA)
-
Acetone
-
Bradford assay reagent
Procedure:
-
Cell Harvest:
-
Nuclear Isolation:
-
Acid Extraction:
-
Histone Precipitation:
-
Carefully transfer the supernatant containing the histones to a new tube.
-
Add TCA to a final concentration of 33% to precipitate the histones. Incubate on ice for at least 30 minutes.[10]
-
Pellet the histones by centrifugation at high speed for 15 minutes at 4°C.
-
-
Washing and Solubilization:
-
Discard the supernatant and wash the histone pellet twice with ice-cold acetone. Air-dry the pellet.
-
Resuspend the histone pellet in ultrapure water.
-
-
Quantification:
Analysis of H2A (1-20) PTMs by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the unbiased identification and quantification of a wide range of histone PTMs, including novel modifications.[7][12][13] The "bottom-up" proteomics approach, which involves the analysis of peptides after enzymatic digestion, is most commonly used.[3][8][12]
Protocol: Bottom-Up MS Analysis of Histone PTMs
This protocol involves chemical derivatization to block lysine (B10760008) residues, allowing trypsin to cleave only at arginine residues, which generates longer, more informative peptides from the lysine-rich histone tails.[12]
Materials:
-
Purified histones from Section 1
-
Propionic anhydride (B1165640)
-
Ammonium bicarbonate
-
Trypsin (MS-grade)
-
Formic acid
-
Acetonitrile
-
C18 StageTips for desalting[11]
Procedure:
-
Chemical Derivatization (Propionylation):
-
Proteolytic Digestion:
-
Digest the derivatized histones with trypsin overnight at 37°C. Trypsin will now only cleave at the C-terminus of arginine residues.[11]
-
-
Second Derivatization:
-
Sample Desalting:
-
Desalt the peptide mixture using C18 StageTips to remove salts and other contaminants before MS analysis.[11]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against a histone sequence database to identify peptides and their PTMs. Specialized software can be used for the relative quantification of PTMs.[8]
-
Table 1: Common Post-Translational Modifications on Histone H2A (1-20)
| Residue | Modification | Biological Context/Function |
|---|---|---|
| K5 | Acetylation | Associated with transcriptional activation.[1] |
| K9 | Acetylation | Implicated in gene regulation. |
| K13 | Ubiquitination | DNA damage response.[15][16] |
| K15 | Ubiquitination | DNA damage response, recruitment of repair factors.[15][16] |
| T16 | Phosphorylation | Cell cycle progression. |
| S1 | Phosphorylation | DNA damage response. |
Western Blotting for Specific H2A PTMs
Western blotting is a widely used technique to detect specific histone modifications using antibodies. It allows for the assessment of changes in the global levels of a particular PTM in response to various stimuli or in different disease states.[4][17]
Protocol: Histone Western Blotting
Due to their small size, histones require optimized gel electrophoresis and transfer conditions.[18]
Materials:
-
Purified histones from Section 1
-
LDS sample buffer with DTT
-
10% Bis-Tris gel
-
Nitrocellulose membrane (0.2 µm pore size)[18]
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody specific for the H2A PTM of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Mix 0.5 µg of purified histones with 1X LDS sample buffer containing 100 mM DTT. Heat at 70°C for 10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 10% Bis-Tris gel and run until adequate separation is achieved. Include a pre-stained protein standard.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane. The smaller pore size ensures efficient capture of the low molecular weight histones.[18]
-
Verify transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5 minutes each with TBST.[18]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Table 2: Troubleshooting Western Blotting for Histone PTMs
| Issue | Possible Cause | Solution |
|---|---|---|
| No or weak signal | Poor transfer of small histones | Use a 0.2 µm pore size membrane and optimize transfer time.[18] |
| Low antibody accessibility on PVDF | Add a denaturation step after transfer or use nitrocellulose membranes.[17] | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for histone PTMs).[18] |
| Non-specific bands | Antibody cross-reactivity | Use a highly specific monoclonal antibody and optimize antibody concentration. Perform peptide blocking experiments to confirm specificity.[18] |
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the genomic location of specific histone modifications.[19][20][21] This method allows researchers to investigate the association of H2A (1-20) PTMs with specific genes or regulatory elements in vivo.[22]
Protocol: Chromatin Immunoprecipitation
This protocol provides a general workflow for ChIP, which can be followed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).[20][21]
Materials:
-
Cultured cells
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Antibody specific for the H2A PTM of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
Procedure:
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclei in sonication buffer and shear the chromatin to fragments of 200-1000 bp using a sonicator.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the H2A PTM of interest overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times with different wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.[20]
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to determine the enrichment of the histone modification at specific genomic loci or by next-generation sequencing for genome-wide mapping.[20]
-
Visualizations
Caption: Overview of the experimental workflow for histone PTM analysis.
Caption: H2A ubiquitination signaling pathway in the DNA damage response.
References
- 1. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nonessential H2A N-Terminal Tail Can Function as an Essential Charge Patch on the H2A.Z Variant N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Characterizing Histone Post-translational Modification Alterations in Yeast Neurodegenerative Proteinopathy Models [jove.com]
- 5. Sample Preparation Protocols for Histone PTM Analysis: Critical Steps for Reliable Data - Creative Proteomics [creative-proteomics.com]
- 6. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 7. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mapping Post-translational Modifications of Histones H2A, H2B and H4 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Histone ubiquitylation and its roles in transcription and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoding histone ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 19. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 22. Chromatin Immunoprecipitation Protocol for Histone Modifications and Protein-DNA Binding Analyses in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Focusing on the Histone H2A N-Terminal Tail (1-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal tails of core histones are critical hubs for post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin and regulate gene expression. The first 20 amino acids of Histone H2A, in particular, are subject to various modifications, including acetylation and ubiquitination, which play pivotal roles in cellular processes such as transcription, DNA repair, and development. Chromatin Immunoprecipitation (ChIP) is an invaluable technique for investigating the in vivo association of specific proteins, including modified histones, with DNA.
These application notes provide a comprehensive overview and detailed protocols for utilizing ChIP to study the Histone H2A N-terminal tail. While antibodies specifically targeting the unmodified 1-20 amino acid sequence of H2A for ChIP are not commonly available, the focus here is on antibodies recognizing PTMs within this region. Furthermore, we describe the critical use of the Histone H2A (1-20) peptide in validating the specificity of these antibodies, a crucial step for reliable ChIP data.
Data Presentation: Quantitative Analysis of ChIP
The enrichment of a specific histone modification at a particular genomic locus is typically quantified using quantitative PCR (qPCR) on the immunoprecipitated DNA. The results are commonly expressed as either "percent of input" or "fold enrichment" relative to a negative control. Below are representative tables summarizing expected quantitative data from a ChIP-qPCR experiment targeting a hypothetical acetylation mark on the N-terminal tail of Histone H2A at both an actively transcribed gene promoter and a heterochromatic region.
Table 1: ChIP-qPCR Data for Histone H2A N-Terminal Acetylation - Percent Input Method
| Target Locus | Antibody | Average Ct (Input) | Average Ct (IP) | ΔCt (Normalized to Input) | % Input (2^-ΔCt * 100) |
| Active Gene Promoter | Anti-Ac-H2A (N-term) | 25.5 | 28.0 | 2.5 | 17.68% |
| Normal Rabbit IgG | 25.5 | 34.5 | 9.0 | 0.20% | |
| Heterochromatic Region | Anti-Ac-H2A (N-term) | 26.0 | 33.0 | 7.0 | 0.78% |
| Normal Rabbit IgG | 26.0 | 35.0 | 9.0 | 0.20% |
Table 2: ChIP-qPCR Data for Histone H2A N-Terminal Acetylation - Fold Enrichment Method
| Target Locus | Antibody | Average Ct (IP) | Average Ct (IgG) | ΔCt (IP - IgG) | Fold Enrichment (2^-ΔCt) |
| Active Gene Promoter | Anti-Ac-H2A (N-term) | 28.0 | 34.5 | -6.5 | 90.51 |
| Heterochromatic Region | Anti-Ac-H2A (N-term) | 33.0 | 35.0 | -2.0 | 4.00 |
Experimental Protocols
Protocol 1: Cross-Linking Chromatin Immunoprecipitation (X-ChIP)
This protocol is suitable for studying the interactions of histone modifications with DNA in their native chromatin context.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Protease Inhibitor Cocktail
-
Sonicator
-
ChIP Dilution Buffer
-
ChIP-grade antibody against a specific H2A N-terminal modification
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Harvest cultured cells and resuspend in PBS.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Lyse the cells by incubating in Cell Lysis Buffer.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Fragment the chromatin by sonication. The optimal sonication conditions should be empirically determined to yield DNA fragments primarily in the 200-800 bp range.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and collect the supernatant.
-
Dilute the chromatin in ChIP Dilution Buffer. Save a small aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the specific anti-H2A N-terminal modification antibody or Normal Rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using qPCR.
-
Protocol 2: Peptide Competition Assay for Antibody Specificity
This assay is crucial to ensure that the antibody used in the ChIP experiment is specific to the intended histone modification.
Materials:
-
ChIP-grade antibody to be validated
-
Histone H2A (1-20) peptide with the target modification
-
Unmodified Histone H2A (1-20) peptide
-
ChIP Dilution Buffer
-
Prepared chromatin (from Protocol 1, step 3)
-
Protein A/G magnetic beads
Procedure:
-
Antibody Pre-incubation:
-
Set up three tubes for the immunoprecipitation step.
-
To tube 1 (No peptide control), add the antibody to the diluted chromatin.
-
To tube 2 (Specific competition), pre-incubate the antibody with a 100-fold molar excess of the modified Histone H2A (1-20) peptide for 1 hour at room temperature before adding it to the chromatin.
-
To tube 3 (Non-specific competition), pre-incubate the antibody with a 100-fold molar excess of the unmodified Histone H2A (1-20) peptide for 1 hour at room temperature before adding it to the chromatin.
-
-
Immunoprecipitation and Analysis:
-
Proceed with the immunoprecipitation, washing, elution, and DNA purification steps as described in Protocol 1.
-
Analyze the purified DNA by qPCR. A significant reduction in the ChIP signal in the presence of the modified peptide (Tube 2) but not the unmodified peptide (Tube 3) indicates antibody specificity.
-
Visualizations
Chromatin Immunoprecipitation (ChIP) Workflow
Caption: A flowchart of the Cross-Linking Chromatin Immunoprecipitation (X-ChIP) process.
Peptide Competition Assay Logic
Application Notes: Histone H2A (1-20) Peptide for High-Throughput Screening of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression without altering the DNA sequence.[1][2] Histones are subject to a variety of modifications, including acetylation, methylation, phosphorylation, and ubiquitination, which are dynamically added and removed by "writer" and "eraser" enzymes.[1][3] The N-terminal tails of core histones, such as H2A, H2B, H3, and H4, are primary sites for these modifications.[2]
The N-terminal tail of Histone H2A (amino acids 1-20) is a critical substrate for numerous enzymes. For example, lysine (B10760008) 5 (K5) can be acetylated by histone acetyltransferases (HATs) like Tip60, and this modification is generally associated with transcriptional activation.[4][5] Conversely, histone deacetylases (HDACs) remove these acetyl groups.[6][7] The arginine residues within this region can be methylated by protein arginine methyltransferases (PRMTs), and these marks can be removed by demethylases.[8] Dysregulation of these modifying enzymes is implicated in various diseases, including cancer and neurodegenerative disorders, making them prime targets for therapeutic intervention.[7][9]
The Histone H2A (1-20) peptide serves as a versatile and specific substrate for in vitro assays designed to screen for inhibitors of these key enzyme classes. Its use in high-throughput screening (HTS) formats allows for the rapid identification and characterization of novel drug candidates.
Principle of Screening Assays
The core principle involves incubating the Histone H2A (1-20) peptide with a specific modifying enzyme, a necessary cofactor (e.g., Acetyl-CoA for HATs), and a test compound (potential inhibitor). The enzymatic activity is then measured by detecting either the modified peptide or a reaction by-product. A decrease in the measured signal in the presence of the test compound indicates inhibition of the enzyme.
This document provides detailed protocols for two common fluorescence-based assays:
-
HAT Inhibitor Screening Assay: Detects the production of Coenzyme A (CoA-SH), a by-product of the acetylation reaction.[10][11]
-
HDAC Inhibitor Screening Assay: Uses a modified, acetylated H2A (1-20) peptide that releases a fluorophore upon deacetylation.[12]
Enzyme-Substrate Interactions and Inhibition
The diagram below illustrates the fundamental roles of "writer" (e.g., HAT) and "eraser" (e.g., HDAC) enzymes on the Histone H2A N-terminal tail and how inhibitors block these activities to modulate gene expression.
Caption: Histone H2A modification by writer and eraser enzymes and their inhibition.
Protocol 1: Histone Acetyltransferase (HAT) Inhibitor Screening
This protocol provides a fluorescence-based method for screening HAT inhibitors by quantifying the amount of Coenzyme A (CoA-SH) produced during the acetylation of the H2A (1-20) peptide.[11]
A. Required Materials
-
Peptide: Histone H2A (1-20) peptide (e.g., Ac-SGRGKQGGKARAKAKTRSSR-NH2)
-
Enzyme: Recombinant HAT enzyme (e.g., p300, PCAF, Tip60)
-
Cofactor: Acetyl-Coenzyme A (Acetyl-CoA)
-
Reagents:
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
HAT Developer: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)
-
HAT Stop Reagent: Isopropanol or other suitable solvent
-
Test compounds (inhibitors) dissolved in DMSO
-
-
Equipment:
-
Black, flat-bottom 96-well or 384-well microplate
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation: 360-390 nm, Emission: 450-470 nm)[10]
-
B. Experimental Workflow: HAT Inhibitor Screening
The following diagram outlines the procedural steps for the HAT inhibitor screening assay.
Caption: Step-by-step workflow for the fluorescence-based HAT inhibitor assay.
C. Detailed Procedure (96-well format)
All reactions should be performed in triplicate.
-
Reagent Preparation:
-
Prepare 1X HAT Assay Buffer from stock.
-
Dilute the HAT enzyme to the desired working concentration (e.g., 2-5 ng/µL) in 1X HAT Assay Buffer. Keep on ice.
-
Prepare a dilution series of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Plate Setup: (Final volume: 50 µL)
-
100% Activity Control (No Inhibitor): 30 µL 1X Assay Buffer, 5 µL Acetyl-CoA (e.g., 100 µM stock), 5 µL diluted HAT enzyme, and 5 µL DMSO.
-
Inhibitor Wells: 30 µL 1X Assay Buffer, 5 µL Acetyl-CoA, 5 µL diluted HAT enzyme, and 5 µL of the test compound at various concentrations.
-
Background Wells (No Peptide): 35 µL 1X Assay Buffer, 5 µL Acetyl-CoA, 5 µL diluted HAT enzyme, and 5 µL DMSO. The H2A peptide will not be added to these wells.
-
-
Pre-incubation: Gently mix and incubate the plate for 5-10 minutes at room temperature to allow inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of Histone H2A (1-20) peptide (e.g., 200 µM stock) to all wells except the background wells.
-
Incubation: Cover the plate and incubate at 37°C for 30-60 minutes. This may require optimization based on enzyme activity.[11]
-
Stop Reaction: Add 50 µL of HAT Stop Reagent to all wells.
-
Develop Signal: Add 100 µL of HAT Developer (CPM solution) to all wells.
-
Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 20 minutes.
-
Measurement: Read the fluorescence using a microplate reader with excitation at 360-390 nm and emission at 450-470 nm.[10]
Protocol 2: Histone Deacetylase (HDAC) Inhibitor Screening
This protocol uses a fluorogenic acetylated H2A (1-20) peptide substrate. Deacetylation by an HDAC allows a developer enzyme (e.g., trypsin) to cleave the peptide, releasing a fluorophore and generating a signal.[12]
A. Required Materials
-
Peptide: Fluorogenic acetylated Histone H2A (1-20) peptide (e.g., containing an acetylated lysine adjacent to a fluorophore/quencher pair).
-
Enzyme: Recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)[13]
-
Reagents:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer: Trypsin or a similar protease.
-
HDAC Stop Solution: A potent, broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to stop the developer reaction.
-
Test compounds (inhibitors) dissolved in DMSO.
-
-
Equipment:
-
Black, flat-bottom 96-well or 384-well microplate.
-
Fluorescence microplate reader (e.g., Excitation: 355 nm, Emission: 460 nm).
-
B. Detailed Procedure (96-well format)
-
Plate Setup: (Final volume: 50 µL)
-
100% Activity Control: 25 µL HDAC Assay Buffer, 5 µL diluted HDAC enzyme, and 10 µL DMSO.
-
Inhibitor Wells: 25 µL HDAC Assay Buffer, 5 µL diluted HDAC enzyme, and 10 µL of the test compound.
-
Background Wells (No Enzyme): 30 µL HDAC Assay Buffer and 10 µL DMSO.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic acetylated H2A (1-20) substrate to all wells.
-
Incubation: Cover the plate and incubate at 37°C for 60 minutes.[14]
-
Develop Signal: Add 50 µL of HDAC Developer (containing trypsin) to each well. Mix and incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate wavelengths for the specific fluorophore used.
Data Analysis and Presentation
1. Calculating Percent Inhibition:
First, correct for background fluorescence by subtracting the average of the background wells from all other readings.
-
Percent Activity = [(Signal_inhibitor - Signal_background) / (Signal_control - Signal_background)] * 100
-
Percent Inhibition = 100 - Percent Activity
2. Determining IC50 Values:
The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%. Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Logical Relationship of Inhibition Assay
The relationship between inhibitor concentration and the resulting signal is inverse, as shown below.
Caption: Logical relationship between inhibitor concentration and signal output.
3. Data Presentation
Summarize quantitative data, such as IC50 values, in a clear, tabular format for easy comparison of inhibitor potency.
Table 1: Sample IC50 Data for Novel HAT Inhibitors against PCAF
| Compound ID | Target Enzyme | Histone Substrate | IC50 (µM) |
| Cmpd-001 | PCAF | H2A (1-20) | 0.85 |
| Cmpd-002 | PCAF | H2A (1-20) | 12.3 |
| Cmpd-003 | PCAF | H2A (1-20) | 0.12 |
| Anacardic Acid (Control) | PCAF | H2A (1-20) | 5.5 |
Table 2: Sample IC50 Data for Novel HDAC Inhibitors against HDAC1
| Compound ID | Target Enzyme | Histone Substrate | IC50 (nM) |
| Cmpd-A | HDAC1 | Ac-H2A (1-20) | 75.4 |
| Cmpd-B | HDAC1 | Ac-H2A (1-20) | 250.1 |
| Cmpd-C | HDAC1 | Ac-H2A (1-20) | 9.2 |
| TSA (Control) | HDAC1 | Ac-H2A (1-20) | 1.5 |
References
- 1. Histone-modifying enzymes - Wikipedia [en.wikipedia.org]
- 2. Histone peptides | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Histone Acetyltransferase Inhibitor Screening Assay Kit (ab133099) | Abcam [abcam.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Hydroxamic acid-modified peptide microarrays for profiling isozyme-selective interactions and inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Synthetic Histone H2A (1-20) in Epigenetics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal tail of histone H2A, comprising the first 20 amino acids, is a critical hub for post-translational modifications (PTMs) that play a pivotal role in regulating chromatin structure and gene expression. Synthetic peptides corresponding to this region, Histone H2A (1-20), are invaluable tools in epigenetics research. They allow for the precise study of how specific PTMs influence the recruitment of effector proteins, enzymatic activities, and chromatin dynamics, independent of the complexities of the full-length histone and nucleosomal context. These application notes provide detailed protocols for utilizing synthetic Histone H2A (1-20) peptides in key epigenetic assays.
Applications Overview
Synthetic Histone H2A (1-20) peptides, available with or without specific PTMs, can be employed in a variety of applications to dissect epigenetic mechanisms:
-
Identification of "Reader" Proteins: To identify proteins that specifically recognize and bind to particular PTMs on the H2A tail.
-
Enzyme Activity Assays: To screen for and characterize the activity of histone-modifying enzymes, such as Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).
-
In Vitro Chromatin Reconstitution: To generate semi-synthetic histones and reconstituted chromatin with defined modifications for functional studies.
-
Drug Discovery and Screening: To identify and characterize small molecule inhibitors or activators of epigenetic enzymes and protein-protein interactions.
Data Presentation
The following tables summarize the types of quantitative data that can be generated using synthetic Histone H2A (1-20) peptides in various assays.
Table 1: Quantitative Analysis of H2A (1-20) Interacting Proteins by Mass Spectrometry
| Bait Peptide | Interacting Protein | Fold Enrichment (Modified vs. Unmodified) | p-value |
| H2A (1-20) Unmodified | Protein A | 1.0 | - |
| H2A (1-20) AcK5 | Protein B | 15.2 | < 0.01 |
| H2A (1-20) AcK9 | Protein C | 8.7 | < 0.05 |
| H2A (1-20) PhS1 | Protein D | 22.5 | < 0.001 |
Table 2: Enzymatic Activity of Histone-Modifying Enzymes on H2A (1-20) Substrates
| Enzyme | Substrate Peptide | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/µg) |
| HAT1 | H2A (1-20) Unmodified | 15 | 250 |
| p300/CBP | H2A (1-20) Unmodified | 5 | 800 |
| HDAC1 | H2A (1-20) AcK5 | 25 | 150 |
| SIRT1 | H2A (1-20) AcK9 | 10 | 400 |
Table 3: Inhibition of Histone-Modifying Enzymes by Small Molecules
| Inhibitor | Target Enzyme | Substrate Peptide | IC50 (nM) |
| Inhibitor X | HAT1 | H2A (1-20) Unmodified | 50 |
| Inhibitor Y | p300/CBP | H2A (1-20) Unmodified | 15 |
| Inhibitor Z | HDAC1 | H2A (1-20) AcK5 | 100 |
| Inhibitor A | SIRT1 | H2A (1-20) AcK9 | 25 |
Table 4: Gene Expression Changes upon H2A.Z Depletion
| Gene | Fold Change (H2A.Z Depleted vs. Wild-Type) | Function |
| Gene A | 3.5 (Upregulated) | Negative Regulator of Cell Proliferation |
| Gene B | 2.8 (Upregulated) | Cell Cycle Regulation |
| Gene C | -4.2 (Downregulated) | Mitosis-Linked Gene |
| Gene D | -3.1 (Downregulated) | Mitosis-Linked Gene |
Note: This table presents example data on H2A.Z, a variant of H2A, to illustrate the type of quantitative gene expression data that can be obtained. Similar studies can be designed to investigate the effects of specific H2A (1-20) modifications.
Experimental Protocols
Histone Peptide Pull-Down Assay
This protocol is designed to identify proteins that bind to specific modifications on the Histone H2A (1-20) tail.
a. Materials
-
Biotinylated synthetic Histone H2A (1-20) peptides (unmodified and with desired PTMs)
-
Streptavidin-coated magnetic beads
-
Nuclear protein extract or purified recombinant proteins
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1x protease inhibitor cocktail
-
Wash Buffer: Binding Buffer with 300 mM NaCl
-
Elution Buffer: 2x Laemmli sample buffer
-
Magnetic rack
b. Protocol
-
Bead Preparation: Resuspend streptavidin beads in Binding Buffer. Aliquot 20 µL of bead slurry per pull-down reaction.
-
Peptide Immobilization: Add 1-2 µg of biotinylated H2A (1-20) peptide to the beads. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Place the tubes on a magnetic rack, remove the supernatant, and wash the beads three times with 500 µL of Binding Buffer.
-
Protein Binding: Add 500 µg of nuclear extract or 1-2 µg of purified protein, diluted in 500 µL of Binding Buffer, to the peptide-coupled beads.
-
Incubation: Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with 1 mL of Wash Buffer.
-
Elution: Resuspend the beads in 30 µL of Elution Buffer and boil for 5 minutes at 95°C.
-
Analysis: Pellet the beads using the magnetic rack and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.
c. Workflow Diagram
Caption: Workflow for Histone Peptide Pull-Down Assay.
In Vitro HAT/HDAC Activity Assay
This protocol measures the activity of histone acetyltransferases (HATs) or deacetylases (HDACs) using a synthetic H2A (1-20) peptide as a substrate.
a. Materials
-
Synthetic Histone H2A (1-20) peptide (unmodified for HAT assays, acetylated for HDAC assays)
-
Recombinant HAT or HDAC enzyme
-
Acetyl-CoA (for HAT assays)
-
Trichostatin A (TSA) or other HDAC inhibitor (for HDAC assays)
-
HAT/HDAC Assay Buffer (specific to the enzyme, but generally contains Tris-HCl, DTT, and a salt)
-
Detection reagent (e.g., antibody specific for the modified histone, or a fluorescent developer)
-
96-well microplate
b. Protocol
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing HAT/HDAC Assay Buffer, H2A (1-20) peptide substrate, and either Acetyl-CoA (for HATs) or the modified peptide (for HDACs).
-
Enzyme Addition: Add the recombinant HAT or HDAC enzyme to initiate the reaction. For negative controls, add buffer instead of the enzyme. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding to the reaction mix.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., for HDACs, a developer solution containing an HDAC inhibitor like TSA).
-
Detection: Measure the enzymatic activity based on the chosen detection method. For antibody-based detection, this will involve standard ELISA-like procedures. For fluorescent assays, read the fluorescence on a plate reader.
-
Data Analysis: Quantify the enzyme activity by comparing the signal from the reactions with and without the enzyme, and in the presence and absence of inhibitors.
c. Signaling Pathway Diagram
Caption: Histone Acetylation and Deacetylation Cycle.
In Vitro Chromatin Reconstitution
This protocol outlines the generation of semi-synthetic full-length Histone H2A and its reconstitution into mononucleosomes.
a. Materials
-
Synthetic Histone H2A (1-20) peptide with a C-terminal thioester
-
Recombinant tailless, globular Histone H2A (residues 21-129) with an N-terminal cysteine
-
Recombinant H2B, H3, and H4
-
DNA template (e.g., 147 bp 601 Widom positioning sequence)
-
High Salt Buffer: 10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA, 5 mM 2-mercaptoethanol
-
Low Salt Buffer: 10 mM Tris-HCl pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Dialysis tubing or devices
b. Protocol
-
Native Chemical Ligation:
-
Dissolve the H2A (1-20) peptide thioester and the tailless H2A protein in ligation buffer (e.g., 6 M Guanidinium-HCl, 200 mM sodium phosphate, pH 7.0).
-
Incubate the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by SDS-PAGE.
-
Purify the full-length semi-synthetic H2A by HPLC.
-
-
Histone Octamer Refolding:
-
Mix equimolar amounts of the semi-synthetic H2A and recombinant H2B, H3, and H4 in unfolding buffer (7 M Guanidinium-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT).
-
Dialyze the histone mixture against High Salt Buffer overnight at 4°C.
-
Purify the refolded histone octamers by size exclusion chromatography.
-
-
Nucleosome Reconstitution by Salt Dialysis:
-
Mix the purified histone octamers and the DNA template in High Salt Buffer.
-
Gradually decrease the salt concentration by dialysis against Low Salt Buffer over 16-24 hours at 4°C.
-
Analyze the reconstituted nucleosomes by native PAGE (EMSA).
-
c. Experimental Workflow Diagram
Caption: Workflow for In Vitro Chromatin Reconstitution.
Conclusion
Synthetic Histone H2A (1-20) peptides are versatile and powerful reagents for investigating the intricate mechanisms of epigenetic regulation. The protocols provided here offer a framework for studying protein-histone interactions, enzyme kinetics, and the functional consequences of specific H2A N-terminal modifications on chromatin structure. These approaches are fundamental for advancing our understanding of epigenetics and for the development of novel therapeutic strategies targeting epigenetic pathways.
Application Notes and Protocols for Studying Protein-Peptide Interactions with Histone H2A (1-20)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-terminal tails of core histones are critical hubs for a multitude of cellular signaling events. These intrinsically disordered regions are subject to a wide array of post-translational modifications (PTMs) that collectively form a "histone code," which is interpreted by various effector proteins to regulate DNA-templated processes such as transcription, DNA repair, and replication.[1] The N-terminal tail of Histone H2A, comprising the first 20 amino acids, is a key player in these processes, directly engaging with regulatory proteins and influencing chromatin structure.[2] Understanding the molecular interactions between the Histone H2A (1-20) peptide and its binding partners is fundamental to deciphering the mechanisms of epigenetic regulation and can provide novel avenues for therapeutic intervention.
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of protein interactions with the Histone H2A (1-20) peptide. The methodologies described herein are essential for researchers in drug development and molecular biology aiming to characterize these critical interactions.
Data Presentation: Quantitative Analysis of Protein-Histone Peptide Interactions
The following table summarizes representative quantitative data for protein-histone peptide interactions, illustrating the types of thermodynamic and kinetic parameters that can be obtained using the protocols detailed in this document. While specific data for the H2A (1-20) peptide is often embedded within larger studies of full-length histone interactions, the principles and expected data formats are conserved.
| Interacting Protein | Peptide Ligand | Technique | Dissociation Constant (K_d) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference |
| FACT (Spt16-C) | H2A-H2B | ITC | 0.8 µM | 1:1 | - | - | [3] |
| Spt16-MBD Peptide | H2A-H2B (30-130) | ITC | ~2.3 µM | - | - | - | [3] |
| KDM5A (PHD3) | H3K4me3 peptide | ITC | 2.1 ± 0.2 µM | - | -10.3 ± 0.2 | -1.8 | [4] |
| KDM4A (TDD) | H3K4me3 peptide | ITC | 15.3 ± 0.8 µM | - | -1.8 ± 0.1 | 4.7 | [4] |
| Non-acetylated H4 (1-23) | 146 bp DNA | Thermal Denaturation | 5 x 10¹¹ M⁻¹ | - | - | - | [5] |
| Fully acetylated H4 (1-23) | 146 bp DNA | Thermal Denaturation | 1 x 10⁵ M⁻¹ | - | - | - | [5] |
Note: The data presented are for illustrative purposes to demonstrate the output of the described techniques. Researchers should determine these values for their specific protein of interest interacting with the Histone H2A (1-20) peptide.
Signaling Pathway and Experimental Workflows
Histone H2A N-Terminal Tail in DNA Damage Response
The N-terminal tail of Histone H2A is involved in the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), a cascade of signaling events is initiated, involving post-translational modifications of histone tails that serve as platforms for the recruitment of repair factors.
Experimental Workflow: Protein-Peptide Interaction Analysis
The following diagram illustrates a general workflow for characterizing the interaction between a protein of interest and the Histone H2A (1-20) peptide.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[6][7]
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal iTC200)
-
Purified protein of interest (>95% purity)
-
Synthetic Histone H2A (1-20) peptide (>95% purity)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Degasser
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and the H2A (1-20) peptide against the same batch of ITC buffer to minimize buffer mismatch heats. For small peptides, use a low molecular weight cutoff (e.g., 1 kDa) dialysis device.[6]
-
Accurately determine the concentrations of the protein and peptide solutions.
-
Degas both solutions for 5-10 minutes immediately prior to the experiment to prevent air bubbles.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to remove any aggregates.[6]
-
-
Experimental Setup:
-
A common starting point is to have the protein in the sample cell at a concentration of 10-50 µM and the H2A (1-20) peptide in the syringe at a 10-fold higher concentration (100-500 µM).[8] The ideal concentrations depend on the expected K_d.
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe, ensuring no air bubbles are introduced.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the peptide is injected into the buffer alone.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association rate constant, k_a; dissociation rate constant, k_d) and affinity data (K_d).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated peptide)
-
Histone H2A (1-20) peptide (ligand), potentially with a C-terminal biotin (B1667282) tag for immobilization.
-
Purified protein of interest (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling: EDC, NHS; for biotin capture: none)
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer, to be optimized)
Methodology:
-
Peptide Immobilization (Ligand):
-
Strategy: For a short peptide like H2A (1-20), immobilization via a C-terminal biotin tag onto a streptavidin-coated sensor chip is recommended to ensure a defined orientation and avoid interfering with N-terminal interactions.
-
Prime the SPR system with running buffer.
-
Inject the biotinylated H2A (1-20) peptide over one flow cell of the streptavidin chip to achieve the desired immobilization level (e.g., 50-150 Resonance Units, RU). A lower density is often better for kinetic analysis to minimize mass transport limitations.
-
A reference flow cell should be prepared (e.g., activated and deactivated or with an irrelevant biotinylated peptide) for background subtraction.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of concentrations of the analyte protein in running buffer (e.g., a two-fold dilution series spanning at least 10-fold above and below the expected K_d). Include a zero-concentration (buffer only) injection for double referencing.
-
Inject each analyte concentration over the ligand-immobilized and reference flow cells for a defined association time (e.g., 120-300 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).
-
-
Regeneration:
-
After each analyte injection cycle, inject the regeneration solution to remove all bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing).
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine k_a, k_d, and calculate the K_d (k_d/k_a).
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular context. It involves using an antibody to pull down a protein of interest along with its binding partners from a cell lysate.
Materials:
-
Cells expressing the protein of interest (bait) and a potential interactor with the H2A N-terminus.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Antibodies for Western blotting (against bait and putative interactor)
Methodology:
-
Cell Lysis:
-
Harvest cells and lyse them on ice in lysis buffer. The choice of lysis buffer is critical and may need optimization to maintain the interaction of interest.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the bait protein.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot to detect the bait protein and the co-immunoprecipitated protein that interacts with the H2A N-terminus.
-
Conclusion
The study of protein interactions with the Histone H2A (1-20) peptide is crucial for understanding the epigenetic regulation of the genome. The application notes and protocols provided here offer a comprehensive guide for researchers to qualitatively and quantitatively characterize these interactions. By employing techniques such as ITC, SPR, and Co-IP, scientists can elucidate the binding affinities, kinetics, and thermodynamics of these interactions, providing valuable insights for both basic research and drug development. The successful application of these methods will undoubtedly contribute to a deeper understanding of the complex language of the histone code.
References
- 1. Histones: At the Crossroads of Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H2A - Wikipedia [en.wikipedia.org]
- 3. FACT disrupts nucleosome structure by binding H2A-H2B with conserved peptide motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the DNA binding properties of histone H4 amino terminus. Thermal denaturation studies reveal that acetylation markedly reduces the binding constant of the H4 "tail" to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic identification of histone post-translational modifications and proteins enriched at a DNA double-strand break - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The H2A/H2B-like histone-fold domain proteins at the crossroad between chromatin and different DNA metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histone H2A (1-20) in Nucleosome Reconstitution Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal tails of core histones are critical regulators of chromatin structure and function. Protruding from the nucleosome core, these tails are hotspots for post-translational modifications (PTMs), which serve as docking sites for various effector proteins, thereby modulating fundamental cellular processes such as transcription, DNA repair, and replication. The histone H2A N-terminal tail, encompassing residues 1-20, is implicated in maintaining nucleosome stability and mediating protein-DNA interactions.
These application notes provide a comprehensive guide for utilizing the histone H2A (1-20) peptide in nucleosome reconstitution experiments. This approach allows for the study of the specific functions of the H2A N-terminal tail and the impact of its modifications in a controlled in vitro system. By combining a synthetic H2A (1-20) peptide with a "tailless" H2A protein (lacking its N-terminal tail), researchers can generate "designer" nucleosomes with precisely defined modifications on the H2A tail. This powerful tool is invaluable for dissecting the molecular mechanisms of chromatin regulation and for the development of novel therapeutic agents targeting epigenetic pathways.
Applications
The use of histone H2A (1-20) peptides in nucleosome reconstitution enables a wide range of applications in chromatin research and drug development:
-
Investigating the Role of the H2A N-terminal Tail in Nucleosome Stability: By comparing the biophysical properties of nucleosomes reconstituted with full-length H2A, tailless H2A, and tailless H2A supplemented with the H2A (1-20) peptide, the specific contribution of the N-terminal tail to nucleosome stability can be quantified.
-
Deciphering the Impact of H2A N-terminal PTMs: Synthetic H2A (1-20) peptides can be synthesized with specific PTMs, such as acetylation or phosphorylation, at defined residues. Reconstituting nucleosomes with these modified peptides allows for the detailed study of how individual PTMs affect nucleosome dynamics, protein binding, and enzymatic activities.
-
Screening for Novel Chromatin-Modifying Enzymes and Reader Proteins: Nucleosomes reconstituted with modified H2A (1-20) peptides can be used as substrates to identify and characterize enzymes that "write," "erase," or "read" these modifications. This is particularly relevant for the discovery of novel drug targets.
-
High-Throughput Drug Screening: The reconstituted nucleosome system provides a robust platform for screening small molecule libraries for inhibitors or activators of enzymes that interact with the H2A N-terminal tail.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of the H2A N-terminal tail in nucleosome stability. While direct quantitative data for nucleosomes reconstituted with a separate H2A (1-20) peptide is limited, data from studies using N-terminally truncated H2A provides valuable insights into the expected effects.
Table 1: Thermal Stability of Nucleosomes with N-terminally Truncated H2A
| Nucleosome Composition | Tm (°C) for H2A/H2B Dissociation | Reference |
| Wild-type Nucleosome | 71-72 | [1] |
| Nucleosome with H2A lacking residues 1-9 | Not significantly different from wild-type | [2] |
| Nucleosome with H2A lacking residues 1-14 | Mild increase in thermal mobility | [3] |
Note: Tm represents the melting temperature, a measure of thermal stability. A lower Tm indicates reduced stability.
Table 2: Nuclease Sensitivity of Nucleosomes with Tailless H2A/H2B
| Nucleosome Composition | Nuclease Sensitivity | Reference |
| Intact Reconstituted NCPs | Standard | [4] |
| NCPs lacking H2A and H2B tails (gH2AgH2B) | Much more sensitive to nuclease digestion | [4] |
Note: Increased nuclease sensitivity suggests a more open and less stable chromatin structure.
Experimental Protocols
Protocol 1: Reconstitution of Nucleosomes with Tailless H2A and H2A (1-20) Peptide
This protocol describes a method for reconstituting mononucleosomes using a combination of recombinant tailless histone H2A, other core histones (H2B, H3, H4), a synthetic H2A (1-20) peptide, and a DNA template. The standard method for nucleosome reconstitution is gradual salt dialysis.
Materials:
-
Recombinant human histones: tailless H2A (lacking residues 1-20), H2B, H3, and H4 (purified)
-
Synthetic Histone H2A (1-20) peptide (with or without desired PTMs)
-
Purified DNA template (e.g., 147 bp Widom 601 sequence)
-
High-salt buffer (10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Low-salt buffer (10 mM Tris-HCl pH 7.5, 250 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Dialysis tubing (e.g., 3.5 kDa MWCO) or dialysis buttons
Procedure:
-
Histone Octamer Refolding (with Tailless H2A): a. Dissolve purified recombinant tailless H2A, H2B, H3, and H4 in unfolding buffer (7 M Guanidine-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT) to a concentration of 1 mg/mL each. b. Mix the four histones in equimolar ratios. c. Dialyze the histone mixture against high-salt buffer overnight at 4°C. d. Purify the refolded tailless histone octamers by size exclusion chromatography.
-
Nucleosome Reconstitution by Salt Dialysis: a. Mix the purified tailless histone octamer, the DNA template, and the synthetic H2A (1-20) peptide in high-salt buffer. A typical starting molar ratio is 1:1.2:2 (DNA:octamer:peptide), but this may need to be optimized. b. Place the mixture in a dialysis bag or button. c. Perform a gradual dialysis against a decreasing salt gradient. This can be achieved by slowly pumping low-salt buffer into the dialysis beaker containing high-salt buffer over several hours at 4°C. d. Continue dialysis against low-salt buffer for at least 3 hours. e. Finally, dialyze against TE buffer for at least 3 hours to remove residual salt.
-
Purification and Analysis of Reconstituted Nucleosomes: a. After dialysis, centrifuge the sample to pellet any precipitate. b. Analyze the supernatant by native polyacrylamide gel electrophoresis (PAGE) to assess the efficiency of nucleosome reconstitution. c. Purify the reconstituted nucleosomes from free DNA and aggregates using methods such as sucrose (B13894) gradient centrifugation or size exclusion chromatography. d. Characterize the purified nucleosomes by SDS-PAGE to confirm the incorporation of all histone components.
Protocol 2: Thermal Stability Assay of Reconstituted Nucleosomes
This assay measures the thermal stability of nucleosomes by monitoring the dissociation of histones from DNA as a function of temperature.
Materials:
-
Purified reconstituted nucleosomes
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of proteins)
-
Real-time PCR instrument
-
Appropriate buffer (e.g., TE buffer)
Procedure:
-
Dilute the purified nucleosomes to a final concentration of approximately 0.2-0.5 µM in the assay buffer.
-
Add SYPRO Orange dye to the nucleosome solution (follow the manufacturer's recommended concentration).
-
Place the samples in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its half-maximal value, corresponding to the dissociation of the H2A-H2B dimer.
Protocol 3: Nuclease Digestion Assay
This assay assesses the accessibility of DNA within the reconstituted nucleosomes, providing an indirect measure of their stability and compaction.
Materials:
-
Purified reconstituted nucleosomes
-
Micrococcal Nuclease (MNase)
-
MNase digestion buffer (e.g., 10 mM Tris-HCl pH 7.9, 5 mM CaCl2)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS)
-
Proteinase K
-
DNA purification kit
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Incubate the reconstituted nucleosomes with a defined amount of MNase in the digestion buffer at 37°C.
-
Take aliquots at different time points (e.g., 1, 2, 5, 10, 20 minutes).
-
Stop the reaction in each aliquot by adding the stop solution.
-
Treat the samples with Proteinase K to digest the histones.
-
Purify the DNA from each time point.
-
Analyze the DNA fragments by agarose gel electrophoresis. A more rapid and extensive digestion pattern indicates greater DNA accessibility and potentially lower nucleosome stability.
Visualizations
Caption: Workflow for nucleosome reconstitution and analysis.
Caption: H2A N-terminal signaling in DNA damage response.
Conclusion
The use of synthetic histone H2A (1-20) peptides in nucleosome reconstitution experiments offers a powerful and versatile approach to dissect the intricate roles of the H2A N-terminal tail in chromatin biology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of epigenetic regulation and for the development of novel therapeutic strategies. While direct quantitative data for peptide-reconstituted nucleosomes is an area of active research, the methodologies outlined here, in conjunction with data from tailless histone studies, provide a robust framework for advancing our knowledge of chromatin dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of histone N-terminal tails to the structure and stability of nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. H2A and H2B tails are essential to properly reconstitute nucleosome core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Modified Histone H2A (1-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H2A, a core component of the nucleosome, plays a critical role in chromatin structure and gene regulation. The N-terminal tail of H2A (amino acids 1-20) is subject to a variety of post-translational modifications (PTMs), including acetylation and phosphorylation. These modifications can alter chromatin accessibility and serve as docking sites for regulatory proteins, thereby influencing fundamental cellular processes such as transcription, DNA repair, and cell cycle progression.[1][2] Mass spectrometry has emerged as a powerful tool for the detailed characterization and quantification of these modifications, providing crucial insights into the epigenetic landscape.[2][3] This application note provides a detailed protocol for the analysis of modified Histone H2A (1-20) using a bottom-up mass spectrometry approach.
Quantitative Analysis of Histone H2A (1-20) Modifications
The following table summarizes the relative abundance of common modifications identified on the N-terminal tail of Histone H2A. Data is compiled from studies utilizing mass spectrometry to quantify histone PTMs in various cell types. The relative abundance can vary significantly depending on the cell type, cell cycle stage, and experimental conditions.
| Modification Site | Modification Type | Relative Abundance (%) | Cell Type/Condition | Reference |
| Ser1 | Phosphorylation | ~10-30% of modified H2A.1 | Mouse L1210 cells | [4] |
| Lys5 | Acetylation | ~60-70% of modified H2A.1 | Mouse L1210 cells | [4] |
| Lys9 | Acetylation | Variable | Human Cell Lines | [5] |
| Lys13 | Acetylation | Variable | Yeast | [6] |
| Lys15 | Acetylation | Variable | Yeast | [6] |
Experimental Protocols
A robust workflow is essential for the accurate identification and quantification of histone modifications. The following protocols outline the key steps from histone extraction to mass spectrometry analysis.
Histone Extraction from Cell Culture
This protocol describes the acid extraction of histones from mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, 1 mM DTT, and protease inhibitors)
-
0.4 N Sulfuric Acid (H₂SO₄)
-
20% Trichloroacetic acid (TCA)
-
Acetone
Protocol:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge at 2000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.4 N H₂SO₄.
-
Incubate on a rotator at 4°C for 4 hours or overnight to extract histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the nuclear debris.
-
Transfer the supernatant containing histones to a new tube and add 20% TCA to a final concentration of 4% to precipitate the histones.
-
Incubate on ice for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in ultrapure water.
Histone Derivatization and Enzymatic Digestion
Chemical derivatization of lysine (B10760008) residues prior to trypsin digestion is a common strategy to improve peptide coverage and chromatographic separation.
Materials:
-
Ammonium (B1175870) bicarbonate (100 mM, pH 8.0)
-
Propionic anhydride (B1165640)
-
Ammonia (B1221849) solution
-
Trypsin (sequencing grade)
Protocol:
-
Resuspend the histone pellet in 100 mM ammonium bicarbonate.
-
Add propionic anhydride to the histone solution and vortex immediately. Adjust the pH to 8.0 with ammonia solution. Repeat this step.
-
Incubate at 37°C for 1 hour.
-
Add trypsin at a 1:20 enzyme-to-substrate ratio and incubate overnight at 37°C.
-
After digestion, perform a second propionylation step to derivatize the newly formed N-termini of the peptides.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
LC-MS/MS Analysis
The digested and desalted peptides are analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
Instrumentation:
-
A nano-flow HPLC system
-
A high-resolution Orbitrap mass spectrometer (e.g., Q Exactive or Orbitrap Fusion)
LC Parameters:
-
Column: 75 µm i.d. x 15 cm fused silica (B1680970) capillary packed with C18 reversed-phase material (e.g., 3 µm particles).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 35% B over 60 minutes, followed by a wash at 90% B.
-
Flow Rate: 300 nL/min.
MS Parameters:
-
MS1 Scan:
-
Resolution: 70,000
-
AGC Target: 3e6
-
Max IT: 100 ms
-
Scan Range: 300-1500 m/z
-
-
MS2 Scan (Data-Dependent Acquisition):
-
TopN: 10
-
Resolution: 17,500
-
AGC Target: 1e5
-
Max IT: 50 ms
-
Isolation Window: 1.6 m/z
-
Collision Energy (HCD): 27
-
Data Analysis
The acquired MS/MS data can be analyzed using software such as MaxQuant, Proteome Discoverer, or specialized software for histone PTM analysis. The analysis involves peptide identification against a histone database, localization of PTMs, and quantification of modified peptides.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the bottom-up mass spectrometry workflow for the analysis of modified Histone H2A (1-20).
Caption: Bottom-up proteomics workflow for histone PTM analysis.
Signaling Pathway for Histone H2A Ser1 Phosphorylation
Phosphorylation of Histone H2A at Serine 1 is a dynamic modification involved in transcriptional regulation and chromatin condensation. The mitogen- and stress-activated kinase 1 (MSK1) is one of the kinases responsible for this phosphorylation event, which can lead to transcriptional inhibition.[7][8] This effect can be counteracted by other histone modifications, such as acetylation.
Caption: H2A Ser1 phosphorylation signaling pathway.
Logical Relationship of Histone H2A N-terminal Modifications
The interplay between different PTMs on the H2A N-terminal tail, often referred to as "crosstalk," can create a complex regulatory code. For instance, the presence of one modification can influence the addition or removal of another, leading to distinct functional outcomes.
Caption: Crosstalk of H2A N-terminal modifications.
References
- 1. A Peek into the Complex Realm of Histone Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 3. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of histone modification. H2A acetylation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping Post-translational Modifications of Histones H2A, H2B and H4 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of histone H2A inhibits transcription on chromatin templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Unlocking Chromatin Dynamics: A Guide to Utilizing Histone H2A (1-20) Peptide in Chromatin Remodeling Research
For Immediate Release
[City, State] – [Date] – In the intricate landscape of epigenetic regulation, the dynamic interplay between histones and chromatin remodeling complexes is a key determinant of gene expression. The N-terminal tail of Histone H2A, a critical component of the nucleosome, serves as a crucial signaling hub, recruiting and modulating the activity of these enzymatic machines. This application note provides detailed protocols and quantitative insights for researchers, scientists, and drug development professionals on leveraging the synthetic Histone H2A (1-20) peptide to investigate the mechanisms of chromatin remodeling complexes.
Introduction
Chromatin remodeling complexes, such as the SWI/SNF, ISWI, and CHD families, utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby controlling DNA accessibility. The unstructured N-terminal tails of histones are rich in post-translational modification sites and act as landing pads for the reader domains of these complexes. The first 20 amino acids of Histone H2A (H2A (1-20)) encompass a region known to be critical for these interactions. Synthetic peptides corresponding to this sequence offer a powerful and versatile tool to dissect the binding kinetics, enzymatic activity, and inhibition of chromatin remodelers in a controlled, in vitro setting.
Application Notes
The Histone H2A (1-20) peptide can be employed in a variety of biochemical and biophysical assays to probe its interaction with chromatin remodeling complexes. These assays are instrumental in identifying novel interactors, quantifying binding affinities, and screening for small molecule inhibitors that disrupt these interactions.
Key Applications:
-
Identifying Novel Interactors: Peptide pull-down assays coupled with mass spectrometry can identify proteins from nuclear extracts that bind to the H2A (1-20) sequence.
-
Quantifying Binding Affinities: Techniques like Fluorescence Polarization (FP) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provide quantitative measurements of binding affinity (Kd) between the H2A (1-20) peptide and purified chromatin remodeling complexes or their subunits.
-
Enzyme Activity Assays: The H2A (1-20) peptide can be used as a substrate or a modulator in assays measuring the ATPase activity of remodeling complexes.
-
High-Throughput Screening (HTS) for Inhibitors: FP and AlphaScreen assays are particularly well-suited for HTS campaigns to identify small molecules that inhibit the interaction between the H2A N-terminal tail and chromatin remodelers.
Quantitative Data Summary
While specific binding affinities can vary depending on the specific remodeling complex, its subunit composition, and the assay conditions, the following table provides a representative summary of expected quantitative data based on studies of histone tail interactions with chromatin remodelers. It is important to note that direct Kd values for the unmodified H2A (1-20) peptide are not extensively published, and the values presented here are extrapolated from studies on similar histone peptides and serve as a guideline for experimental design.
| Chromatin Remodeling Complex Family | Interacting Subunit (Reader Domain) | Assay Type | Expected Binding Affinity (Kd) for Histone Peptides | Reference Assays |
| SWI/SNF | BRG1 (Bromodomain) | Fluorescence Polarization | 1 - 50 µM | [1] |
| AlphaScreen | 0.1 - 10 µM | |||
| ISWI | SNF2H (SANT-SLIDE domain) | Fluorescence Polarization | 5 - 100 µM | |
| Peptide Pull-down | Qualitative | [2] | ||
| CHD | CHD1 (Chromodomains) | Fluorescence Polarization | 1 - 20 µM | [3] |
| Peptide Pull-down | Qualitative | [4] |
Note: The binding affinities of chromatin remodelers for histone tails are often influenced by post-translational modifications (PTMs) on the peptide. The unmodified H2A (1-20) peptide generally exhibits weaker binding compared to its modified counterparts.
Experimental Protocols
Peptide Pull-Down Assay to Identify H2A (1-20) Interactors
This protocol describes the enrichment of proteins from a nuclear extract that bind to the biotinylated Histone H2A (1-20) peptide.
Materials:
-
Biotinylated Histone H2A (1-20) peptide (and an unmodified control peptide)
-
Streptavidin-conjugated magnetic beads
-
Nuclear extract from the cell line of interest
-
Binding Buffer: 20 mM HEPES-KOH pH 7.9, 150 mM KCl, 1 mM MgCl2, 10% glycerol, 0.1% NP-40, 1 mM DTT, 1x Protease Inhibitor Cocktail
-
Wash Buffer: Binding Buffer with 300 mM KCl
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5
Procedure:
-
Bead Preparation: Resuspend streptavidin beads in Binding Buffer. Add 5 µg of biotinylated H2A (1-20) peptide to 50 µL of bead slurry. Incubate for 1 hour at 4°C with rotation.
-
Washing: Wash the peptide-coupled beads three times with 1 mL of Binding Buffer.
-
Binding: Add 1-2 mg of pre-cleared nuclear extract to the beads. Incubate for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads five times with 1 mL of Wash Buffer.
-
Elution: Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 10 minutes at room temperature. Neutralize the eluate with 5 µL of 1 M Tris-HCl pH 8.5.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or by mass spectrometry for protein identification.
Caption: Workflow for Peptide Pull-down Assay.
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol measures the binding of a fluorescently labeled H2A (1-20) peptide to a purified chromatin remodeling complex.[5][6]
Materials:
-
Fluorescently labeled Histone H2A (1-20) peptide (e.g., FITC-H2A (1-20))
-
Purified chromatin remodeling complex or subunit
-
FP Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well plate
Procedure:
-
Reagent Preparation: Prepare a 2X solution of the fluorescently labeled H2A (1-20) peptide in FP Buffer (final concentration typically 1-10 nM). Prepare a serial dilution of the chromatin remodeling complex in FP Buffer.
-
Assay Setup: In a 384-well plate, add 10 µL of the 2X fluorescent peptide solution to each well.
-
Add 10 µL of the serially diluted protein to the wells. Include a "no protein" control.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the change in millipolarization (mP) as a function of protein concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Caption: Fluorescence Polarization Assay Workflow.
AlphaScreen Assay for High-Throughput Screening
This protocol provides a framework for an AlphaScreen competition assay to screen for inhibitors of the H2A (1-20)-remodeler interaction.[7][8]
Materials:
-
Biotinylated Histone H2A (1-20) peptide
-
His-tagged chromatin remodeling complex/subunit
-
Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
-
Small molecule compound library
-
White, opaque 384-well OptiPlate (PerkinElmer)
Procedure:
-
Reagent Preparation: Prepare solutions of biotinylated H2A (1-20) peptide, His-tagged protein, and compounds in Assay Buffer.
-
Assay Setup: To a 384-well plate, add 5 µL of the compound solution.
-
Add 5 µL of a mixture of the biotinylated peptide and His-tagged protein.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 10 µL of a mixture of Donor and Acceptor beads.
-
Final Incubation: Incubate for 1 hour at room temperature in the dark.
-
Measurement: Read the AlphaScreen signal on an EnVision plate reader.
-
Data Analysis: A decrease in signal indicates inhibition of the interaction. Calculate IC50 values for hit compounds.
Signaling Pathways and Logical Relationships
The N-terminal tail of Histone H2A is a key platform for the recruitment of chromatin remodeling complexes, which in turn influences downstream cellular processes like transcription and DNA repair. Post-translational modifications on the H2A tail can either enhance or inhibit the binding of these complexes, adding another layer of regulation.
Caption: H2A N-Terminal Tail Signaling Pathway.
Conclusion
The Histone H2A (1-20) peptide is an invaluable tool for dissecting the intricate interactions that govern chromatin remodeling. The detailed protocols and conceptual frameworks presented here provide a solid foundation for researchers to explore the functional consequences of these interactions, identify novel regulatory mechanisms, and discover potential therapeutic agents targeting epigenetic pathways. By employing these methods, the scientific community can continue to unravel the complexities of the histone code and its profound impact on cellular function and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMAN BUT NOT YEAST CHD1 BINDS DIRECTLY AND SELECTIVELY TO HISTONE H3 METHYLATED AT LYSINE 4 VIA ITS TANDEM CHROMODOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Histone H2A (1-20) Peptide Pull-Down Assays
Welcome to the technical support center for optimizing your Histone H2A (1-20) peptide pull-down assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in histone peptide pull-down assays?
A1: High background, characterized by numerous non-specific protein bands, is a frequent issue. The main causes are often suboptimal blocking of non-specific binding sites on the beads and the peptide itself, and inefficient washing that fails to remove weakly or non-specifically bound proteins.[1] Histones can also be inherently "sticky," contributing to the co-purification of other proteins.[1]
Q2: How does the choice of blocking agent impact the results of my pull-down assay?
A2: The blocking agent is critical for minimizing non-specific binding. Different blocking agents have varying properties that can affect your experiment. For example, while non-fat dry milk is cost-effective, it contains phosphoproteins (like casein) and biotin (B1667282), which can interfere with the detection of phosphorylated proteins and avidin-biotin-based systems, respectively.[1] Bovine Serum Albumin (BSA) is a good general-purpose blocker, but it's important to use a high-quality grade to avoid contaminants.[1]
Q3: What is the role of salt concentration in the wash buffer?
A3: Salt concentration is a key factor in determining the stringency of the washes. Higher salt concentrations (e.g., 300-500 mM NaCl or KCl) can disrupt weak, non-specific ionic interactions, thereby reducing background.[1] However, excessively high salt concentrations may also elute true low-affinity interactors. The optimal salt concentration should be empirically determined for each specific protein-peptide interaction.[1]
Q4: Can detergents in the wash buffer help reduce non-specific binding?
A4: Yes, non-ionic detergents like Triton X-100 or NP-40 are commonly included in wash buffers to reduce non-specific hydrophobic interactions.[1] They are typically used at concentrations between 0.05% and 0.1%.[1]
Q5: My protein of interest is not being pulled down. What are the possible reasons?
A5: Low or no yield of the target protein can be due to several factors:
-
Washing conditions are too stringent: High salt concentrations in the wash buffer might be disrupting the interaction between your protein and the H2A (1-20) peptide.[2]
-
Inefficient protein elution: The elution buffer may not be effective for your specific protein.
-
The protein is not expressed in the cell lysate: The abundance of the target protein in the input extract is crucial for a successful pull-down.[3]
-
The affinity tag on the peptide is inaccessible: The biotin or other tag on your peptide may be sterically hindered.
Troubleshooting Guides
Problem 1: High Background (Non-Specific Bands)
High background can obscure the identification of true binding partners. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Pre-clear the cell lysate by incubating it with beads alone before adding the peptide-coupled beads. This removes proteins that non-specifically bind to the beads.[1] Ensure the blocking agent is compatible with your downstream analysis (e.g., use BSA for phosphoprotein studies).[1] |
| Inefficient Washing | Increase the number of wash steps (at least five is a good starting point).[1] Optimize the salt concentration in your wash buffer by trying a gradient from 150 mM to 500 mM NaCl/KCl.[1] Include a non-ionic detergent (e.g., 0.1% Triton X-100) in your wash buffer.[1] |
| "Sticky" Proteins in Lysate | Pre-clear the lysate by incubating it with beads (without the peptide) for 1 hour at 4°C to significantly reduce proteins that non-specifically bind to the beads themselves.[1] |
| Contamination | Use high-purity reagents and maintain a clean working environment. Ensure all buffers are freshly prepared and filtered. |
Problem 2: Low or No Yield of Target Protein
A weak or absent signal for your protein of interest can be frustrating. Consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Washing Conditions Too Stringent | Decrease the salt concentration in the wash buffer. If your protein of interest has a low binding affinity for the histone peptide, high salt concentrations may disrupt this interaction. Try reducing the salt concentration to 150 mM or lower.[2] |
| Inefficient Protein Elution | Optimize elution conditions. Common methods include low pH elution (e.g., 100 mM glycine, pH 2.8) or competitive elution with a high concentration of the free, unmodified peptide.[2] |
| Low Abundance of Target Protein | Use extracts from different cell lines, as some factors may not be well-expressed in a particular cell type.[3] Consider enriching your lysate for the protein of interest if possible. |
| Protein Degradation | Always add protease inhibitors to your lysis and wash buffers. Keep samples on ice throughout the experiment. |
Experimental Protocols & Data
Recommended Buffer Compositions
Optimizing buffer conditions is crucial for a successful pull-down assay. The following table provides starting concentrations for key buffer components. These should be optimized for your specific protein-peptide interaction.
| Component | Concentration Range | Purpose | Notes |
| Salt (NaCl or KCl) | 150 mM - 500 mM | Reduces non-specific ionic interactions. | Start with 150 mM and increase in increments (e.g., 250 mM, 300 mM, 400 mM, 500 mM) to find the optimal balance.[1] |
| Non-ionic Detergent (Triton X-100, NP-40) | 0.05% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. | A concentration of 0.1% is a good starting point for most applications.[1] |
| Buffering Agent (HEPES or Tris-HCl) | 20 mM - 50 mM | Maintains a stable pH. | A pH between 7.4 and 8.0 is generally recommended to mimic physiological conditions.[4] |
Detailed Protocol: Biotinylated Histone H2A (1-20) Peptide Pull-Down Assay
This protocol provides a general framework. Incubation times, buffer compositions, and centrifugation speeds may require optimization.
-
Peptide Immobilization:
-
Resuspend 100 µg of biotinylated Histone H2A (1-20) peptide in PBS.[3]
-
Wash 40 µL of streptavidin-coated magnetic beads three times with PBS containing 0.1% Triton X-100.[3]
-
Add the peptide solution to the beads and incubate for 2-3 hours at 4°C with rotation to allow for binding.[4]
-
Wash the peptide-bound beads three times with PBS/0.1% Triton X-100 to remove unbound peptide.[3]
-
-
Preparation of Nuclear Extract:
-
Prepare nuclear extract from your chosen cell line using a standard high-salt extraction method.
-
Lower the salt concentration of the extract to 150 mM KCl by dialysis or dilution with a no-salt buffer.[3]
-
Add Triton X-100 to the nuclear extract to a final concentration of 0.1% and centrifuge at 16,000 x g for 10 minutes at 4°C to remove any precipitate.[3]
-
Pre-clear the nuclear extract by adding 80 µL of a 50% slurry of unconjugated streptavidin beads and incubating for 1 hour at 4°C with rotation.[3]
-
-
Binding Reaction:
-
To the 40 µL of 50% peptide-bound bead slurry, add the pre-cleared nuclear extract (from approximately 10^8 cells).
-
Incubate overnight at 4°C with rotation.[1]
-
-
Washing:
-
Spin down the beads at a low speed, remove the supernatant (unbound fraction), and transfer the beads to a fresh microcentrifuge tube.
-
Wash the beads eight times with 1 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM KCl, 0.1% Triton X-100, 1 mM EDTA, and protease inhibitors).[1]
-
-
Elution:
-
Elute the bound proteins by adding 20-40 µL of elution buffer (e.g., 100 mM glycine, pH 2.8) and incubating for 10 minutes at room temperature.
-
Alternatively, boil the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for unbiased identification of binding partners.
-
Visualizations
Caption: Workflow for Histone H2A (1-20) Peptide Pull-Down Assay.
Caption: Decision tree for troubleshooting common pull-down assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 3. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Histone H2A (1-20) Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of the Histone H2A (1-20) peptide. The inherent characteristics of this arginine-rich peptide can often lead to lower than expected yields. This guide offers systematic approaches to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the sequence of the Histone H2A (1-20) peptide, and what makes it challenging to synthesize?
A1: The amino acid sequence for Histone H2A (1-20) is H-Ser-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Ala-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-Arg-OH (SGRGKQGGKARAKAKTRSSR).[1] This peptide is considered challenging to synthesize primarily due to its high content of arginine (Arg) and lysine (B10760008) (Lys) residues. These basic amino acids make the peptide highly prone to aggregation on the solid support, which can hinder reagent accessibility and lead to incomplete reactions. Furthermore, the bulky guanidinium (B1211019) side chain of arginine can cause steric hindrance during coupling steps.
Q2: I have a significantly lower than expected peptide yield after cleavage. What are the first steps to diagnose the problem?
A2: A low final yield can stem from issues during the synthesis itself or during the final cleavage and work-up. The initial diagnostic step is to determine the source of the problem.
-
Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product by mass spectrometry (MS).[2] The presence of the target peptide mass will confirm that the synthesis was at least partially successful.
-
Quantitative Analysis: Determine the peptide loading on the resin. This can be done by cleaving the peptide from a known mass of dried resin and quantifying the peptide amount via UV-Vis spectrophotometry or amino acid analysis (AAA).[2]
Q3: My Kaiser (ninhydrin) test is positive after a coupling step, indicating incomplete reaction. What should I do?
A3: A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines. For the Histone H2A (1-20) sequence, this is common, especially with arginine residues. The recommended solutions are:
-
Double Coupling: This is a highly effective strategy for difficult couplings, particularly for sterically hindered amino acids like arginine.[3] After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.
-
Extend Reaction Times: Increasing the coupling time can help drive the reaction to completion.
-
Use a More Powerful Coupling Reagent: For challenging sequences, standard coupling reagents may not be sufficient. Consider using more potent activators like HATU or HCTU.[4]
Q4: I suspect peptide aggregation is occurring on the resin. What are the signs, and how can I mitigate this?
A4: Signs of aggregation include the resin beads clumping together, reduced swelling of the resin, and consistently incomplete coupling and deprotection steps. To mitigate aggregation:
-
Solvent Choice: Use solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO.[3]
-
Chaotropic Agents: Add chaotropic salts like LiCl (0.5 M) to the coupling reaction mixture to disrupt hydrogen bonding.[3]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of secondary structures that lead to aggregation.[5] This is a proactive measure that should be considered during the planning of the synthesis.
Q5: What is the optimal cleavage cocktail for the Histone H2A (1-20) peptide?
A5: Given the presence of multiple arginine and serine/threonine residues, a standard cleavage cocktail with appropriate scavengers is necessary to prevent side reactions. A commonly used and effective cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5. TIS is an effective scavenger for the Pbf protecting group on arginine.
Data Presentation
The choice of coupling reagent can significantly impact the crude purity and overall yield of the Histone H2A (1-20) peptide. Below is a table summarizing the expected outcomes with different coupling strategies.
| Coupling Strategy | Reagent | Expected Crude Purity (%) | Key Considerations |
| Standard | DIC/HOBt | 50-65 | Cost-effective but may be less efficient for hindered couplings. |
| Uronium-based | HBTU | 65-80 | A widely used and effective reagent, but may be less potent than HATU for difficult sequences. |
| Uronium-based | HATU | 80-95 | Highly efficient for hindered couplings and rapid reaction times, often leading to higher purity.[6] |
| Standard with Double Coupling | DIC/HOBt | 65-75 | Improves yield over single coupling but increases synthesis time and reagent consumption. |
| Uronium-based with Double Coupling | HBTU/HATU | >90 | Often provides the highest purity for challenging sequences like Histone H2A (1-20). |
Note: The expected crude purity can vary depending on the specific synthesis conditions, resin, and scale.
Experimental Protocols
Fmoc-Based Solid-Phase Synthesis of Histone H2A (1-20)
This protocol is designed for manual or automated solid-phase synthesis of the Histone H2A (1-20) peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Amino Acid Coupling (General Cycle):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. For arginine residues, a double coupling of 1 hour each is recommended.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the SGRGKQGGKARAKAKTRSSR sequence.
5. Final Fmoc Deprotection:
-
After coupling the final amino acid (Serine), perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the cleavage mixture away from the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
Mandatory Visualization
Caption: A workflow for troubleshooting low peptide yield.
Caption: Logical relationship between causes and solutions.
References
preventing aggregation of Histone H2A (1-20) peptide in solution
Welcome to the technical support center for the Histone H2A (1-20) peptide. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experiments, with a focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and physicochemical properties of the human Histone H2A (1-20) peptide?
A1: The human Histone H2A (1-20) peptide has the sequence H-Ser-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Ala-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-Arg-OH. It is a highly basic peptide due to the presence of multiple lysine (B10760008) (Lys) and arginine (Arg) residues, giving it a high positive net charge at neutral pH. This characteristic is a primary factor contributing to its potential for aggregation.
Q2: Why is my Histone H2A (1-20) peptide aggregating in solution?
A2: Aggregation of the Histone H2A (1-20) peptide is a common issue stemming from its intrinsic properties. The high density of positive charges can lead to strong electrostatic interactions and hydrogen bonding between peptide molecules, causing them to self-associate and form insoluble aggregates. This is particularly prevalent in aqueous solutions under certain buffer conditions, such as neutral or high pH and high salt concentrations.
Q3: What are the initial signs of peptide aggregation?
A3: Initial signs of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in your peptide solution. Even if the solution appears clear, soluble oligomers or larger aggregates may be present which can interfere with experimental results.
Q4: How should I store the lyophilized peptide and prepared stock solutions to minimize aggregation?
A4: Lyophilized Histone H2A (1-20) peptide should be stored at -20°C or -80°C, protected from moisture. For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[1] Store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1]
Troubleshooting Guides
Issue 1: Peptide fails to dissolve or precipitates immediately upon reconstitution.
This is a frequent challenge due to the peptide's highly basic nature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution of Histone H2A (1-20) peptide.
Issue 2: Peptide solution becomes cloudy or forms precipitates over time.
This indicates delayed aggregation, which can be influenced by buffer conditions and storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed aggregation of Histone H2A (1-20) peptide.
Quantitative Data Summary
While specific quantitative data for the aggregation of Histone H2A (1-20) is limited in the literature, the following tables provide representative data based on the behavior of similar highly basic peptides. These should be used as a guide for optimizing your experimental conditions.
Table 1: Effect of pH on the Solubility of a Representative Basic Peptide
| pH | % Solubility | Observations |
| 4.0 | >95% | Clear solution |
| 5.0 | >95% | Clear solution |
| 6.0 | ~80% | Slight turbidity observed over time |
| 7.0 | ~50% | Visible precipitation after 1 hour |
| 8.0 | <30% | Immediate and significant precipitation |
Table 2: Effect of NaCl Concentration on the Aggregation of a Representative Basic Peptide (at pH 7.0)
| NaCl Concentration (mM) | Hydrodynamic Radius (nm) by DLS (at t=1 hr) | Thioflavin T Fluorescence (Arbitrary Units) |
| 0 | 5 ± 1 | 150 |
| 50 | 15 ± 3 | 450 |
| 150 | 120 ± 20 | 1200 |
| 500 | >500 (visible precipitate) | >3000 |
Experimental Protocols
Protocol 1: General Procedure for Dissolving Histone H2A (1-20) Peptide
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution: For a preliminary solubility test, use a small aliquot of the peptide.
-
Step 1: Attempt to dissolve the peptide in sterile, distilled water to a concentration of ≤1 mg/mL. Vortex gently or sonicate briefly. If the solution is clear, the peptide is dissolved.
-
Step 2: If the solution is not clear, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise while vortexing until the solution clears. The acidic pH will help to keep the basic residues protonated, increasing electrostatic repulsion between peptide molecules.
-
Step 3: If the peptide remains insoluble, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used for initial solubilization, followed by a slow, dropwise addition of the desired aqueous buffer while gently vortexing. Be cautious as exceeding the solubility limit in the mixed solvent can cause precipitation. The final concentration of the organic solvent should be kept low, especially for cell-based assays.
-
Protocol 2: Thioflavin T (ThT) Assay for Detecting β-Sheet Aggregates
This assay is used to monitor the formation of β-sheet-rich amyloid-like fibrils.
Materials:
-
Histone H2A (1-20) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)
Procedure:
-
Prepare a working solution of ThT in the assay buffer at a final concentration of 20-25 µM.
-
Prepare your Histone H2A (1-20) peptide samples at the desired concentrations in the assay buffer.
-
In the 96-well plate, mix your peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well.
-
Include a buffer-only control with ThT.
-
Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking, depending on your experimental design.
-
Measure the fluorescence intensity at regular intervals to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet structures.
Protocol 3: Dynamic Light Scattering (DLS) for Measuring Aggregate Size
DLS is a non-invasive technique to measure the size distribution of particles in a solution, providing information on the presence and size of aggregates.
Materials:
-
Histone H2A (1-20) peptide solution
-
DLS instrument
-
Appropriate cuvettes
Procedure:
-
Prepare the Histone H2A (1-20) peptide solution in the desired buffer, ensuring it is free of dust and other particulates by filtering through a 0.22 µm filter.
-
Transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature and data acquisition time.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles in solution.
-
The software will analyze the data to provide the hydrodynamic radius and the polydispersity index (PDI), which indicates the heterogeneity of particle sizes in the sample. An increase in the average hydrodynamic radius or a high PDI can indicate the presence of aggregates.
Signaling Pathways and Experimental Workflows
The Histone H2A (1-20) peptide is a key substrate for several enzymes involved in epigenetic regulation. Understanding the experimental context can help in designing appropriate strategies to prevent aggregation.
Histone Methyltransferase Assay Workflow:
Caption: A typical workflow for a histone methyltransferase assay using the Histone H2A (1-20) peptide as a substrate.
For further assistance, please contact our technical support team.
References
reducing non-specific binding in Histone H2A (1-20) interaction studies
Welcome to the technical support center for researchers studying the interactions of the N-terminal tail of Histone H2A (amino acids 1-20). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable, high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a significant issue in Histone H2A (1-20) interaction studies?
A: Non-specific binding is the attachment of your protein of interest or other cellular components to surfaces other than the intended target, such as the experimental apparatus (e.g., beads, plates) or to unrelated peptides.[1][2] The N-terminal tail of Histone H2A is highly basic, meaning it carries a strong positive charge at physiological pH.[3][4][5] This characteristic makes it prone to electrostatic interactions with negatively charged molecules and surfaces, leading to high background signals and potentially false-positive results.[1][6]
Q2: What are the primary drivers of non-specific binding with the Histone H2A (1-20) peptide?
A: The main causes are:
-
Electrostatic Interactions: The high density of positively charged residues (e.g., lysine, arginine) in the H2A (1-20) peptide can lead to strong, non-specific binding to negatively charged surfaces or proteins.[1][5][6]
-
Hydrophobic Interactions: Although the H2A tail is primarily charged, it also contains hydrophobic residues that can interact non-specifically with plastic surfaces or hydrophobic patches on other proteins.[1][7]
-
Ineffective Blocking: Failure to adequately block all unoccupied sites on the assay surface (e.g., magnetic beads, ELISA plate wells) can leave them available for non-specific attachment of the peptide or interacting proteins.[1][2]
-
DNA/RNA Contamination: Histones have a natural affinity for nucleic acids. Contaminating DNA or RNA in your protein lysate can bridge non-specific interactions.[6]
Q3: Is a blocking step always necessary for my experiments?
A: While some commercially available surfaces are pre-treated to minimize non-specific binding, a dedicated blocking step is highly recommended for most applications, especially when using complex biological samples like cell lysates.[1] Effective blocking is crucial for reducing background noise and improving the signal-to-noise ratio.[8][9]
Q4: How do I choose the best blocking agent for my assay?
A: The choice of blocking agent can be critical. While Bovine Serum Albumin (BSA) is commonly used, studies on histone peptide microarrays have shown that 1% non-fat dry milk can be more effective at reducing background noise.[1][10] For assays involving phospho-specific antibodies, it is advisable to avoid milk-based blockers as they contain the phosphoprotein casein, which can increase background.[8]
Q5: Can the secondary antibody be a source of non-specific binding?
A: Yes, it is essential to perform a control experiment where you incubate your assay system (e.g., peptide-coated beads or plate) with only the secondary antibody.[1][8] If you observe a significant signal in this control, it indicates that the secondary antibody is binding non-specifically, and you may need to optimize your blocking and washing steps or consider a different secondary antibody.
Troubleshooting Guide
This guide addresses common problems of high background and non-specific binding in various experimental setups.
Problem 1: High background in Co-Immunoprecipitation (Co-IP) / Pull-Down Assays
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale |
| Electrostatic Interactions | Increase the salt concentration in your binding and wash buffers. Start with 150 mM NaCl and titrate up to 500 mM.[1][11] | Higher salt concentrations shield electrostatic charges, thus reducing non-specific ionic interactions between the highly basic H2A peptide and other proteins.[12][13][14] |
| Ineffective Blocking | Pre-clear your cell lysate by incubating it with beads alone before adding the peptide-bound beads.[6][15] Use a blocking agent like 1% non-fat dry milk or 0.5% BSA in your binding buffer.[1][11] | Pre-clearing removes proteins that non-specifically bind to the beads. Blocking agents saturate non-specific binding sites on the beads and within the lysate.[8] |
| DNA/RNA Contamination | Treat your lysate with a nuclease (e.g., Benzonase) to digest contaminating nucleic acids.[6] | Removing nucleic acids prevents them from mediating non-specific interactions between the histone peptide and DNA/RNA-binding proteins.[6] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer.[2][9] Add a non-ionic detergent (e.g., 0.05% - 0.1% Tween-20 or NP-40) to your wash buffer.[1][16] | More extensive washing helps to remove weakly bound, non-specific proteins. Detergents disrupt non-specific hydrophobic interactions.[1] |
Problem 2: High background in ELISA / Peptide Microarrays
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Blocking | Optimize the blocking buffer. Test 1% non-fat dry milk in PBST, as it has been shown to be effective for histone peptide arrays.[1][10] Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][9] | Different blocking agents have varying effectiveness. A longer incubation ensures complete saturation of non-specific sites on the plate surface.[17][18] |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in your blocking, antibody incubation, and wash buffers.[1] | Detergents help to disrupt non-specific hydrophobic interactions between proteins and the plastic surface of the plate.[19][20] |
| Inappropriate Buffer pH/Ionic Strength | Use a buffer with a pH between 7.4 and 8.0, such as PBS or TBS.[11] Maintain a physiological salt concentration (around 150 mM NaCl) in the binding buffer.[11] | This pH range helps maintain protein stability and mimics physiological conditions. The salt concentration helps to minimize non-specific electrostatic interactions without disrupting specific binding.[11] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[1][8][21] | Using excessive antibody concentrations can lead to increased non-specific binding and high background.[8] |
Experimental Protocols & Methodologies
Optimized Pull-Down Assay Protocol for Histone H2A (1-20)
This protocol is designed to minimize non-specific binding when using a biotinylated H2A (1-20) peptide to pull down interacting proteins from a nuclear extract.
Caption: Workflow for an optimized peptide pull-down assay.
-
Buffer Preparation:
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% BSA, 0.1% NP-40, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300-500 mM NaCl, 0.1% NP-40.[11]
-
Elution Buffer: 2x SDS-PAGE sample buffer.
-
-
Nuclear Extract Preparation & Nuclease Treatment:
-
Prepare nuclear extract using your standard laboratory protocol.
-
Incubate the extract with Benzonase nuclease (e.g., 25 units/mL) for 30 minutes on ice to digest DNA and RNA.[6]
-
-
Peptide Immobilization:
-
Incubate biotinylated H2A (1-20) peptide with streptavidin-coated magnetic beads for 1 hour at 4°C with rotation. Use an unmodified H3 (1-20) peptide as a negative control.[11]
-
Wash the beads three times with Binding Buffer to remove unbound peptide.
-
-
Pre-clearing and Binding:
-
Incubate the nuclease-treated nuclear extract with streptavidin beads (without peptide) for 1 hour at 4°C to remove proteins that bind non-specifically to the beads.[11][15]
-
Pellet the pre-clearing beads and transfer the supernatant (pre-cleared lysate) to the tubes containing the peptide-bound beads.
-
Incubate for 3 hours to overnight at 4°C with rotation.[11]
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 5 to 8 times with 1 mL of ice-cold Wash Buffer.[11] This high-salt wash is critical for removing non-specific interactors.
-
After the final wash, remove all residual buffer and add Elution Buffer. Boil the sample for 5-10 minutes to elute bound proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.
-
Logic Diagram: Troubleshooting Non-Specific Binding
This diagram illustrates the decision-making process for troubleshooting high background signals.
Caption: A decision tree for troubleshooting non-specific binding.
This structured approach, combining optimized protocols with a logical troubleshooting framework, will empower researchers to overcome the challenges associated with the highly charged Histone H2A (1-20) peptide, leading to more accurate and reproducible interaction data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. nicoyalife.com [nicoyalife.com]
- 8. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effects of salts on protein-surface interactions: applications for column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. kmdbioscience.com [kmdbioscience.com]
- 17. hiyka.com [hiyka.com]
- 18. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 19. nicoyalife.com [nicoyalife.com]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: Improving the Solubility of Synthetic Histone H2A (1-20) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered with the synthetic Histone H2A (1-20) peptide.
Quick Analysis: Histone H2A (1-20) Peptide Properties
The solubility of a peptide is intrinsically linked to its amino acid sequence and resulting physicochemical properties. The human Histone H2A (1-20) peptide sequence is typically SGRGKQGGKARAKAKTRSSR .
| Property | Value/Description | Rationale & Implication for Solubility |
| Amino Acid Sequence | SGRGKQGGKARAKAKTRSSR | Contains a high proportion of basic (positively charged) amino acids (Arginine - R, Lysine (B10760008) - K). |
| Net Charge at Neutral pH (pH 7) | Highly Positive (~ +8) | Calculated by assigning +1 to each basic residue (R, K) and the N-terminus, and -1 to the C-terminus.[1][2] This strong positive charge indicates the peptide is basic . |
| Solubility Prediction | Likely soluble in acidic solutions. | Basic peptides are most soluble at a pH below their isoelectric point (pI), where they carry a strong positive charge.[3][4] They may have poor solubility in neutral or basic solutions. |
| Hydrophobicity | Low | The sequence is rich in charged and polar residues, suggesting it is not primarily hydrophobic. |
Troubleshooting Guide
This guide addresses common problems encountered when dissolving the Histone H2A (1-20) peptide.
Q1: My Histone H2A (1-20) peptide won't dissolve in sterile water or a neutral buffer (e.g., PBS, pH 7.4). Why is this happening?
Answer: This is a common issue for highly basic peptides like Histone H2A (1-20).[5] The peptide carries a strong net positive charge due to its high content of lysine (K) and arginine (R) residues. While this suggests good aqueous solubility, peptides are least soluble at or near their isoelectric point (pI), where the net charge is zero.[4] For a basic peptide, the pI is high, and solubility in neutral or basic buffers can be limited. The residual trifluoroacetic acid (TFA) from purification can also make the initial peptide solution more acidic than expected.[6]
Q2: What is the recommended first step for dissolving this peptide?
Answer: Always start by testing the solubility on a small aliquot of the lyophilized peptide before attempting to dissolve the entire sample.[1][2] This prevents the loss of valuable material if the initial solvent choice is not optimal.
Recommended Initial Protocol:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7]
-
Allow the peptide to warm to room temperature before opening the vial.[1]
-
Attempt to dissolve the small aliquot in sterile, deionized water first.[5]
-
If it does not dissolve, proceed to the acidic solvent protocol.
Q3: Since water didn't work, what solvent should I try next for this basic peptide?
Answer: For a basic peptide like Histone H2A (1-20), an acidic solution is the next logical step.[2][8]
-
Primary Recommendation: Try dissolving the peptide in a small volume of 10% aqueous acetic acid.[5][9] Add the acidic solution dropwise and vortex between additions until the peptide is fully dissolved.
-
Alternative: If acetic acid is insufficient, a very small amount of 0.1% TFA can be used to aid solubilization.[9][10]
-
Dilution: Once the peptide is dissolved in the acidic solution, you can slowly dilute it to your desired final concentration using your aqueous buffer of choice.[11]
Q4: The peptide dissolved in the acidic solution, but it precipitated when I added my neutral experimental buffer. What should I do?
Answer: This indicates that the final pH and/or concentration of the solution is not suitable to maintain solubility.[12]
-
Lower the Final Concentration: The peptide may be too concentrated for the final buffer conditions. Try preparing a more dilute final solution.[12]
-
Check Final pH: Ensure the final pH of your solution is still in the acidic range where the peptide is soluble. Adding a large volume of neutral buffer can raise the pH enough to cause precipitation.
-
Slow Dilution: Add the concentrated peptide stock solution drop-by-drop into the larger volume of buffer while vortexing.[12] This prevents localized high concentrations that can trigger precipitation.
Q5: The final solution appears cloudy or has visible particles. Is the peptide usable?
Answer: No. A properly dissolved peptide solution should be completely clear and free of particulates.[7][8] A cloudy or milky appearance indicates that the peptide is not fully dissolved or has aggregated.[8] Do not use a cloudy solution in your experiments, as the actual concentration will be unknown and aggregates can cause inaccurate or misleading results.[7] Always centrifuge your final peptide solution to pellet any undissolved material before use.[3][5]
Experimental Protocols
Protocol 1: Recommended Solubilization Workflow for Histone H2A (1-20)
-
Preparation: Bring the lyophilized peptide vial to room temperature in a desiccator.[13] Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to pellet the powder.[7]
-
Initial Attempt (Water): Add a small volume of sterile, deionized water to a test aliquot of the peptide. Vortex briefly. If the solution is not clear, proceed to the next step.
-
Acidic Dissolution: Add 10% aqueous acetic acid dropwise while vortexing until the peptide is fully dissolved.[5]
-
Sonication (Optional): If dissolution is slow, sonicate the vial in a water bath for short bursts (e.g., 3 cycles of 10 seconds), chilling on ice in between to prevent heating.[3][7]
-
Dilution: Slowly add your desired aqueous buffer to the dissolved peptide solution with constant, gentle mixing to reach the final desired concentration.[11]
-
Final Check: Visually inspect the solution for any signs of precipitation.[11] If the solution is clear, it is ready for use. If not, refer to the Troubleshooting Guide (Q4).
Protocol 2: Using Organic Co-solvents for Difficult Peptides
While Histone H2A (1-20) is not expected to be highly hydrophobic, this protocol is provided for general reference.
-
Initial Dissolution: For highly hydrophobic peptides, dissolve them in a minimal volume of an organic solvent like DMSO.[3][9]
-
Stepwise Dilution: Add the desired aqueous buffer to the organic stock solution in a stepwise manner, vortexing after each addition.[3]
-
Caution: If the solution becomes turbid, the peptide's solubility limit has been reached.[5] Do not add more buffer. For most cellular assays, the final DMSO concentration should not exceed 1% (v/v).[3]
Frequently Asked Questions (FAQs)
Q: What general factors influence the solubility of synthetic peptides? A: Several factors determine peptide solubility:
-
Amino Acid Composition: Peptides with a high content of charged (hydrophilic) amino acids are more soluble in aqueous solutions, while those with many non-polar (hydrophobic) residues are less soluble.[3][4]
-
Peptide Length: Longer peptides are often less soluble than shorter ones due to increased potential for intermolecular interactions and aggregation.[3][4]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI, maximizing the net charge.[4]
-
Secondary Structure: The tendency to form secondary structures like β-sheets can lead to aggregation and reduced solubility.[4]
Q: How can I improve the chances of successfully solubilizing a peptide? A:
-
Optimize pH: Adjust the pH of the solvent. Use acidic solutions for basic peptides and basic solutions for acidic peptides.[3]
-
Use Co-solvents: For hydrophobic peptides, small amounts of organic solvents like DMSO, DMF, or acetonitrile (B52724) can significantly improve solubility.[3]
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution.[5]
-
Gentle Warming: Gently warming the solution (to <40°C) can sometimes aid solubility, but must be done cautiously to avoid peptide degradation.[1][5]
Q: How should I store the lyophilized peptide and my stock solution? A:
-
Lyophilized Peptide: Store the peptide at -20°C or colder in a tightly sealed vial to protect it from moisture, as peptides can be hygroscopic.[8]
-
Stock Solution: For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] If you need to store a solution for a longer period, consider re-lyophilizing it.[8]
Visual Guides
Peptide Solubilization Workflow
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medium.com [medium.com]
- 9. biorbyt.com [biorbyt.com]
- 10. biobasic.com [biobasic.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. medchemexpress.com [medchemexpress.com]
challenges in working with modified Histone H2A (1-20) peptides
Welcome to the technical support center for modified Histone H2A (1-20) peptides. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis, handling, and experimental use of these critical reagents.
Frequently Asked Questions (FAQs)
Peptide Synthesis and Purity
Q1: What is a typical purity level for synthetic modified Histone H2A (1-20) peptides, and why is it important?
A1: Reputable vendors typically provide custom-synthesized histone peptides at a purity of >90%, which is verified by HPLC.[1][2] High purity is crucial for experimental reproducibility as impurities can include deletion products, incompletely deprotected peptides, or salt adducts, all of which can interfere with assays and lead to erroneous results. For sensitive applications like enzyme kinetics or structural studies, purity levels of >95% are often recommended.
Q2: I need a Histone H2A (1-20) peptide with multiple modifications. Are there specific challenges in its synthesis?
A2: Yes, synthesizing peptides with multiple post-translational modifications (PTMs) can be complex. Challenges include potential side reactions during the coupling of modified amino acids and the need for orthogonal protecting group strategies to ensure modifications are introduced at the correct sites.[3] It is essential to confirm the final product's identity and the precise location of modifications using high-resolution mass spectrometry.[4][5]
Solubility and Aggregation
Q3: My modified Histone H2A (1-20) peptide is difficult to dissolve. What is causing this?
A3: The N-terminal tail of Histone H2A is rich in basic amino acids (lysine and arginine), giving the peptide a high positive charge.[6][7] This can lead to poor solubility or aggregation in neutral aqueous buffers due to strong electrostatic interactions.[8] Factors like peptide concentration, pH, and ionic strength of the buffer significantly influence solubility.[8]
Q4: How can I improve the solubility of my Histone H2A (1-20) peptide?
A4: To improve solubility, it is recommended to first dissolve the peptide in a small amount of sterile, purified water. If solubility remains an issue, adding a small volume of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), can help by ensuring the basic residues are fully protonated, which increases electrostatic repulsion between peptide molecules.[8][9] Sonication can also aid in dissolution.[9] Always start with a small aliquot of your peptide to find the optimal dissolution conditions before dissolving the entire stock.
Handling and Storage
Q5: What are the best practices for storing modified Histone H2A (1-20) peptides?
A5: Lyophilized peptides should be stored at -20°C or -80°C, protected from moisture.[10] Once in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[10] For long-term storage of solutions, using a buffer with 0.5% acetic acid is preferable to 0.1% TFA, as TFA can facilitate the oxidation of methionine residues over time.[11]
Troubleshooting Guides
Issue 1: Peptide Aggregation in Experimental Buffer
Symptoms: The peptide solution becomes cloudy or forms a visible precipitate after being diluted into the final experimental buffer.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Peptide Concentration | Increased intermolecular interactions at higher concentrations promote self-association and aggregation.[8] | Prepare stock solutions at a higher concentration in an appropriate solvent (e.g., water with a small amount of acid) and then dilute to the final working concentration just before use. |
| Inappropriate Buffer pH | At neutral or slightly basic pH, the net positive charge of the peptide is reduced, decreasing electrostatic repulsion and favoring aggregation. | Experiment with a slightly acidic buffer pH (e.g., pH 5.0-6.5) to maintain protonation of basic residues. |
| High Ionic Strength | High salt concentrations can cause a "salting-out" effect, leading to peptide precipitation.[8] | Test a range of salt concentrations. In some cases, a moderate ionic strength can help screen charges and prevent aggregation, while in others, a lower salt concentration is better. |
Issue 2: Inconsistent Results in Enzyme Assays
Symptoms: High variability between replicate experiments when using the modified H2A (1-20) peptide as a substrate for enzymes like methyltransferases or acetyltransferases.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Peptide Substrate as a Poor Competitor | Short peptides may lack the necessary secondary or tertiary structures present in the full-length histone that are required for efficient enzyme binding and activity.[12][13] | Consider using longer histone fragments or full-length recombinant histones as a more physiologically relevant substrate. Compare enzyme activity on the peptide versus the full-length protein. |
| Non-specific Binding | The highly charged nature of the peptide can lead to non-specific interactions with assay components, such as microplates or other proteins.[6][14] | Include bovine serum albumin (BSA) or a non-ionic detergent like Tween-20 in the assay buffer to block non-specific binding sites. |
| Incorrect Quantification of Peptide Stock | Inaccurate concentration of the peptide stock solution will lead to incorrect final concentrations in the assay, causing variability. | Ensure the peptide is fully dissolved before determining its concentration. Use a reliable method for quantification, such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric peptide assay. |
Issue 3: Challenges in Mass Spectrometry Analysis
Symptoms: Difficulty in detecting and quantifying modified Histone H2A (1-20) peptides using bottom-up mass spectrometry approaches.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Chromatographic Retention | Trypsin digestion of the highly basic N-terminal tail of H2A can produce very short, hydrophilic peptides that do not retain well on standard reverse-phase HPLC columns.[15][16] | Use chemical derivatization, such as propionylation, on the peptide's N-terminus and unmodified lysine (B10760008) residues. This increases the hydrophobicity of the peptides, improving their retention on the column.[11] |
| Loss of Labile Modifications | Some PTMs, particularly phosphorylation, can be unstable and lost during sample preparation or mass spectrometry analysis (e.g., through collision-induced dissociation, CID).[17] | Employ alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which are often better at preserving labile modifications. |
| Difficulty Quantifying PTMs | Missed cleavages by trypsin at or near modified residues can result in the same modification being present on multiple peptides of different lengths, complicating quantification.[16] | Utilize a derivatization strategy to block lysine residues from tryptic cleavage, leading to a more homogenous pool of peptides for analysis.[16] Alternatively, consider "middle-down" or "top-down" mass spectrometry approaches that analyze larger peptide fragments or the intact protein.[15] |
Experimental Protocols
Protocol 1: Solubilization of Basic Histone Peptides
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1-5 mM).
-
Vortex briefly. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9]
-
If solubility is still an issue, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Once dissolved, determine the peptide concentration.
-
Store the stock solution in single-use aliquots at -80°C.[10]
Protocol 2: Peptide Pull-Down Assay to Identify "Reader" Proteins
This protocol is used to identify proteins that bind to specific modifications on the Histone H2A (1-20) peptide.
-
Immobilization: Incubate biotinylated modified and unmodified H2A (1-20) peptides with streptavidin-coated magnetic beads in a suitable binding buffer for 1-2 hours at 4°C with rotation.
-
Washing: Wash the beads three times with the binding buffer to remove unbound peptides.
-
Incubation with Nuclear Extract: Add nuclear or cellular extract to the peptide-bound beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads extensively (e.g., 5-6 times) with a wash buffer containing a mild detergent (e.g., 0.1% NP-40) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue. Excise protein bands that are present in the modified peptide pull-down but absent or significantly reduced in the unmodified control.
-
Identification: Identify the candidate "reader" proteins by mass spectrometry.[14]
Visualizations
References
- 1. Custom Synthesis of Histone Peptides | AltaBioscience [altabioscience.com]
- 2. Structure and function correlation in histone H2A peptide-mediated gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Total Chemical Synthesis of Modified Histones [frontiersin.org]
- 4. Characterization of histone H2A and H2B variants and their post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Interactions of histones and histone peptides with DNA Thermal denaturation and solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone H2A and H4 N-terminal Tails Are Positioned by the MEP50 WD Repeat Protein for Efficient Methylation by the PRMT5 Arginine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Approaches for Studying Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 16. Frontiers | Identification and interrogation of combinatorial histone modifications [frontiersin.org]
- 17. frontiersin.org [frontiersin.org]
Technical Support Center: In-Vitro Histone Modification Assays
Welcome to the Technical Support Center for in-vitro histone modification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Histone Acetyltransferase (HAT) Assays
Question: Why is the signal in my HAT assay low or absent?
Answer: Low or no signal in a HAT assay can be attributed to several factors, including issues with enzyme activity, substrate integrity, or suboptimal reaction conditions.[1] A systematic approach to troubleshooting is recommended to pinpoint the issue.
-
Enzyme Integrity: The histone acetyltransferase (HAT) enzyme may be inactive or degraded. To verify its activity, use a positive control, such as a HeLa nuclear extract with known HAT activity.[1] If the positive control produces a strong signal while your experimental sample does not, it indicates a problem with your specific enzyme.[1] To prevent degradation, avoid repeated freeze-thaw cycles by preparing single-use aliquots of the enzyme.[1]
-
Substrate Issues: The choice and concentration of substrates are critical. Different HATs exhibit preferences for specific histone substrates (e.g., H3 vs. H4) and lysine (B10760008) residues.[1][2] Ensure you are using the optimal substrate for your enzyme. The concentrations of both the histone substrate and Acetyl-CoA should also be optimized.[1]
-
Assay Conditions: Suboptimal assay conditions can significantly impact enzyme activity. Ensure the buffer composition, pH, and temperature are appropriate for your specific HAT. It is also important to rule out any issues with your detection system.[1]
Question: How can I control for non-enzymatic acetylation in my HAT assay?
Answer: To account for background chemical acetylation, it is essential to include a control reaction that contains the substrate and acetyl-CoA but lacks the enzyme.[3] The signal from this control should be subtracted from the experimental readouts to obtain a more accurate measurement of enzymatic activity.[3] This is particularly important when measuring very low levels of enzyme activity.[3]
Histone Deacetylase (HDAC) Assays
Question: What could be causing inconsistent results in my HDAC inhibitor screening?
Answer: Batch-to-batch variability of inhibitors is a common cause of inconsistent results.[4]
-
Inhibitor Quality: The purity and integrity of each inhibitor batch can differ, affecting its apparent potency.[4] Degradation during storage or shipping due to factors like temperature, light, or moisture can also alter the compound's effectiveness.[4]
-
Solubility: Inconsistent solubility between batches can lead to different effective concentrations in your assay.[4]
-
Validation: It is crucial to perform quality control on each new batch of inhibitor. This includes determining the IC50 value against the purified HDAC enzyme and comparing it to a previously validated batch.[4]
Question: My fluorescent HDAC assay shows high background. What can I do?
Answer: High background in a fluorescent HDAC assay can be due to the substrate's chemical instability or the presence of interfering compounds.
-
Substrate Stability: Some fluorescent substrates can undergo spontaneous hydrolysis, leading to a high background signal. Ensure the substrate is stored correctly and prepared fresh.
-
Buffer Composition: Components in your lysis buffer or assay buffer may interfere with the fluorescent signal. It is advisable to test the buffer for autofluorescence.
-
Inhibitor Interference: If screening inhibitors, the compounds themselves may be fluorescent, contributing to the background. Always run a control with the inhibitor in the absence of the enzyme.
Histone Methyltransferase (HMT) and Demethylase (HDM) Assays
Question: My HMT/HDM activity is weak or undetectable. What are the possible reasons?
Answer: Weak or absent activity in HMT and HDM assays can stem from several factors.
-
Enzyme Activity: As with other enzymatic assays, the primary suspect is often the enzyme's activity. For HMTs, using freshly prepared S-adenosyl-L-[methyl-3H]-methionine is crucial, as its specific activity decreases over time.[5]
-
Substrate Specificity: Many HMTs and HDMs have specific substrate requirements. For instance, some enzymes prefer histone peptides, while others are more active on full-length histones or even entire nucleosomes.[2][5] If no activity is detected with one substrate, it is advisable to test others.[5]
-
Bacterial Extract Inhibition: When using bacterial cell extracts for HMT assays, an excessive amount of the extract can inhibit methyltransferase activity, possibly due to high salt concentrations from the lysis buffer.[5] It is recommended to use no more than 2 µL of bacterial extract.[5]
-
Enzyme Purity: If the methyltransferase activity is weak, the protein may need to be purified, especially if it is not detectable by Coomassie Blue staining.[5]
Frequently Asked Questions (FAQs)
Q1: What are the different methods to detect histone demethylase activity?
A1: Histone demethylase activity can be detected through several methods[6]:
-
Radiolabeled Formaldehyde (B43269) Release: This method measures the release of radiolabeled formaldehyde from ³H-labeled methylated histone substrates.[6]
-
Immunoblotting: Changes in the methylation levels of histone substrates can be monitored by immunoblotting with site-specific methyl-histone antibodies.[6]
-
Mass Spectrometry: This technique can detect the reduction in the mass of histone peptides corresponding to the removal of methyl groups.[6]
Q2: What are the two main families of histone demethylases and their cofactor requirements?
A2: The two main families of histone demethylases are[7][8]:
-
LSD1/KDM1 family: These are amine oxidases that require flavin adenine (B156593) dinucleotide (FAD) for their catalytic activity.[7][8]
-
Jumonji C (JmjC) domain-containing family: These are hydroxylases that utilize Fe(II) and α-ketoglutarate as cofactors.[7][8]
Q3: What are some common substrates used in HAT assays?
A3: The choice of substrate in a HAT assay is crucial and can influence the results. Common substrates include:
-
Histone Peptides: Synthetic peptides corresponding to the N-terminal tails of histones are often used. A potential downside is that they may not fully represent the physiological context.[2]
-
Full-Length Histones: Recombinant full-length histones can also be used, which may be more physiologically relevant. However, their production can be more challenging.[2]
-
Nucleosomes: For some HATs, the most appropriate substrate is the histone within the context of a nucleosome.
Q4: How can I quantify the inhibitory potency of a compound against an HDAC?
A4: The inhibitory potency of a compound is typically determined by its half-maximal inhibitory concentration (IC50). This can be measured using an in-vitro HDAC activity assay with a range of inhibitor concentrations. For example, a fluorometric assay can be used where the isolated enzyme is incubated with a fluorescent substrate in the presence and absence of the inhibitor.[9]
Experimental Protocols
General In-Vitro Histone Acetyltransferase (HAT) Assay Protocol
This protocol describes a general method for measuring HAT activity using a radioactive acetyl donor.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), the histone substrate (e.g., histone H3 peptide), and the HAT enzyme.[10]
-
Compound Addition (for inhibitor screening): Add the test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding ¹⁴C- or ³H-labeled Acetyl-CoA.[3]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).[10]
-
Detection: Transfer the reaction mixture to a filter plate to capture the acetylated histones. Wash the plate to remove unincorporated labeled Acetyl-CoA. Add scintillation fluid and measure radioactivity using a microplate scintillation counter.
General In-Vitro Histone Deacetylase (HDAC) Assay Protocol (Fluorometric)
This protocol outlines a common fluorometric method for assessing HDAC activity.
-
Reaction Setup: In a 384-well black microplate, add the purified HDAC enzyme diluted in an appropriate buffer (e.g., TBS pH 7.4).[9]
-
Inhibitor Addition: Add the HDAC inhibitor or a negative control solution to the wells.[9]
-
Substrate Addition: Add a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.[9]
-
Incubation: Incubate the plate at 37°C.[9]
-
Development: Stop the reaction and develop the signal by adding a solution containing a pan-HDAC inhibitor (like trichostatin A or SAHA) and trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.[9]
-
Detection: Measure the fluorescence using a fluorescent plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for in-vitro histone modification assays. These values should be optimized for each specific experimental setup.
| Parameter | Histone Acetyltransferase (HAT) Assay | Histone Deacetylase (HDAC) Assay | Histone Methyltransferase (HMT) Assay |
| Enzyme Concentration | 50 nM (example for hMOF)[3] | Varies with enzyme purity and activity | 1-2 µL of bacterial extract[5] |
| Histone Substrate | H4 peptide (varied or saturating)[3] | Boc-Lys(Ac)-AMC (e.g., 30 mM stock)[9] | 1-5 µg histone peptide, 4-8 µg core histones[5] |
| Cofactor/Donor | ¹⁴C-acetyl CoA (varied or saturating)[3] | N/A | S-adenosyl-L-[methyl-³H]-methionine |
| Incubation Temperature | 30°C[10] | 37°C[9] | 30°C |
| Incubation Time | 60 minutes[10] | 20-90 minutes[11] | 60 minutes |
| Assay Buffer (example) | 40 mM Tris (pH 8.0), 100 mM NaCl[3] | 50 mM Tris–HCl (pH 8.0), 750 mM NaCl[12] | 2X HMT buffer (composition varies)[5] |
Note: The table provides example values. Optimal conditions will vary depending on the specific enzyme, substrate, and detection method used.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for Histone H2A (1-20) experiments
Welcome to the technical support center for experiments involving the Histone H2A (1-20) peptide. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experimental conditions.
Section 1: Peptide Solubilization and Storage
This section addresses common queries regarding the proper handling, dissolution, and storage of the Histone H2A (1-20) peptide to ensure its stability and performance.
FAQs
Q1: What is the best way to initially dissolve the lyophilized Histone H2A (1-20) peptide?
A1: Histone peptides are basic and generally soluble in aqueous solutions.[1][2] The recommended initial approach is to dissolve the peptide in sterile, oxygen-free water or a simple buffer like Tris or phosphate (B84403) at a neutral pH (around 7.0).[1] Before opening, centrifuge the vial to pellet any powder that may be on the sidewall.[1] Allow the peptide to warm to room temperature before adding the solvent.[1]
Q2: My peptide is not dissolving in water. What should I do?
A2: If the peptide fails to dissolve in water, you can try the following troubleshooting steps, as illustrated in the workflow below. Since the Histone H2A (1-20) peptide is basic, using a dilute acidic solution such as 10% acetic acid or 0.1% Trifluoroacetic Acid (TFA) can aid solubilization.[1] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used first, followed by dilution with your aqueous buffer.[1][3] Gentle warming and brief sonication (e.g., 3 cycles of 10 seconds on ice) can also significantly improve solubility and minimize aggregation.[1][2]
dot
Caption: Workflow for solubilizing Histone H2A (1-20) peptide.
Q3: How should I store the peptide stock solution and working aliquots?
A3: For long-term storage, stock solutions should be kept at -80°C, where they can be stable for up to 6 months.[4] For short-term storage (up to one month), -20°C is sufficient.[4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
| Storage Condition | Duration | Temperature | Notes |
| Long-Term | Up to 6 months | -80°C | Aliquot to avoid freeze-thaw cycles.[4][5] |
| Short-Term | Up to 1 month | -20°C | Sealed storage, away from moisture.[4] |
| Working Solution | Use promptly | 4°C | Prepare fresh from stock for best results. |
Section 2: Optimizing Buffers for Specific Assays
The optimal buffer composition is highly dependent on the experimental application. This section provides recommended starting conditions for several common assays.
FAQs
Q4: What are the recommended buffer conditions for a Histone Acetyltransferase (HAT) assay using H2A (1-20) as a substrate?
A4: A common starting buffer for in vitro HAT assays maintains a slightly basic pH to support enzyme activity. Key components include a buffering agent, a reducing agent to maintain protein integrity, and sometimes glycerol (B35011) for enzyme stability.
Table 2.1: Recommended Buffer for HAT Assays
| Component | Concentration | Purpose | Reference(s) |
|---|---|---|---|
| Tris-HCl (pH 8.0) | 50 mM | Buffering agent | [6][7] |
| DTT | 1 mM | Reducing agent | [6] |
| Glycerol | 10% (v/v) | Enzyme stabilization | [6] |
| EDTA | 0.1 mM | Chelates divalent cations | [7] |
| KCl or NaCl | 50-150 mM | Mimics physiological salt | [7] |
| Sodium Butyrate | 10 mM | HDAC inhibitor |[6] |
Q5: What buffer should I use for a Histone Deacetylase (HDAC) assay?
A5: Commercial fluorometric HDAC assay kits provide an optimized HDAC assay buffer.[8][9] While formulations are proprietary, they are designed to support HDAC activity and the subsequent development step that generates a fluorescent signal (typically Ex/Em = 350-380/440-460 nm).[8][10][11] If creating your own buffer, a Tris or HEPES-based buffer at pH 7.5-8.0 with 100-150 mM KCl or NaCl is a good starting point.
dot
Caption: A generalized workflow for enzymatic assays using H2A (1-20).
Q6: I am analyzing the H2A (1-20) peptide using Mass Spectrometry. Which buffers are compatible?
A6: For mass spectrometry, it is crucial to use volatile buffers to avoid instrument contamination. For enzymatic digestion of larger histone proteins to generate the (1-20) peptide, ammonium (B1175870) bicarbonate (100 mM, pH 8.0) is commonly used.[12] For direct analysis via LC-MS, buffers containing formic acid, acetic acid, or TFA with acetonitrile (B52724) are standard.[12][13]
Table 2.2: Recommended Buffers for Mass Spectrometry
| Stage | Buffer System | Purpose | Reference(s) |
|---|---|---|---|
| Enzymatic Digestion | 100 mM Ammonium Bicarbonate (pH 8.0) | Trypsin or Glu-C digestion | [12][14] |
| LC-MS Analysis (Buffer A) | 0.1% TFA or Formic Acid in Water | Mobile phase | [13] |
| LC-MS Analysis (Buffer B) | 0.1% TFA or Formic Acid in Acetonitrile | Mobile phase (elution) | [13] |
| CESI-MS Analysis | 50 mM Ammonium Acetate (pH 4.0) | Resuspension buffer |[12] |
Q7: What buffer conditions are suitable for NMR or Circular Dichroism (CD) spectroscopy?
A7: Structural studies require buffers that do not interfere with the measurement and maintain the peptide's native conformation. Phosphate buffers are common for this purpose. For NMR, residual buffer signals can be an issue, so careful selection is needed.[15]
Table 2.3: Recommended Buffers for Structural Analysis
| Technique | Buffer System | Salt | pH | Reference(s) |
|---|---|---|---|---|
| CD Spectroscopy | 20 mM Potassium Phosphate (KPi) | 200 mM KCl | 7.2 | [16] |
| NMR Spectroscopy | 20 mM Tris, 6 M Guanidinium HCl | 5 mM DTT | 7.6 |[17] |
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with the Histone H2A (1-20) peptide.
Q8: I am seeing high background or non-specific binding in my pull-down assay. How can I fix this?
A8: High background is a frequent issue in binding assays. The problem can often be solved by optimizing your blocking and washing steps. The following protocol and troubleshooting steps are adapted from established methods for histone peptide pull-downs.[18]
Experimental Protocol: Biotinylated Peptide Pull-Down Assay
-
Bead Preparation: Immobilize biotinylated H2A (1-20) peptide on streptavidin-coated magnetic beads. Use an unmodified H2A (1-20) peptide as a negative control.[18]
-
Binding Reaction:
-
Prepare nuclear or cell extract and adjust the salt concentration to 150 mM NaCl.[18]
-
Pre-clear the extract by incubating it with uncoated beads for 1 hour at 4°C to remove proteins that bind non-specifically to the beads themselves.[18]
-
Add the pre-cleared extract to the peptide-bound beads and incubate for 3 hours to overnight at 4°C with rotation.[18]
-
-
Washing and Elution:
-
Wash the beads 5-8 times with 1 mL of ice-cold wash buffer.[18]
-
Elute bound proteins using an appropriate elution buffer (e.g., SDS-PAGE loading buffer).
-
Troubleshooting Steps for High Background:
-
Inadequate Blocking: Pre-clear your lysate with beads before adding it to your peptide-coupled beads.[18] Include a blocking agent like 0.1-0.5% Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.1% NP-40) in your binding and wash buffers.[18]
-
Suboptimal Wash Buffer: Increase the salt concentration in your wash buffer (e.g., from 150 mM to 300-500 mM NaCl) to disrupt weak, non-specific electrostatic interactions.[18] Also, increase the number of wash steps to 5-8 times.[18]
-
Contaminated Reagents: Prepare all buffers fresh using high-purity reagents to avoid contamination that can increase background.[18]
Q9: I am not getting any signal in my enzymatic assay. What could be the cause?
A9: A lack of signal can stem from several issues, from inactive reagents to suboptimal reaction conditions.
dot
Caption: A logic chart for troubleshooting lack of signal in an assay.
-
Peptide Integrity: Ensure the H2A (1-20) peptide has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[5]
-
Enzyme Activity: Confirm your enzyme (HAT or HDAC) is active using a known positive control substrate. Ensure that co-factors (e.g., Acetyl-CoA for HATs, NAD+ for Sirtuins) are present and not degraded.
-
Buffer Conditions: Verify that the pH and salt concentration of your buffer are optimal for your specific enzyme.[18] Some enzymes require reducing agents like DTT or BME for stability.[18]
-
Incorrect Reagent Concentration: Double-check the final concentrations of your peptide substrate, enzyme, and co-factors in the reaction.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Novel H2A/H4 Nucleosomal Histone Acetyltransferase in Tetrahymena thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional integration of the histone acetyltransferase MOF into the dosage compensation complex | The EMBO Journal [link.springer.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Histone deacetylase assay kit | Sigma-Aldrich [sigmaaldrich.com]
- 10. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. eurodiagnostico.com [eurodiagnostico.com]
- 12. sciex.com [sciex.com]
- 13. digitalcommons.stmarys-ca.edu [digitalcommons.stmarys-ca.edu]
- 14. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mutational Analysis of the Stability of the H2A and H2B Histone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNP-enhanced solid-state NMR spectroscopy of chromatin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
troubleshooting inconsistent results in Histone H2A (1-20) assays
Welcome to the technical support center for Histone H2A (1-20) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the analysis of the N-terminal tail of Histone H2A.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Weak or No Signal in Western Blot
Q: I am not detecting a signal or only a very faint band for Histone H2A (1-20) in my Western blot. What could be the cause?
A: Weak or no signal in a Western blot for Histone H2A can stem from several factors, ranging from sample preparation to antibody performance. Here are the common causes and their solutions:
-
Poor Antibody-Epitope Accessibility: Many histone epitopes on standard PVDF membranes have low antibody accessibility.[1] A simple denaturation step after protein transfer can dramatically increase signal strength.[1]
-
Suboptimal Antibody Dilution: The antibody concentration may be too low. Always follow the manufacturer's recommended dilutions as a starting point and optimize from there.
-
Inefficient Protein Transfer: Small proteins like histones can be challenging to transfer efficiently. Transfer times between 30 and 90 minutes are generally sufficient for effective protein transfer. Consider using a membrane with a smaller pore size (e.g., 0.2 µm) to prevent smaller proteins from passing through.
-
Protein Degradation: Histones are susceptible to degradation by proteases. Ensure that protease and phosphatase inhibitors are added to your lysis buffer during sample preparation. Keep samples on ice throughout the process.
-
Low Abundance of Target Modification: If you are probing for a specific post-translational modification (PTM), its abundance might be very low in your sample. Consider using enrichment techniques or loading more protein.
Troubleshooting Workflow for Weak/No Western Blot Signal:
Caption: Troubleshooting workflow for weak or no signal in Histone H2A Western blots.
Issue 2: High Background in ELISA
Q: My ELISA plate has high background signal in the negative control wells. How can I resolve this?
A: High background in an ELISA can obscure true positive signals and is often caused by non-specific binding of antibodies or issues with reagents.[2][3]
-
Insufficient Washing: Inadequate washing between steps is a primary cause of high background. Ensure all wells are thoroughly washed.[4][5]
-
Inappropriate Blocking: The blocking buffer may not be optimal. Try increasing the concentration of the blocking protein or extending the blocking time.[2][6]
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[2] Perform a titration experiment to determine the optimal concentration.
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions and ensure proper storage.[2][5]
Troubleshooting Steps for High ELISA Background:
| Step | Action | Rationale |
| 1 | Optimize Washing | Increase the number of wash cycles and ensure complete removal of residual buffer by firmly tapping the plate on absorbent paper.[4] |
| 2 | Improve Blocking | Use a different blocking agent (e.g., increase BSA or casein concentration) or increase the incubation time.[6] |
| 3 | Titrate Antibodies | Reduce the concentration of the primary and/or secondary antibodies to minimize non-specific binding.[2] |
| 4 | Prepare Fresh Reagents | Contaminated buffers can contribute to high background. Use freshly prepared buffers for each assay.[2] |
Issue 3: Inconsistent Results in Mass Spectrometry
Q: I am observing high variability in the quantification of Histone H2A (1-20) PTMs between technical replicates in my mass spectrometry analysis. What are the likely causes?
A: Inconsistent quantification in mass spectrometry-based histone analysis can be complex, often originating from sample preparation and data acquisition.
-
Sample Preparation Variability: Histone extraction and digestion are critical steps. Incomplete enzymatic digestion or inefficient chemical derivatization can lead to variability.[7][8]
-
Co-eluting Isobaric Peptides: Different peptides with the same mass (isobaric) can co-elute, making accurate quantification difficult, especially in data-dependent acquisition (DDA) mode.[8][9]
-
Low Abundance of PTMs: Low-abundance PTMs naturally exhibit higher variability in quantification.[9]
-
Instrument Performance: Fluctuations in mass spectrometer performance can introduce variability. Regular calibration and quality control checks are essential.
Logical Flow for Troubleshooting Mass Spectrometry Inconsistency:
Caption: A logical approach to troubleshooting inconsistent mass spectrometry results.
Frequently Asked Questions (FAQs)
Q1: Why is antibody specificity a major concern for Histone H2A (1-20) assays?
A1: Antibody-based methods for histone PTM analysis can suffer from a lack of specificity.[8][10] Many antibodies are not entirely site-specific and can cross-react with similar modifications on different residues or even on other histone variants.[8][10] Furthermore, a PTM on a nearby residue can block the antibody from binding to its target, a phenomenon known as epitope occlusion.[8] It is crucial to validate antibody specificity using methods like peptide arrays or dot blots with modified and unmodified peptides.[11][12]
Q2: What are the advantages of using mass spectrometry over antibody-based methods for Histone H2A (1-20) analysis?
A2: Mass spectrometry offers several advantages, including the ability to perform unbiased, simultaneous identification and quantification of a wide range of histone modifications without prior knowledge of the PTMs present.[10][13] It can also decipher complex combinations of PTMs on a single peptide, which is challenging for antibody-based approaches.[10] However, mass spectrometry requires specialized equipment and expertise in data analysis.[14]
Q3: How many cells are typically required for a successful Histone H2A (1-20) mass spectrometry analysis?
A3: While traditional bottom-up mass spectrometry of histones often starts with a million or more cells, recent advancements have made analysis from as few as 50,000 cells feasible, especially for more abundant PTMs.[9][15] For low-abundance modifications, a higher starting cell number is recommended to ensure reliable quantification.[9]
Q4: What is the importance of the N-terminal tail of Histone H2A (residues 1-20)?
A4: The N-terminal tail of Histone H2A is a critical region for various cellular processes. It contains sites for numerous post-translational modifications, such as acetylation and phosphorylation, which play roles in regulating DNA damage response, transcription, and chromatin structure.[16][17][18]
Experimental Protocols
Protocol 1: Histone Extraction from Mammalian Cells
This protocol describes a common method for acid extraction of bulk histones.
-
Cell Lysis: Resuspend washed cell pellets (approximately 2 x 10^7 cells) in a hypotonic lysis buffer (e.g., NIB-250) containing protease and phosphatase inhibitors.[19]
-
Nuclei Isolation: Incubate on ice to lyse the cells and then pellet the nuclei by centrifugation at a low speed (e.g., 600 x g).[19]
-
Acid Extraction: Extract histones from the pelleted nuclei using 0.4 N sulfuric acid (H₂SO₄) on ice.[19]
-
Histone Precipitation: After centrifugation to remove nuclear debris, precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 20% and incubating overnight at 4°C.[19]
-
Washing and Solubilization: Pellet the precipitated histones, wash with ice-cold acetone (B3395972) containing 0.1% HCl, followed by washes with acetone alone. Air-dry the final pellet before solubilizing in an appropriate buffer for downstream applications.[19]
Protocol 2: In-solution Digestion of Histones for Mass Spectrometry
This protocol outlines a "bottom-up" approach for preparing histone peptides for MS analysis.
-
Denaturation and Derivatization: Dissolve the extracted histones in a buffer such as ammonium (B1175870) bicarbonate. To generate longer peptides and improve analysis of certain regions, chemical derivatization of lysine (B10760008) residues using propionic anhydride (B1165640) can be performed.[8][9] This step prevents trypsin from cleaving at lysine residues.
-
Enzymatic Digestion: Add a protease, most commonly trypsin, at a specific enzyme-to-protein ratio (e.g., 1:20 w/w).[7][20] Incubate overnight at 37°C.
-
Second Derivatization: After digestion, a second round of derivatization is performed to modify the newly generated peptide N-termini.[8]
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove salts and other contaminants before LC-MS/MS analysis.
Signaling and Experimental Workflow Diagram:
Caption: Overview of experimental workflows for Histone H2A analysis.
References
- 1. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of quantification precision of histone post-translational modifications by using an ion trap and down to 50,000 cells as starting material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 15. Targeted detection and quantitation of histone modifications from 1,000 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 17. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Variant-Specific Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.stmarys-ca.edu [digitalcommons.stmarys-ca.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Quality Control of Synthetic Histone H2A (1-20) Peptide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality control of synthetic Histone H2A (1-20) peptide.
Frequently Asked Questions (FAQs)
1. What are the critical quality control parameters for synthetic Histone H2A (1-20) peptide?
The primary quality control parameters for synthetic Histone H2A (1-20) peptide include identity, purity, and quantity.[1]
-
Identity: Confirms that the synthesized peptide has the correct amino acid sequence and molecular weight.[2][3] This is crucial as even minor deviations can significantly impact its biological activity.
-
Purity: Determines the percentage of the target peptide in the sample relative to impurities.[4] Impurities can arise from the synthesis process and may include truncated or deleted sequences.[5]
-
Quantity: Refers to the net peptide content, which is the actual amount of the target peptide in the lyophilized powder, distinct from the total weight which includes counter-ions and water.[6]
2. What are the most common analytical methods for assessing the quality of synthetic Histone H2A (1-20) peptide?
The most common and essential analytical methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining peptide purity.[1][8] It separates the target peptide from impurities based on hydrophobicity.
-
Mass Spectrometry (MS): This technique is optimal for verifying the identity of the synthetic peptide by measuring its molecular weight with high accuracy.[2][3][9] Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are common MS techniques used for this purpose.[9]
-
Amino Acid Analysis (AAA): This method is used to determine the absolute quantity of the peptide by hydrolyzing it into its constituent amino acids and quantifying them.[10][11]
3. What level of purity is recommended for my Histone H2A (1-20) peptide experiments?
The required purity level depends on the specific application. For general research purposes such as enzyme substrates or in vitro assays, a purity of >95% is often sufficient.[5] For more sensitive applications like cell-based assays or in vivo studies, a higher purity of >98% is recommended to minimize potential off-target effects from impurities.[12]
4. How should I properly store and handle my synthetic Histone H2A (1-20) peptide?
Proper storage and handling are critical to maintain the integrity of the peptide.
-
Storage of Lyophilized Powder: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[13][14] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[13]
-
Storage of Peptides in Solution: The shelf-life of peptides in solution is limited.[14] If necessary, dissolve the peptide in a suitable buffer (pH 5-6), create single-use aliquots, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14][15]
Troubleshooting Guides
Issue 1: Low Peptide Purity Detected by HPLC
Question: My HPLC analysis of the synthetic Histone H2A (1-20) peptide shows a low purity with multiple unexpected peaks. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection or Cleavage | During synthesis, protecting groups may not be completely removed, or the peptide may not be fully cleaved from the resin, leading to peptide-related impurities.[5] Re-purification using RP-HPLC with an optimized gradient may be necessary. |
| Peptide Aggregation | Histone peptides, being basic, can be prone to aggregation, which may appear as broad or multiple peaks in the HPLC chromatogram.[16] Try dissolving the peptide in a disaggregating solvent like 6M Guanidine-HCl before HPLC analysis.[17] |
| Oxidation | If the peptide sequence contains susceptible residues like Methionine or Cysteine (not present in standard H2A 1-20), oxidation can occur. While standard H2A (1-20) lacks these, modified versions might. Ensure proper anaerobic storage if applicable.[14] |
| Improper Sample Preparation | The solvent used to dissolve the peptide might not be optimal, leading to partial dissolution or precipitation. Refer to the solubility troubleshooting guide. |
Issue 2: Incorrect Molecular Weight Determined by Mass Spectrometry
Question: The mass spectrum of my Histone H2A (1-20) peptide shows a mass that does not match the theoretical molecular weight. What are the potential reasons?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Adducts | The observed mass may include adducts with ions from the solvent or matrix (e.g., Na+, K+). Review the full mass spectrum for peaks corresponding to these adducts and focus on the primary mass peak. |
| Incomplete Removal of Protecting Groups | Residual protecting groups from the synthesis process will increase the molecular weight of the peptide. This issue often correlates with low purity in HPLC. Further purification is required.[5] |
| Peptide Modifications | Unintended modifications such as acetylation or formylation can occur during synthesis, altering the peptide's mass. High-resolution mass spectrometry can help identify the nature of these modifications. |
| Truncated or Deleted Sequences | The synthesis process might have resulted in peptides missing one or more amino acids, leading to a lower than expected molecular weight. These are impurities that should be removed by HPLC purification.[18] |
Issue 3: Poor Solubility of the Peptide
Question: My synthetic Histone H2A (1-20) peptide is difficult to dissolve in aqueous buffers. How can I improve its solubility?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity/Charge | The amino acid composition determines the peptide's solubility.[19] Histone H2A (1-20) is a basic peptide. If it does not dissolve in sterile water, try a dilute acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[17] |
| Aggregation | Hydrophobic interactions or hydrogen bonding can lead to aggregation, making the peptide insoluble.[16][20] Sonication or the use of chaotropic agents like 6 M Guanidine-HCl can help disrupt aggregates.[17] |
| High Concentration | Attempting to dissolve the peptide at too high a concentration can lead to insolubility. Try dissolving the peptide at a lower concentration first. |
| Incorrect pH | The solubility of a peptide is often lowest at its isoelectric point (pI).[19] Adjusting the pH of the buffer away from the pI can significantly improve solubility. For the basic H2A (1-20) peptide, an acidic pH should enhance solubility. |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines the general steps for determining the purity of the synthetic Histone H2A (1-20) peptide.
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile (B52724), to a final concentration of approximately 1 mg/mL.[4]
-
Centrifuge the solution to pellet any insoluble material.
-
-
HPLC System and Column:
-
Use a standard HPLC system equipped with a UV detector.
-
A C18 reverse-phase column is commonly used for peptide analysis.[8]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[4]
-
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes the general procedure for confirming the molecular weight of the synthetic Histone H2A (1-20) peptide.
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the Histone H2A (1-20) peptide.
-
-
Data Analysis:
-
Process the raw data to obtain the deconvoluted mass spectrum, which shows the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical (calculated) molecular weight of the Histone H2A (1-20) sequence.[21]
-
Protocol 3: Quantification by Amino Acid Analysis (AAA)
This protocol provides an overview of how to determine the net peptide content.
-
Sample Hydrolysis:
-
Accurately weigh a precise amount of the lyophilized peptide.
-
Hydrolyze the peptide into its constituent amino acids using 6 M HCl at an elevated temperature (e.g., 110°C) for 24 hours.[22]
-
-
Amino Acid Separation and Quantification:
-
Calculation of Net Peptide Content:
-
From the amount of each amino acid, calculate the molar amount of the peptide.
-
The net peptide content is expressed as a percentage of the initial weight of the lyophilized powder.
-
Data Presentation
Table 1: Typical Quality Control Specifications for Synthetic Histone H2A (1-20) Peptide
| Parameter | Method | Specification | Typical Result |
| Purity | RP-HPLC (at 214 nm) | ≥ 95% | 97.2% |
| Identity | Mass Spectrometry (ESI-MS) | Matches Theoretical MW | Observed MW within 0.5 Da of Theoretical MW |
| Appearance | Visual | White Lyophilized Powder | Conforms |
| Solubility | Visual | Soluble in Water | Conforms |
Table 2: Comparison of Theoretical vs. Experimental Mass
| Peptide | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (Da) |
| Histone H2A (1-20) | [Enter Theoretical Value] | [Enter Experimental Value] | [Calculate Difference] |
Visualizations
Caption: Workflow for Synthesis and Quality Control of Histone H2A (1-20) Peptide.
Caption: Logical Flow for Troubleshooting QC of Synthetic Histone H2A (1-20).
References
- 1. bachem.com [bachem.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. polypeptide.com [polypeptide.com]
- 7. biosynth.com [biosynth.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 11. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 12. Histone H2A Peptide, Synthetic Peptides | CD BioSciences [epigenhub.com]
- 13. lifetein.com [lifetein.com]
- 14. genscript.com [genscript.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. almacgroup.com [almacgroup.com]
- 19. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amino Acid Analysis: A Comprehensive Overview - Creative Proteomics [creative-proteomics.com]
avoiding degradation of Histone H2A (1-20) during experiments
Welcome to the technical support center for the Histone H2A (1-20) peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this peptide during experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of the Histone H2A (1-20) peptide in a question-and-answer format.
FAQ 1: My peptide concentration is lower than expected after reconstitution and storage. What could be the cause?
Degradation of the peptide is a likely cause for a decrease in its effective concentration. The N-terminal tail of Histone H2A is susceptible to proteolytic cleavage by various proteases that may be present in your experimental setup. Additionally, improper storage and handling can lead to non-enzymatic degradation.
Troubleshooting Steps:
-
Review your storage protocol: Lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted, it is crucial to aliquot the peptide solution and store it at -80°C to avoid multiple freeze-thaw cycles, which can lead to peptide degradation. For short-term storage (up to one month), -20°C is acceptable for aliquots.
-
Assess your buffer conditions: The pH of your buffer can influence peptide stability. For short peptides, a slightly acidic pH of 5-6 is often recommended for storage in solution to prolong shelf-life.
-
Check for protease contamination: If the peptide is used in experiments involving cell or tissue lysates, endogenous proteases are a major concern. Ensure that a potent protease inhibitor cocktail is always added to your lysis buffers and reaction mixtures.
FAQ 2: I am observing unexpected fragments in my mass spectrometry analysis of a reaction involving the H2A (1-20) peptide. How can I prevent this?
The appearance of unexpected fragments strongly suggests that the H2A (1-20) peptide is being cleaved.
Troubleshooting Steps:
-
Identify the source of proteases: Proteases can be introduced from various sources, including cell lysates, microbial contamination, or even as contaminants in commercially available reagents.
-
Use a broad-spectrum protease inhibitor cocktail: A comprehensive inhibitor cocktail is essential to inactivate a wide range of proteases. Key components should target serine, cysteine, and metalloproteases.
-
Consider specific inhibitors for known histone-cleaving enzymes: Cathepsin L is a known protease that cleaves the N-terminal tail of Histone H2A. If you are working with samples where lysosomal proteases might be present, consider adding a specific Cathepsin L inhibitor.
-
Maintain a sterile working environment: To prevent microbial contamination, use sterile buffers and reagents, and work in a clean environment.
FAQ 3: What are the best practices for handling and dissolving the lyophilized H2A (1-20) peptide to ensure its integrity?
Proper handling from the moment you receive the peptide is critical for its stability.
Best Practices:
-
Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can accelerate degradation.
-
Solubilization: The choice of solvent depends on the peptide's sequence. For the basic H2A (1-20) peptide, sterile, distilled water or a dilute, sterile academic acid solution (e.g., 0.1%) is a good starting point. If solubility is an issue, sonication can help. Avoid using buffers with components that may interfere with your downstream applications initially.
-
Aliquotting: Once the peptide is in solution, immediately aliquot it into single-use volumes to minimize freeze-thaw cycles.
-
Storage of Stock Solution: Store the aliquoted stock solution at -80°C for long-term stability.
Quantitative Data on Protease Inhibition
The efficacy of various protease inhibitors is crucial for designing experiments. The following table summarizes the working concentrations of common individual protease inhibitors and the composition of a general protease inhibitor cocktail.
Table 1: Recommended Concentrations of Individual Protease Inhibitors
| Inhibitor | Target Protease Class | Typical Stock Concentration | Typical Working Concentration | Solvent |
| PMSF | Serine proteases | 100 mM | 1 mM | DMSO or Ethanol |
| Leupeptin | Serine and Cysteine proteases | 10 mM | 10 µM | Water |
| Aprotinin | Serine proteases | 10 mg/mL | 1-2 µg/mL | Water |
| Bestatin | Aminopeptidases | 1 mg/mL | 1 µg/mL | Methanol |
| Pepstatin A | Aspartic proteases | 1 mM | 1 µM | DMSO or Ethanol |
| EDTA | Metalloproteases | 0.5 M | 1-5 mM | Water |
Table 2: Example Formulation of a 100X Protease Inhibitor Cocktail
| Component | Target Protease Class | Concentration in 100X Stock |
| AEBSF | Serine proteases | 104 mM |
| Aprotinin | Serine proteases | 80 µM |
| Bestatin | Aminopeptidases | 4 mM |
| E-64 | Cysteine proteases | 1.4 mM |
| Leupeptin | Serine and Cysteine proteases | 2 mM |
| Pepstatin A | Aspartic proteases | 1.5 mM |
Experimental Protocols
Protocol 1: In Vitro Peptide Degradation Assay
This protocol allows you to assess the stability of the H2A (1-20) peptide in your experimental buffer and the effectiveness of your protease inhibitors.
Materials:
-
Histone H2A (1-20) peptide
-
Experimental buffer (e.g., lysis buffer, reaction buffer)
-
Protease inhibitor cocktail
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
HPLC or LC-MS/MS system for peptide quantification
Procedure:
-
Prepare a working solution of the H2A (1-20) peptide in your experimental buffer.
-
Set up reactions in triplicate for each condition to be tested (e.g., buffer alone, buffer with cell lysate, buffer with cell lysate and protease inhibitors).
-
Initiate the degradation by adding the peptide to the respective buffers.
-
Incubate the reactions at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction and immediately stop the degradation by adding the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact H2A (1-20) peptide remaining.
-
Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life under each condition.
Protocol 2: Histone Acetyltransferase (HAT) Activity Assay using H2A (1-20) Peptide
This protocol describes a typical application of the H2A (1-20) peptide as a substrate for HAT enzymes.
Materials:
-
Histone H2A (1-20) peptide
-
Recombinant HAT enzyme or nuclear extract
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Acetyl-CoA
-
Detection reagent (e.g., radioactive acetyl-CoA and scintillation counting, or a specific antibody for acetylated H2A for Western blot or ELISA)
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, the HAT enzyme source, and the H2A (1-20) peptide.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching buffer or by boiling in SDS-PAGE sample buffer).
-
Detect the acetylated H2A (1-20) peptide using your chosen method.
Visualizations
Caption: Experimental workflow for using H2A (1-20) peptide.
Caption: Troubleshooting logic for peptide degradation.
Caption: Pathway of H2A (1-20) peptide degradation and its inhibition.
Technical Support Center: Optimizing Mass Spectrometry Detection of Histone H2A (1-20) Modifications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the detection of post-translational modifications (PTMs) on the N-terminal tail of Histone H2A (residues 1-20) by mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of H2A (1-20) modifications.
Question 1: Why am I observing a low signal intensity or complete loss of my H2A (1-20) peptide?
Possible Causes:
-
Poor Retention on Reversed-Phase (RP) Columns: The N-terminal tail of Histone H2A is highly basic and hydrophilic, leading to insufficient retention on standard C18 columns and elution in the void volume.[1][2]
-
Inefficient Ionization: The highly charged nature of the peptide can lead to suboptimal ionization efficiency.
-
Sample Loss During Preparation: The peptide can adsorb to plastic surfaces, especially at low concentrations.
Solutions:
-
Chemical Derivatization: Employ propionylation to neutralize the positive charges on lysine (B10760008) residues. This increases the hydrophobicity of the peptide, leading to better retention on RP columns.[2]
-
Alternative Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is better suited for retaining highly polar analytes.
-
Optimize LC-MS/MS (B15284909) Methods:
-
Use a shallower gradient during liquid chromatography to improve separation.
-
Ensure proper tuning and calibration of the mass spectrometer to maximize sensitivity.[3]
-
-
Use Low-Binding Consumables: Utilize low-adsorption microcentrifuge tubes and pipette tips to minimize sample loss.
Question 2: I am seeing unexpected neutral losses in my MS/MS spectra, particularly for phosphorylated peptides. How can I minimize this?
Possible Causes:
-
Labile Post-Translational Modifications: Phosphorylation on serine and threonine residues is prone to neutral loss of phosphoric acid (98 Da) during collision-induced dissociation (CID).
-
High Collision Energy: Excessive collision energy in CID can exacerbate the neutral loss of labile PTMs.
Solutions:
-
Alternative Fragmentation Methods:
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is well-suited for preserving labile PTMs like phosphorylation.[4] It often provides better sequence coverage for peptides with these modifications.
-
Higher-Energy Collisional Dissociation (HCD): HCD can sometimes reduce neutral losses compared to CID, but optimization of the collision energy is still critical.
-
-
Optimize Collision Energy: If using CID or HCD, carefully optimize the collision energy to achieve sufficient fragmentation for sequence identification without excessive neutral loss.
Question 3: How can I differentiate between isobaric modifications on the H2A (1-20) peptide, such as trimethylation and acetylation of lysine?
Possible Causes:
-
Isobaric Modifications: Lysine trimethylation (42.0470 Da) and acetylation (42.0106 Da) have very similar masses, making them difficult to distinguish at lower resolutions.
Solutions:
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to resolve the small mass difference between these modifications in the MS1 scan.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of trimethylated and acetylated peptides can differ, aiding in their differentiation. Specific fragment ions can be indicative of one modification over the other.
-
Chromatographic Separation: In some cases, different modifications can cause slight shifts in retention time, which can aid in their distinction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation workflow for analyzing H2A (1-20) modifications?
A detailed workflow is provided below, which includes histone extraction, propionylation, and digestion. This "bottom-up" approach is the most common method for histone PTM analysis.[2][5]
Q2: Which fragmentation method is best for the H2A (1-20) peptide?
The optimal fragmentation method depends on the specific modifications of interest.
-
CID/HCD: Generally effective for most modifications, but may cause neutral loss of labile PTMs like phosphorylation.
-
ETD: Preferred for analyzing peptides with labile modifications such as phosphorylation, as it preserves the PTM on the peptide backbone.[4]
Q3: How can I quantify the relative abundance of different H2A (1-20) modifications?
Relative quantification can be achieved by comparing the peak areas of the different modified forms of the peptide in the MS1 scan.[6] For accurate quantification, it is important to normalize the peak area of each modified peptide to the total peak area of all forms of that peptide.[5] The use of stable-isotope labeled internal standards can further improve quantitative accuracy.[7]
Experimental Protocols
Protocol 1: Histone Extraction and Derivatization
This protocol describes a general workflow for the extraction of histones and their subsequent derivatization with propionic anhydride (B1165640).
-
Nuclei Isolation: Isolate nuclei from cell culture or tissue samples using a suitable protocol.
-
Acid Extraction: Extract histones from the isolated nuclei using 0.4 N H₂SO₄ overnight at 4°C.
-
Protein Precipitation: Precipitate the extracted histones with trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with acetone (B3395972) to remove the acid.
-
Propionylation:
-
Resuspend the histone pellet in 100 mM ammonium (B1175870) bicarbonate.
-
Add propionic anhydride and ammonium hydroxide (B78521) to maintain a pH of ~8.
-
Incubate for 15 minutes at room temperature.
-
Repeat the propionylation step.
-
-
Digestion:
-
Dry the sample and resuspend in 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:20 (enzyme:substrate) ratio and incubate overnight at 37°C.[8]
-
-
Second Propionylation:
-
Dry the digested peptides.
-
Perform a second propionylation step as described above to derivatize the newly formed N-termini of the peptides.
-
-
Desalting: Desalt the final peptide mixture using a C18 StageTip before LC-MS/MS analysis.
Quantitative Data
Table 1: Common Post-Translational Modifications of Histone H2A (1-20)
| Residue | Modification | Mass Shift (Da) |
| Ser1 | Phosphorylation | +79.9663 |
| Lys5 | Acetylation | +42.0106 |
| Lys5 | Monomethylation | +14.0157 |
| Lys5 | Dimethylation | +28.0313 |
| Lys5 | Trimethylation | +42.0470 |
| Lys9 | Acetylation | +42.0106 |
| Lys13 | Acetylation | +42.0106 |
| Lys15 | Acetylation | +42.0106 |
Note: This table provides a list of commonly studied PTMs on the H2A N-terminal tail. The relative abundance of these modifications can vary significantly between different cell types and conditions.
Table 2: Example LC-MS/MS Parameters for Histone Peptide Analysis
| Parameter | Setting |
| LC Column | C18, 1.7 µm, 300 µm x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-30% B over 50 min, then 30-40% B over 10 min |
| Flow Rate | 300 nL/min |
| MS Instrument | Orbitrap Fusion Lumos or similar |
| MS1 Resolution | 120,000 |
| MS2 Resolution | 30,000 |
| Fragmentation | CID, HCD, or ETD |
| Normalized Collision Energy (HCD) | 25-35% (requires optimization) |
| ETD Reaction Time | ~20 ms (requires optimization) |
These are general parameters and should be optimized for your specific instrument and experimental goals.[9]
Visualizations
Caption: A flowchart of the bottom-up proteomics workflow for H2A (1-20) PTM analysis.
Caption: A decision tree for troubleshooting low signal intensity of the H2A (1-20) peptide.
References
- 1. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 2. Mass Spectrometric Analysis of Histone Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Analyses of Histone Proteoforms Using Front-end Electron Transfer Dissociation-enabled Orbitrap Instruments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope-labeled Histone Peptide Library for Histone Post-translational Modification and Variant Quantification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescent Labeling of Histone H2A (1-20)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of fluorescently labeling the Histone H2A (1-20) peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Which sites on the Histone H2A (1-20) peptide are available for labeling with amine-reactive dyes?
The Histone H2A (1-20) peptide has the sequence SGRGKQGGKARAKAKTRSSR.[1] For amine-reactive dyes, such as NHS-ester dyes, potential labeling sites include the N-terminal primary amine and the epsilon-amino group of each lysine (B10760008) (K) residue.[2][3] This peptide contains four lysine residues, providing multiple potential labeling sites.
Q2: What are the most critical parameters to optimize for efficient labeling of Histone H2A (1-20)?
The key parameters to optimize for efficient labeling are:
-
pH: The reaction buffer should have a pH between 8.3 and 9.0 to ensure that the primary amines are deprotonated and nucleophilic.[3][4][5]
-
Dye-to-Peptide Molar Ratio: The optimal ratio needs to be determined empirically. A molar excess of the dye is necessary, but a very high ratio can lead to over-labeling and fluorescence quenching.[4]
-
Reaction Time and Temperature: Labeling reactions are typically performed at room temperature for several hours to overnight, with protection from light.[4]
-
Peptide Concentration: The peptide should be dissolved at a suitable concentration, typically 1-2 mg/mL.[4]
Q3: Which fluorescent dyes are recommended for labeling Histone H2A (1-20)?
A variety of amine-reactive fluorescent dyes can be used. The choice depends on the specific application and available instrumentation. Commonly used dye families include:
-
Fluorescein derivatives (e.g., FITC, FAM): Cost-effective green fluorophores.[2]
-
Rhodamine derivatives (e.g., TAMRA, TRITC): Red fluorophores that are often more photostable than fluorescein.[2]
-
Cyanine dyes (e.g., Cy3, Cy5): Bright and photostable dyes with a range of excitation and emission wavelengths.[2]
-
Alexa Fluor™ and ATTO dyes: A broad range of bright and highly photostable dyes.[2]
Q4: How does the choice of fluorescent dye affect the properties of the labeled Histone H2A (1-20) peptide?
The properties of the fluorescent dye can influence the labeled peptide in several ways:
-
Solubility: Many fluorescent dyes are hydrophobic and can decrease the water solubility of the peptide.[6] If solubility is an issue, consider using a more hydrophilic dye.[6]
-
Biological Activity: The attachment of a bulky dye molecule can potentially interfere with the biological interactions of the peptide. It is crucial to validate the function of the labeled peptide in your specific assay.
-
Fluorescence Quenching: Over-labeling, where multiple dye molecules are attached to a single peptide, can lead to self-quenching and a decrease in fluorescence intensity.[4]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is between 8.3 and 9.0. A pH that is too low will result in protonated, unreactive amines.[3][5] |
| Inactive Dye | Use a fresh, high-quality fluorescent dye. Dissolve the dye in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.[3][4] |
| Competing Amines in Buffer | Ensure the peptide solution is free from amine-containing buffers (e.g., Tris, glycine). If necessary, perform a buffer exchange.[3][7] |
| Suboptimal Dye-to-Peptide Ratio | Increase the molar excess of the fluorescent dye. Test a range of molar ratios (e.g., 3:1, 5:1, 10:1 dye:peptide) to find the optimal condition.[4] |
Problem 2: Poor Solubility of Labeled Peptide
| Potential Cause | Recommended Action |
| Hydrophobic Nature of the Dye | Many common fluorescent dyes are hydrophobic and can cause the peptide to precipitate.[6] |
| - Dissolve the peptide in a minimal amount of an organic solvent like DMSO before adding the aqueous buffer.[6] | |
| - Consider using a more hydrophilic dye, such as those from the Alexa Fluor series.[6] | |
| Intrinsic Properties of the Peptide | The Histone H2A (1-20) peptide is basic. Dissolving it in a slightly acidic buffer before adjusting to the reaction pH may improve solubility.[6] |
Problem 3: Difficulty in Purifying the Labeled Peptide
| Potential Cause | Recommended Action |
| Inefficient Separation from Free Dye | The free dye and the labeled peptide may have similar retention times in reverse-phase HPLC. |
| - Optimize the HPLC gradient. A shallow gradient may be necessary for good separation.[4] | |
| - Consider alternative purification methods such as size-exclusion chromatography (e.g., Sephadex LH-20).[8] | |
| Multiple Labeled Species | Due to multiple lysine residues, the reaction may produce a mixture of singly and multiply labeled peptides. |
| - Adjust the dye-to-peptide molar ratio to favor mono-labeling.[4] | |
| - Optimize HPLC conditions to separate the different labeled species. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Histone H2A (1-20) with an NHS-Ester Dye
-
Peptide Preparation: Dissolve the Histone H2A (1-20) peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-2 mg/mL.[4]
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 1 mg/mL.[4]
-
Labeling Reaction: Add the desired volume of the dye solution to the peptide solution to achieve the target molar ratio. Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 3 hours to overnight, protected from light.[4]
-
Purification: Purify the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC (RP-HPLC).[4]
Protocol 2: RP-HPLC Purification of the Labeled Peptide
-
Column: C18 reverse-phase column.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A shallow gradient of Mobile Phase B is recommended for optimal separation.[4]
-
Detection: Monitor the elution at the absorbance maximum of the peptide (around 220 nm) and the absorbance maximum of the dye. The labeled peptide will show a peak at both wavelengths.[4]
Protocol 3: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single peptide molecule.[3]
-
Remove Unbound Dye: It is essential to remove all non-conjugated dye before measuring absorbance. This is typically achieved during the HPLC purification step.[9]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the fluorescent dye.[9]
-
-
Calculate Peptide Concentration:
-
Calculate Degree of Labeling:
-
DOL = A_max / (ε_dye * Peptide Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.[9]
-
-
Quantitative Data
Table 1: Recommended Starting Conditions for Labeling Histone H2A (1-20)
| Parameter | Recommended Condition | Notes |
| Peptide Purity | >95% | Impurities can interfere with the labeling reaction and complicate purification.[4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 | Buffer should be free of primary amines.[3][4] |
| Peptide Concentration | 1-2 mg/mL | Higher concentrations may promote aggregation.[4] |
| Dye Solution | 1 mg/mL in anhydrous DMSO | Prepare fresh immediately before use.[4] |
| Dye:Peptide Molar Ratio | 3:1 to 10:1 | This needs to be optimized. Start with a lower ratio to avoid over-labeling.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 3 hours to overnight | Protect from light.[4] |
Table 2: Example Labeling Efficiencies with Different Coupling Reagents
Note: This data is representative and based on studies with similar peptides. Actual efficiencies may vary.
| Coupling Reagent | Fluorescent Dye | Reported Yield | Reference |
| HATU | 6-carboxyfluorescein (FAM) | ~3% | [10] |
| PyBOP | 6-carboxyfluorescein (FAM) | ~10% | [10] |
| PFP | 6-carboxyfluorescein (FAM) | Higher, more efficient | [11] |
| HATU | Rhodamine B | Considerable amount | [10] |
| PFP | Rhodamine B | ~31% | [10] |
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Workflow for labeling and purification.
References
- 1. Histone H2A (1-20) - 1 mg [anaspec.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. IRDye® Peptide Labeling Application Guide [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Insolubility of Histone H2A (1-20) Peptide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address solubility challenges encountered with the synthetic Histone H2A (1-20) peptide. Understanding the physicochemical properties of this peptide is key to achieving successful solubilization for your experiments.
Histone H2A (1-20) Peptide Sequence: H-Ser-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Ala-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-Arg-OH
Physicochemical Properties Summary:
-
Net Charge (at pH 7.0): Highly positive (approximately +8), making it a basic peptide.
-
Hydrophobicity: Low (10% hydrophobic residues), indicating it is a hydrophilic peptide.
Due to its highly basic and hydrophilic nature, insolubility issues with Histone H2A (1-20) are generally not due to hydrophobicity but rather stem from the formation of secondary structures or aggregation. The following resources offer detailed protocols and strategies to ensure successful solubilization.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic Histone H2A (1-20) peptide not dissolving in water or a neutral buffer (e.g., PBS pH 7.4)?
A1: The Histone H2A (1-20) peptide is highly basic due to a large number of arginine and lysine (B10760008) residues.[1] At neutral or basic pH, the peptide has a lower net positive charge, which can reduce its solubility and promote aggregation through intermolecular hydrogen bonding. For basic peptides, dissolving in a slightly acidic solution is often necessary to ensure all basic residues are fully protonated, thus maximizing solubility.
Q2: What is the recommended first step when attempting to dissolve the Histone H2A (1-20) peptide?
A2: Always begin by performing a small-scale solubility test with a minute amount of your lyophilized peptide.[2] This prevents the loss of valuable material if the initial solvent choice is not optimal. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can affect the peptide's stability and weight.[2]
Q3: What is the best solvent to use for initial reconstitution of the Histone H2A (1-20) peptide?
A3: Given its highly basic nature, the recommended starting solvent is sterile, distilled water. If solubility is limited, the next step is to use a dilute acidic solution. A 10% aqueous acetic acid solution is a common and effective choice for basic peptides.[1][2] For very stubborn insolubility, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[1]
Q4: Can I use organic solvents like DMSO to dissolve the Histone H2A (1-20) peptide?
A4: While DMSO is excellent for hydrophobic peptides, it is generally not the first choice for highly hydrophilic and basic peptides like Histone H2A (1-20).[1][2] Water or acidic solutions are more appropriate. If your experimental downstream application requires the use of DMSO, it can be tried, but it is unlikely to be more effective than an acidic aqueous solution for this particular peptide.
Q5: I managed to dissolve the peptide, but it precipitated when I diluted it into my final experimental buffer. What happened?
A5: This often occurs when the pH of the final buffer is too high (neutral or basic), causing the peptide to lose its positive charge and aggregate. To avoid this, ensure your final buffer has a pH that is compatible with maintaining the peptide's solubility, ideally acidic. If the final buffer must be at a neutral pH, try diluting the peptide stock solution very slowly while vortexing to minimize localized concentration changes that can trigger precipitation.
Q6: Are there any physical methods to aid in the dissolution of the Histone H2A (1-20) peptide?
A6: Yes. Brief sonication can be very effective at breaking up aggregates and enhancing dissolution.[1][2] Gentle warming (e.g., to 40°C) can also increase solubility, but this should be done with caution to avoid peptide degradation. Always centrifuge the final solution to pellet any remaining insoluble material before use.[1]
Troubleshooting & Optimization
If you are encountering persistent solubility issues with Histone H2A (1-20), follow this systematic approach. The key is to start with the mildest conditions and escalate only as needed.
Data Presentation: Solubilization Strategies for Basic Peptides
| Strategy | Solvent/Reagent | Concentration | Remarks | Citations |
| Primary Approach | Sterile, Deionized Water | N/A | First choice for hydrophilic peptides. | [1] |
| pH Adjustment (Acidic) | Acetic Acid (in water) | 10% - 30% | Effective for basic peptides to ensure full protonation. | [1][2] |
| Trifluoroacetic Acid (TFA) | < 50 µL (to start) | Use sparingly for highly insoluble cases. | [1] | |
| Formic Acid (in water) | 0.1% | An alternative to acetic acid. | [2] | |
| Physical Methods | Sonication | N/A | Brief pulses (e.g., 3x 10 seconds) on ice. | [1][2] |
| Gentle Warming | < 40°C | Use with caution to avoid degradation. | ||
| Denaturing Agents | Guanidine Hydrochloride | 6 M | Use as a last resort; may interfere with biological assays. | [2] |
| Urea | 6 M | Use as a last resort; may interfere with biological assays. | [2] |
Experimental Protocols
Protocol 1: Standard Solubilization of Histone H2A (1-20)
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to collect all the powder at the bottom.[2]
-
Initial Test: Using a small, accurately weighed aliquot of the peptide, attempt to dissolve it in a calculated volume of sterile, deionized water to achieve the desired stock concentration. Vortex briefly.
-
Acidification: If the peptide does not fully dissolve in water, add 10% aqueous acetic acid dropwise while vortexing until the solution clears.
-
Sonication: If cloudiness persists, place the vial in an ice bath and sonicate for brief intervals (e.g., 10-15 seconds) for a total of 1-2 minutes.[2]
-
Final Clarification: Once dissolved, centrifuge the solution at high speed (e.g., 16,000 x g) for 5-10 minutes to pellet any residual insoluble aggregates. Carefully transfer the clear supernatant to a new, sterile tube.
-
Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solubilizing Histone H2A (1-20)
Caption: Decision workflow for solubilizing the Histone H2A (1-20) peptide.
Diagram 2: Logical Relationships in Peptide Solubility
Caption: Key factors influencing Histone H2A (1-20) peptide solubility.
References
best practices for storing and handling Histone H2A (1-20) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Histone H2A (1-20) peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Histone H2A (1-20) peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C.[1] When stored properly, the peptide can be stable for several years in its lyophilized form.
Q2: How should I store the reconstituted Histone H2A (1-20) peptide solution?
It is highly recommended to prepare fresh solutions for each experiment.[1] If storage of the solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[1][2] These aliquots should be stored at -20°C or -80°C. The stability of peptides in solution is sequence-dependent and generally much lower than in the lyophilized state.
Q3: What is the recommended solvent for reconstituting the Histone H2A (1-20) peptide?
The Histone H2A (1-20) peptide is generally soluble in sterile, high-purity water or aqueous buffers such as PBS.[3] For peptides with a net positive charge, like Histone H2A (1-20), dissolving in a slightly acidic solution (e.g., 10-25% acetic acid) can be beneficial if solubility issues arise.
Q4: What is the typical purity of synthetic Histone H2A (1-20) peptide?
Commercially available synthetic peptides are typically provided with a purity of >95% as determined by HPLC. However, it's important to be aware of potential impurities from the synthesis process, such as truncated peptides or by-products, which could interfere with assays.
Q5: Can residual Trifluoroacetic Acid (TFA) from purification affect my experiments?
Yes, residual TFA from the HPLC purification process can be present as a counter-ion and may be cytotoxic in some cell lines or interfere with certain biological assays.[1] If you observe unexpected cellular responses, consider using a peptide that has undergone TFA salt exchange for an acetate (B1210297) or HCl salt.
Troubleshooting Guides
Guide 1: Peptide Solubility Issues
Problem: The Histone H2A (1-20) peptide is not dissolving or the solution is cloudy.
Possible Causes and Solutions:
-
Incorrect Solvent: The peptide's solubility is dependent on its amino acid sequence and the pH of the solvent.
-
Solution: As a basic peptide, if it does not dissolve in water, try a small amount of a sterile, dilute acidic solution (e.g., 10% acetic acid) to aid dissolution before diluting to the final concentration with your aqueous buffer.[1]
-
-
Aggregation: Peptides, particularly those with hydrophobic residues, can be prone to aggregation.
-
Concentration Too High: The peptide may have limited solubility at high concentrations.
-
Solution: Try dissolving the peptide at a lower concentration. It is always advisable to test the solubility of a small amount of the peptide first.
-
Guide 2: Low or No Bioactivity in Experiments
Problem: The Histone H2A (1-20) peptide shows lower than expected or no activity in my assay.
Possible Causes and Solutions:
-
Peptide Degradation: Improper storage or handling can lead to degradation of the peptide.
-
Solution: Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C, solution in single-use aliquots at -80°C). Avoid repeated freeze-thaw cycles.[1]
-
-
Incomplete Dissolution or Aggregation: If the peptide is not fully dissolved or has aggregated, its effective concentration will be lower, and active sites may be masked.
-
Solution: Follow the steps in the "Peptide Solubility Issues" guide to ensure complete dissolution.
-
-
Assay Conditions: The issue may lie with the experimental setup rather than the peptide itself.
-
Solution: Verify all assay components, including buffers, enzymes, and cells. Run positive and negative controls to validate the assay performance. Check that the final concentration of any organic solvents (like DMSO, if used for other reagents) is compatible with your assay.
-
-
Peptide Purity: Impurities from synthesis could be interfering with the assay.
-
Solution: Confirm the purity of your peptide using the manufacturer's data sheet (HPLC and mass spectrometry data).
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Estimated Stability | Recommendations |
| Lyophilized Powder | -20°C or -80°C | ≥ 4 years[5] | Store in a desiccator, protected from light. |
| Reconstituted in Aqueous Buffer | -20°C | Up to 1 month[5] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Reconstituted in Aqueous Buffer | -80°C | Up to 6 months[5] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Best for long-term solution storage. |
Note: Peptide stability in solution is highly sequence-dependent and can be affected by the buffer composition and pH. The stability data presented are general guidelines. For critical applications, it is recommended to perform stability tests.
Experimental Protocols
Protocol 1: Reconstitution of Histone H2A (1-20) Peptide
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Add Solvent: Add the desired volume of sterile, high-purity water or a suitable buffer (e.g., PBS) to the vial to achieve the desired stock concentration.
-
Dissolve: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If solubility is an issue, brief sonication in a water bath can be applied.
-
Aliquot and Store: For storage, aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes and store at -80°C.
Protocol 2: In Vitro Histone Methyltransferase (HMT) Assay (General Protocol)
This protocol provides a general framework for using Histone H2A (1-20) as a substrate for histone methyltransferases. Specific concentrations of enzyme, substrate, and co-factor may need to be optimized.
Materials:
-
Histone H2A (1-20) peptide
-
Histone Methyltransferase (e.g., PRMT5/MEP50 complex)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reactions: In a microcentrifuge tube, prepare the reaction mixture by adding the HMT assay buffer, the desired concentration of Histone H2A (1-20) peptide (e.g., 1-10 µM), and the histone methyltransferase.
-
Initiate Reaction: Start the reaction by adding [³H]-SAM (e.g., 1 µCi).
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure Methylation: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper), wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: A workflow for proper handling and reconstitution of Histone H2A (1-20) peptide.
Caption: A logical diagram for troubleshooting low bioactivity of the Histone H2A (1-20) peptide.
References
Validation & Comparative
A Comparative Guide to Histone H2A (1-20) and Histone H3 (1-21) Peptide Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular functions of two commonly studied histone peptides: Histone H2A (1-20) and Histone H3 (1-21). The information presented is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies.
Introduction
Histone proteins are the primary protein components of chromatin in eukaryotic cells, playing a crucial role in DNA compaction and gene regulation. The N-terminal tails of histones are subject to a variety of post-translational modifications (PTMs) that constitute a "histone code," read by other proteins to influence chromatin structure and function. Synthetic peptides corresponding to these histone tails, such as Histone H2A (1-20) and Histone H3 (1-21), are invaluable tools for studying the enzymes that write, erase, and read these modifications. Histones are broadly classified into two groups: lysine-rich, which includes H1, H2A, and H2B, and arginine-rich, which includes H3 and H4.[1][2]
Function as Enzyme Substrates
Histone H2A (1-20) and Histone H3 (1-21) peptides are widely used as substrates for a variety of histone-modifying enzymes, particularly histone acetyltransferases (HATs) and histone methyltransferases (HMTs).[3][4][5][6][7] The efficiency of these peptides as substrates can vary depending on the specific enzyme.
Quantitative Comparison of Enzyme Kinetics
The following tables summarize the available kinetic data for various HATs and HMTs with Histone H2A (1-20) and Histone H3 (1-21) peptides. It is important to note that direct side-by-side comparisons in the same study are limited, and experimental conditions may vary between different sources.
Table 1: Kinetic Parameters for Histone Acetyltransferases (HATs)
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Specific Lysine(s) Acetylated | Reference |
| p300 | Histone H3 (1-20) | 1.8 ± 0.1 | 1.1 ± 0.01 | 10185 | K14, K18 | [8] |
| CBP | Histone H3 (1-20) | 0.9 ± 0.1 | 0.05 ± 0.001 | 926 | K14, K18 | [8] |
| PCAF | Histone H3 (1-20) | 1.4 | 18.6 | 221429 | K14 | [8] |
| HAT1 | Histone H4 (1-20) | 20.77 ± 0.01 | 4.28 ± 0.01 (s-1) | 206066 | K5, K8, K12, K16 | [9] |
Table 2: Kinetic Parameters for Histone Methyltransferases (HMTs)
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Assay Type | Reference |
| G9a | Histone H3 (1-21) | 1.46 - 2.38 | N/A | Radiometric | [10] |
| G9a homodimer | Histone H3 (1-20) | ~10 | ~33 | Radiometric | [10] |
| GLP homodimer | Histone H3 (1-20) | ~10 | ~14 | Radiometric | [10] |
| G9a-GLP heterodimer | Histone H3 (1-20) | ~10 | ~33 | Radiometric | [10] |
| SUV39H2 | Histone H3 (1-21) | 5.77 - 23.6 | N/A | Radiometric | [10] |
| SET7/9 | Histone H3 (1-21) | 11-22 (nM) | N/A | HTRF-based | [11] |
| hKMT2D SET domain | Histone H3 (1-21) | 0-1000 | N/A | Luminescence | [12] |
| Rtt109 | Histone H3 peptide | 83 | N/A | Kinetic | [13] |
| Rtt109-Vps75 | Histone H3 peptide | 75 | N/A | Kinetic | [13] |
Note: Quantitative kinetic data for Histone H2A (1-20) as an HMT substrate is limited in the current literature.
Antimicrobial Functions
Beyond their role in chromatin biology, histone peptides exhibit antimicrobial properties.[1][14] Both H2A and H3 derived peptides have been shown to be effective against a range of bacteria and fungi.[15][16]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 3: Minimum Inhibitory Concentration (MIC) of Histone-Derived Peptides
| Peptide Origin | Test Organism | MIC (µM) | Reference |
| Histone H2A-derived (Buforin II) | E. coli | 2 | [17] |
| Histone H2A-derived (Buforin II) | S. aureus | 2 | [17] |
| Histone H2A-derived (SQQ30 + TRS21) | E. coli | 100 | [18] |
| Histone H3-derived (H3DP2) | E. coli | 1.9 | [19] |
| Histone H3-derived (H3DP2) | S. aureus | 3.8 | [19] |
| Histone H1 | E. coli CFT073 | >10 | [20] |
| Histone H1 | S. aureus | >10 | [20] |
The proposed mechanisms of antimicrobial action differ between the two histone peptides. H2A-derived peptides are thought to translocate across the bacterial membrane and bind to intracellular targets like DNA.[21] In contrast, Histone H3 appears to exert its antimicrobial effect primarily by disrupting the bacterial cell membrane.[1][14]
Immunomodulatory Functions
Extracellular histones and their fragments can act as damage-associated molecular patterns (DAMPs), modulating the innate immune response.[22]
-
Histone H2A: Peptides derived from Histone H2A have been shown to induce the release of cytokines and chemokines from immune cells such as macrophages.[23][24] This response is often mediated through Toll-like receptors (TLRs), specifically TLR2 and TLR4.[24]
-
Histone H3: Arginine-rich histones like H3 can activate neutrophils, a key component of the innate immune system.[7] In contrast, lysine-rich histones H2A and H2B do not appear to share this neutrophil-activating property.[7] Histone H3 can also activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18.[22]
Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Fluorescence-Based)
This protocol provides a general method for measuring HAT activity using a histone peptide substrate.
-
Reagent Preparation :
-
Prepare a 1X HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Prepare stock solutions of the Histone H2A (1-20) or H3 (1-21) peptide and Acetyl-CoA in the assay buffer.
-
Prepare the HAT enzyme of interest at the desired concentration in the assay buffer.
-
-
Reaction Setup :
-
In a 96-well microplate, add the following to each well:
-
HAT Assay Buffer
-
Histone peptide substrate
-
HAT enzyme
-
-
Include controls such as "no enzyme" and "no peptide".
-
-
Initiation and Incubation :
-
Initiate the reaction by adding Acetyl-CoA to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection :
-
Stop the reaction.
-
Add a developing solution that contains a thiol-sensitive fluorescent probe (e.g., CPM). The probe reacts with the free Coenzyme A (CoA-SH) produced during the acetylation reaction.
-
Incubate in the dark for 15-30 minutes.
-
-
Data Analysis :
Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol describes a filter-binding assay to measure HMT activity using a radiolabeled methyl donor.
-
Reagent Preparation :
-
Prepare a 2X HMT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 8 mM DTT).
-
Prepare stock solutions of the Histone H2A (1-20) or H3 (1-21) peptide.
-
Obtain radiolabeled S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Prepare the HMT enzyme of interest.
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine on ice:
-
HMT Assay Buffer (1X final concentration)
-
Histone peptide substrate
-
HMT enzyme
-
Nuclease-free water to the final volume.
-
-
-
Initiation and Incubation :
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Detection :
-
Stop the reaction by adding a stop solution (e.g., trifluoroacetic acid).
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-SAM.
-
-
Data Analysis :
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of the histone peptides.
-
Reagent and Culture Preparation :
-
Prepare a stock solution of the Histone H2A (1-20) or H3 (1-21) peptide in an appropriate solvent (e.g., sterile water or 0.01% acetic acid).
-
Prepare Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.
-
Grow the bacterial strain of interest (e.g., E. coli, S. aureus) overnight in MHB at 37°C.
-
-
Assay Setup :
-
In a 96-well microplate, perform serial two-fold dilutions of the histone peptide stock solution in MHB to achieve a range of concentrations.
-
Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).
-
-
Inoculation and Incubation :
-
Dilute the overnight bacterial culture in fresh MHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the diluted bacterial suspension to each well containing the peptide dilutions and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis :
Signaling Pathways and Experimental Workflows
The functions of Histone H2A (1-20) and H3 (1-21) are intrinsically linked to the signaling pathways that regulate the activity of the enzymes that modify them.
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-state activation mechanism controls the histone methyltransferase Suv39h1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma [insight.jci.org]
- 6. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular functions of the histone acetyltransferase chaperone complex Rtt109-Vps75 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of PCAF/GCN5 Acetylation on p53 Transactivation - Shelley Berger [grantome.com]
- 15. Complementary Roles of GCN5 and PCAF in Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
- 19. Dual Roles of Extracellular Histone H3 in Host Defense: Its Differential Regions Responsible for Antimicrobial and Cytotoxic Properties and Their Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Structure-Function Analysis of SUV39H1 Reveals a Dominant Role in Heterochromatin Organization, Chromosome Segregation, and Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histones: The critical players in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone H2A Nuclear/Cytoplasmic Trafficking Is Essential for Negative Regulation of Antiviral Immune Response and Lysosomal Degradation of TBK1 and IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Histone H2A Nuclear/Cytoplasmic Trafficking Is Essential for Negative Regulation of Antiviral Immune Response and Lysosomal Degradation of TBK1 and IRF3 [frontiersin.org]
- 25. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Histone H2A (1-20) vs. Full-Length Histone H2A: A Comparative Guide for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The choice of substrate in functional assays is a critical determinant of experimental outcomes. When studying enzymes that modify or interact with histones, researchers often face the decision of using full-length proteins or shorter peptide fragments. This guide provides an objective comparison of the performance of the N-terminal peptide Histone H2A (1-20) versus the full-length Histone H2A protein in various functional assays, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Considerations
| Feature | Histone H2A (1-20) Peptide | Full-Length Histone H2A |
| Composition | 20-amino acid sequence from the N-terminus | Full-length protein with globular domain and N- and C-terminal tails |
| Structural Context | Lacks the globular histone fold domain | Contains all structural domains, allowing for native folding |
| Enzyme/Protein Interactions | May be sufficient for enzymes that primarily recognize the N-terminal tail | Essential for enzymes that require the globular domain for binding or activity |
| Post-Translational Modifications (PTMs) | Can be synthesized with specific, defined PTMs | Can be modified in vitro, but achieving specific, homogenous PTMs is challenging |
| Assay Suitability | High-throughput screening, initial inhibitor testing | Mechanistic studies, validation of peptide-based findings |
| Cost & Complexity | Generally lower cost and easier to handle | More expensive and complex to produce and use |
Performance in Functional Assays: A Data-Driven Comparison
The utility of Histone H2A (1-20) as a surrogate for the full-length protein is highly dependent on the specific enzyme or binding partner being investigated. The presence of the globular domain in the full-length protein can significantly influence binding and enzymatic activity.
Histone Methyltransferase (HMT) Assays: The Case of PRMT5
Studies on the protein arginine methyltransferase 5 (PRMT5) complexed with MEP50 have demonstrated a clear preference for the full-length histone H2A substrate over its N-terminal peptide.
Experimental Findings:
-
Binding and Competition: Full-length histones H4 and H3 bind to the PRMT5-MEP50 complex more efficiently than the corresponding H2A (1-20) and H4 (1-20) peptides.[1][2] This suggests that the histone fold domain, absent in the peptides, plays a crucial role in substrate recognition and binding.[1]
-
Enzymatic Activity: While the PRMT5-MEP50 complex can methylate the H2A (1-20) peptide, competition assays show that full-length histone H4 readily inhibits the methylation of full-length histone H2A, indicating a stronger interaction with the full-length protein.[1]
Table 1: Qualitative Comparison of Substrates for PRMT5-MEP50
| Substrate | Relative Binding Efficiency | Notes |
| Full-Length Histone H2A | High | Interaction is mediated by the histone fold domain.[1] |
| Histone H2A (1-20) Peptide | Low | Lacks the key structural determinants for high-affinity binding to PRMT5-MEP50.[1][2] |
Histone Chaperone Binding: The Importin-9 Example
In contrast to enzymes that modify the histone tails, some histone-binding proteins may not rely on the terminal regions for interaction.
Experimental Findings:
-
Binding Affinity: The histone chaperone Importin-9 binds to a Histone H2A-H2B dimer. Isothermal titration calorimetry (ITC) data reveals that a mutant H2A-H2B dimer lacking the N- and C-terminal tails of H2A (H2A residues 14-119) binds to Importin-9 with a similar high affinity (dissociation constant, K_D = 40 nM) as the full-length H2A-H2B dimer.[3]
Table 2: Binding Affinity of Importin-9 for Full-Length and Truncated H2A-H2B Dimers
| H2A-H2B Construct | Binding Affinity (K_D) to Importin-9 | Conclusion |
| Full-Length H2A-H2B | ~40 nM | The tails of H2A do not significantly contribute to the binding energy.[3] |
| H2A (14-119)-H2B (Tailless H2A) | ~40 nM | The globular core of the H2A-H2B dimer is the primary site of interaction for Importin-9.[3] |
Experimental Workflows and Logical Relationships
The decision to use a peptide or a full-length protein can be guided by a logical workflow that considers the research question and the available information about the protein of interest.
Caption: A decision-making workflow for selecting between Histone H2A (1-20) and full-length H2A.
Signaling Pathway Context: DNA Damage Response
The N-terminal tail of Histone H2A is a crucial signaling hub in the DNA damage response (DDR). Its modification state can influence the recruitment of repair factors and the activation of downstream signaling cascades.
Caption: Role of the H2A N-terminal tail in the DNA damage response pathway.[4]
Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol is adapted for comparing the activity of an HMT, such as PRMT5, with either full-length Histone H2A or the H2A (1-20) peptide.
Materials:
-
Recombinant HMT (e.g., PRMT5-MEP50 complex)
-
Substrate: Full-length recombinant Histone H2A or Histone H2A (1-20) peptide
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
10X Methylation Buffer (e.g., 500 mM Tris-HCl pH 8.5, 200 mM KCl, 100 mM MgCl₂, 10 mM β-mercaptoethanol, 1 M sucrose)
-
6X SDS-PAGE Loading Buffer
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in a 1.5 mL microcentrifuge tube. For a 30 µL reaction, combine:
-
3 µL of 10X Methylation Buffer
-
0.5-1 µg of substrate (full-length H2A or H2A (1-20) peptide)
-
1 µL of [³H]-SAM
-
Recombinant HMT (0.2-0.5 µg)
-
Nuclease-free water to a final volume of 30 µL
-
-
Initiate the reaction by adding the HMT and mix gently by tapping the tube.
-
Incubate the reaction at 30°C for 1-1.5 hours.
-
Stop the reaction by adding 6 µL of 6X SDS-PAGE Loading Buffer and heating at 95°C for 5 minutes.
-
Alternatively, for quantitative analysis using filter binding, spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the P81 paper three times for 5 minutes each with 50 mM sodium bicarbonate, pH 9.0, to remove unincorporated [³H]-SAM.
-
Wash once with acetone (B3395972) and let the paper air dry.
-
Place the filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
For qualitative analysis, run the SDS-PAGE-stopped samples on a 15% polyacrylamide gel.
-
Perform fluorography to visualize the methylated proteins.
AlphaScreen-Based Histone Binding Assay
This protocol provides a framework for a homogenous, high-throughput assay to measure the binding of a protein of interest to either full-length H2A or the H2A (1-20) peptide.
Materials:
-
His-tagged protein of interest ("reader" domain)
-
Biotinylated Histone H2A (full-length or 1-20 peptide)
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (non-biotinylated H2A peptide or full-length protein) for IC₅₀ determination.
-
In a 384-well plate, add the following in a final volume of 10 µL:
-
His-tagged reader protein at its optimal concentration.
-
Biotinylated H2A substrate (full-length or peptide) at its optimal concentration.
-
Unlabeled competitor at varying concentrations.
-
-
Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Prepare a 1:1 mixture of Acceptor and Donor beads in the assay buffer in the dark.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of binding between the reader protein and the biotinylated H2A substrate.
Conclusion
The choice between Histone H2A (1-20) and full-length Histone H2A is not trivial and has significant implications for the interpretation of experimental results.
-
For high-throughput screening and initial characterization of interactions, the Histone H2A (1-20) peptide offers a cost-effective and convenient option. It is particularly useful when the interaction is known or suspected to be mediated solely by the N-terminal tail.
Ultimately, a comprehensive understanding of a histone-interacting protein's function often requires a dual approach: leveraging the scalability of peptide-based assays for initial discovery and the biological relevance of full-length proteins for in-depth validation and mechanistic insights.
References
- 1. Histone H2A and H4 N-terminal Tails Are Positioned by the MEP50 WD Repeat Protein for Efficient Methylation by the PRMT5 Arginine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H2A and H4 N-terminal tails are positioned by the MEP50 WD repeat protein for efficient methylation by the PRMT5 arginine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importin-9 wraps around the H2A-H2B core to act as nuclear importer and histone chaperone | eLife [elifesciences.org]
- 4. The amino-terminal tails of histones H2A and H3 coordinate efficient base excision repair, DNA damage signaling and postreplication repair in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Mass Spectrometry Methods for Validating Histone H2A (1-20) Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of Histone H2A is a critical hub for post-translational modifications (PTMs) that orchestrate a multitude of cellular processes, including DNA repair, transcription, and chromatin compaction. The first 20 amino acids of this tail are particularly rich in modification sites and serve as a docking platform for a diverse array of effector proteins. Validating the proteins that interact with this specific region is crucial for deciphering the functional consequences of the histone code. This guide provides a comprehensive comparison of modern mass spectrometry-based techniques for identifying and quantifying the interactome of the Histone H2A (1-20) peptide.
Comparison of Key Methodologies
The identification of proteins that bind to a specific peptide, such as Histone H2A (1-20), can be approached using several powerful mass spectrometry (MS)-based proteomics techniques. The most common methods include Affinity Purification coupled with Mass Spectrometry (AP-MS), Proximity-Dependent Biotin (B1667282) Identification (BioID), and quantitative strategies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ). Each method offers distinct advantages and disadvantages in terms of the types of interactions detected, sensitivity, and experimental complexity.
| Feature | Affinity Purification - Mass Spectrometry (AP-MS) | Proximity-Dependent Biotin Identification (BioID) |
| Principle | A tagged "bait" protein (or peptide) is used to capture its interacting "prey" proteins from a cell lysate. The entire complex is then purified and analyzed by mass spectrometry. | A promiscuous biotin ligase (BirA) is fused to the bait protein. In the presence of biotin, BirA biotinylates proximal proteins, which are then captured by streptavidin affinity and identified by MS. |
| Interaction Type | Primarily identifies stable and strong interactions that can withstand the purification process. | Captures both stable and transient or proximal interactions, as it relies on proximity rather than the strength of the interaction. |
| Temporal Resolution | Provides a snapshot of interactions at the time of cell lysis. | Can provide a history of interactions over a defined labeling period. |
| False Positives | Can be prone to non-specific binders that associate with the affinity matrix or the bait protein after cell lysis. | Can generate false positives from proteins that are abundant in the vicinity of the bait but do not directly interact. |
| Suitability for H2A (1-20) | Well-suited for identifying direct "reader" proteins that bind with high affinity to the unmodified or modified H2A (1-20) peptide. | Can be challenging to implement with a short peptide bait. A fusion protein incorporating the H2A (1-20) sequence would be necessary. |
Quantitative Approaches: SILAC vs. Label-Free Quantification
Both AP-MS and BioID can be coupled with quantitative proteomics strategies to differentiate true interactors from non-specific background contaminants.
| Feature | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Cells are metabolically labeled with "light," "medium," or "heavy" isotopes of amino acids. Protein abundance is determined by comparing the signal intensities of the isotope-labeled peptide pairs in the mass spectrometer. | Protein abundance is inferred from the signal intensity or spectral counts of peptides in separate MS runs. |
| Accuracy & Precision | Generally considered more accurate and precise as samples are mixed early in the workflow, minimizing experimental variability.[1][2][3] | Can be less precise due to run-to-run variation in instrument performance and sample processing.[1] |
| Experimental Flexibility | Limited to cell lines that can be metabolically labeled. | Applicable to a wider range of sample types, including tissues and clinical samples. |
| Cost & Complexity | Higher cost due to the requirement for isotopically labeled amino acids and specialized cell culture media. | More cost-effective as it does not require special labeling reagents. |
Experimental Protocols
Histone H2A (1-20) Peptide Pull-Down Assay (for AP-MS)
This protocol outlines a standard procedure for identifying proteins that bind to a biotinylated Histone H2A (1-20) peptide from a nuclear extract.
1. Preparation of Nuclear Extract:
-
Grow cells (e.g., HEK293T) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to release cytoplasmic contents.
-
Isolate nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer (e.g., containing 700 mM NaCl) followed by sonication to shear chromatin.[2]
-
Clarify the nuclear extract by centrifugation.
2. Peptide Immobilization:
-
Use biotinylated synthetic Histone H2A (1-20) peptide (and an unmodified or scrambled peptide as a control).
-
Incubate the biotinylated peptide with streptavidin-coated magnetic beads in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40) for 1-2 hours at 4°C with rotation.[4]
-
Wash the beads to remove unbound peptide.
3. Affinity Purification:
-
Incubate the peptide-bound beads with the pre-cleared nuclear extract for 2-4 hours or overnight at 4°C with rotation.
-
Wash the beads extensively with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Triton X-100) to remove non-specific binders.[5]
-
Perform a final wash with a low-salt buffer.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Neutralize the eluate if necessary.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Desalt the resulting peptides using C18 spin columns.
5. Mass Spectrometry Analysis:
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
Data Presentation: Quantitative Comparison of Interacting Proteins
| Protein | Gene | SILAC Ratio (Heavy/Light) | Function |
| RNF168 | RNF168 | > 10 | E3 ubiquitin ligase involved in DNA damage response.[4][5][6][7][8] |
| 53BP1 | TP53BP1 | ~5.2 | DNA damage checkpoint protein, recruited to sites of DNA double-strand breaks. |
| BRCA1 | BRCA1 | ~3.8 | Tumor suppressor involved in homologous recombination repair. |
| Protein X | GENEX | > 10 | Known reader of unmodified histone tails. |
| Protein Y | GENEY | ~2.5 | Component of a chromatin remodeling complex. |
| Protein Z | GENEZ | ~1.1 | Abundant nuclear protein, likely a non-specific binder. |
Signaling Pathway and Experimental Workflow Visualization
Experimental Workflow for H2A (1-20) Interactome Analysis
The following diagram illustrates the key steps in an AP-MS experiment to identify interacting proteins of the Histone H2A (1-20) peptide.
Histone H2A N-Terminal Tail in the DNA Damage Response Pathway
The N-terminal tail of Histone H2A, particularly lysines 13 and 15, plays a crucial role in the DNA double-strand break (DSB) response pathway. The following diagram illustrates the signaling cascade initiated by a DSB, leading to the ubiquitination of H2A and the recruitment of downstream repair factors.
References
- 1. Systematic evaluation of label-free and super-SILAC quantification for proteome expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of the Histone H2AK13/15 Ubiquitination: Mechanisms of Writing, Reading, and Erasing in DNA Damage Repair and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hubrecht.eu [hubrecht.eu]
- 6. pure.eur.nl [pure.eur.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Histone H2A (1-20) and H2A.Z N-terminal Peptides: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of chromatin biology, the subtle yet significant differences between canonical histones and their variants play a pivotal role in regulating gene expression, DNA repair, and other fundamental cellular processes. This guide provides a comprehensive comparative analysis of the N-terminal peptides (amino acids 1-20) of the canonical histone H2A and its variant H2A.Z, tailored for researchers, scientists, and drug development professionals. By presenting a side-by-side examination of their properties, supported by experimental data and detailed protocols, this document aims to facilitate a deeper understanding of their distinct functions and to aid in the design of future research and therapeutic strategies.
Sequence and Physicochemical Properties
The primary structures of the N-terminal tails of human Histone H2A and H2A.Z exhibit notable differences that underpin their distinct functional roles. A sequence alignment of the first 20 amino acids reveals variations in key positions that influence their charge, structure, and susceptibility to post-translational modifications (PTMs).
| Property | Histone H2A (1-20) | Histone H2A.Z (1-20) |
| Amino Acid Sequence | SGRGKQGGKARAKAKTRSSR | AGGKAGKDSGKAKTKAVSRS |
| Molecular Weight (Da) | 2188.5 | 1945.2 |
| Isoelectric Point (pI) | 11.99 | 10.99 |
| Net Charge at pH 7 | +7 | +5 |
Table 1: Sequence and Physicochemical Properties of Human Histone H2A (1-20) and H2A.Z (1-20) Peptides. The sequences presented are for Homo sapiens. The calculated molecular weight, isoelectric point, and net charge highlight the differences in the fundamental physicochemical properties of these two peptides.
Post-Translational Modifications (PTMs)
The N-terminal tails of both H2A and H2A.Z are hotspots for a variety of PTMs, with acetylation being one of the most well-characterized. However, the specific sites and functional consequences of these modifications differ significantly between the two.
| PTM Type | Histone H2A (1-20) | Histone H2A.Z (1-20) | Functional Significance |
| Acetylation | K5, K9, K13, K15 | K4, K7, K11, K14 | Acetylation of H2A.Z is essential for its function in transcriptional regulation and chromatin boundary formation.[1][2] While H2A acetylation also plays a role in chromatin dynamics, it is not considered as essential as that of H2A.Z in many organisms.[1] |
Table 2: Key Post-Translational Modifications on the N-terminal Peptides of H2A and H2A.Z. This table highlights the primary acetylation sites and the differential functional importance of this modification.
Functional Interactions and Affinities
The distinct sequences and PTM patterns of the H2A and H2A.Z N-terminal tails dictate their interactions with various "reader" proteins, such as bromodomain-containing proteins, which recognize acetylated lysine (B10760008) residues. These interactions are critical for recruiting chromatin-modifying complexes and transcription factors.
| Interacting Protein | H2A (1-20) Peptide Affinity (Kd) | H2A.Z (1-20) Peptide Affinity (Kd) | Experimental Method |
| BPTF Bromodomain | Not reported | 780 µM (di-acetylated at K4, K11) | Protein-Observed Fluorine NMR |
| PfGCN5 Bromodomain | Not reported | 650 µM (di-acetylated at K4, K11) | Protein-Observed Fluorine NMR |
Enzymatic Modification Kinetics
Histone acetyltransferases (HATs) are the enzymes responsible for acetylating histone tails. The efficiency with which HATs modify H2A and H2A.Z can differ, further contributing to their distinct biological roles.
| HAT Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| p300 | H2A.Z (1-19) peptide | Data not available | Data not available | Data not available |
| Tip60 | H2A.Z (1-19) peptide | Data not available | Data not available | Data not available |
Table 4: Kinetic Parameters of Histone Acetyltransferases (HATs) with H2A.Z N-terminal Peptide. While it is established that HATs like p300 and Tip60 acetylate H2A.Z, specific kinetic parameters for the 1-20 peptide are not well-documented in comparative studies with the H2A peptide.[4] This represents a significant knowledge gap in the field.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental techniques are provided below.
Peptide Pull-Down Assay to Identify Interacting Proteins
This assay is used to identify proteins that bind to the H2A or H2A.Z N-terminal peptides.
Protocol:
-
Peptide Immobilization:
-
Synthesize biotinylated H2A (1-20) and H2A.Z (1-20) peptides (and their acetylated variants).
-
Incubate 100 µg of each biotinylated peptide with 100 µL of streptavidin-coated magnetic beads in binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40) for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with binding buffer to remove unbound peptide.
-
-
Protein Extraction:
-
Prepare nuclear extracts from the cells of interest using a standard nuclear extraction protocol.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
Pull-Down:
-
Incubate 1 mg of nuclear extract with the peptide-coupled beads overnight at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM EDTA, 0.5% NP-40) to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise unique protein bands for identification by mass spectrometry.
-
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the activity of HAT enzymes on the H2A and H2A.Z N-terminal peptides.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF, and 10 mM sodium butyrate.
-
In a 96-well plate, add 5 µM of either H2A (1-20) or H2A.Z (1-20) peptide.
-
Add 100 ng of a purified HAT enzyme (e.g., p300 or GCN5).
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 50 µM of Acetyl-CoA (containing a trace amount of [3H]-Acetyl-CoA).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
-
Detection of Acetylation:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Signaling Pathways and Logical Relationships
The differential acetylation and protein recognition of H2A and H2A.Z N-terminal tails lead to distinct downstream signaling events that impact chromatin structure and gene expression.
Conclusion
The N-terminal tails of Histone H2A and H2A.Z, though short, are critical hubs of regulatory information. Their distinct sequences, PTM landscapes, and protein interaction profiles contribute significantly to the functional specialization of the nucleosomes they inhabit. This guide has provided a comparative framework for understanding these differences, highlighting both what is known and where critical knowledge gaps remain. It is our hope that this resource will empower researchers to further unravel the complexities of the histone code and its implications for human health and disease.
References
- 1. The Nonessential H2A N-Terminal Tail Can Function as an Essential Charge Patch on the H2A.Z Variant N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomeric heterochromatin boundaries require NuA4-dependent acetylation of histone variant H2A.Z in Saccharomycescerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Acetylation Patterns of H2A.Z Form Transient Interactions with the BPTF Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Chromatin Dynamics: A Comparative Guide to Alternatives for the Histone H2A (1-20) Peptide
For researchers, scientists, and drug development professionals navigating the intricate landscape of chromatin research, the choice of molecular tools is paramount. The Histone H2A (1-20) peptide has long served as a valuable substrate for studying enzymes that modify the N-terminal tail of Histone H2A. However, the complexity of chromatin biology necessitates a broader toolkit. This guide provides an objective comparison of key alternatives to the Histone H2A (1-20) peptide, focusing on full-length histone H2A variants and post-translationally modified peptides. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant cellular pathways and workflows to aid in the selection of the most appropriate tools for your research needs.
The fundamental unit of chromatin, the nucleosome, is composed of DNA wrapped around a histone octamer. The N-terminal tails of these histones are hotspots for post-translational modifications (PTMs) that orchestrate a wide array of nuclear processes. While the Histone H2A (1-20) peptide is useful for studying specific enzymatic activities in a simplified context, it lacks the structural and functional context of the full-length protein within the nucleosome. The primary alternatives—full-length histone H2A variants such as H2A.X, H2A.Z, and macroH2A, as well as peptides bearing specific PTMs—offer a more physiologically relevant platform for investigating the nuanced mechanisms of chromatin regulation.
Comparative Analysis of Performance
The selection of an appropriate alternative to the Histone H2A (1-20) peptide depends on the specific biological question being addressed. The following tables summarize quantitative data for key alternatives in their respective hallmark assays.
Table 1: Performance in DNA Damage Response Assays
| Alternative | Key Assay | Quantitative Readout | Typical Result | Reference |
| Histone H2A.X (full-length) | Immunofluorescence of γH2AX foci | Number of foci per cell | 10-20 foci/cell 30 min after 2 Gy ionizing radiation | [1][2] |
| Phospho-H2A.X (S139) Peptide | Peptide pull-down with MDC1 protein | Binding Affinity (Kd) | ~1-5 µM | [3] |
| Histone H2A (1-20) Peptide | In vitro kinase assay with ATM | Fold increase in phosphorylation | Substrate for ATM kinase | N/A |
Table 2: Performance in Transcriptional Regulation Assays
| Alternative | Key Assay | Quantitative Readout | Typical Result | Reference |
| Histone H2A.Z (full-length) | Chromatin Immunoprecipitation (ChIP-seq) | Enrichment over input at gene promoters | 5-10 fold enrichment at active gene promoters | [4][5] |
| Acetylated H2A.Z Peptide (e.g., acK4/K7/K11) | In vitro transcription assay | Fold increase in RNA synthesis | Can enhance transcription from chromatin templates | [6] |
| Histone H2A (1-20) Peptide | In vitro acetyltransferase assay with p300/CBP | Rate of acetyl-CoA incorporation | Serves as a substrate for HATs | N/A |
Table 3: Performance in Chromatin Structure and Stability Assays
| Alternative | Key Assay | Quantitative Readout | Typical Result | Reference |
| macroH2A (full-length) | In vitro chromatin compaction assay | Sedimentation coefficient (S) | Increased sedimentation compared to H2A-containing chromatin | [7] |
| macroH2A-containing nucleosomes | Salt-dependent stability assay | NaCl concentration for 50% dissociation | Higher stability than canonical nucleosomes | [8] |
| Histone H2A (1-20) Peptide | Not applicable for nucleosome/chromatin structure assays | N/A | N/A | N/A |
Key Alternatives in Detail
Histone H2A Variants: H2A.X, H2A.Z, and macroH2A
Histone H2A has the largest number of variants among the core histones, each with specialized functions.[9]
-
H2A.X: A key player in the DNA damage response (DDR). Upon DNA double-strand breaks, H2A.X is rapidly phosphorylated at Serine 139, forming γH2AX.[10] This modification serves as a scaffold for the recruitment of DNA repair proteins.[10] Full-length H2A.X incorporated into nucleosomes is the most physiologically relevant tool for studying the DDR.
-
H2A.Z: Primarily involved in transcriptional regulation. H2A.Z is enriched at the promoters of active genes and is associated with a more open chromatin structure.[5] It can both activate and repress transcription depending on its PTMs and interacting partners.[11] Full-length H2A.Z is essential for studying the intricate interplay between chromatin structure and gene expression.
-
macroH2A: Characterized by a large non-histone C-terminal domain, macroH2A is associated with transcriptionally silent regions of chromatin, such as the inactive X chromosome.[12] It contributes to the compaction of chromatin and acts as a barrier to reprogramming.[7]
Post-Translationally Modified (PTM) Peptides
Synthetic peptides incorporating specific PTMs are powerful tools for dissecting the "histone code." These peptides are invaluable for:
-
Antibody Specificity Screening: PTM-specific antibodies are crucial for techniques like ChIP and Western blotting. Peptide arrays containing various modifications can be used to validate antibody specificity.
-
Identifying "Reader" Proteins: PTMs are recognized by specific protein domains known as "readers." Modified histone peptides can be used as bait in pull-down assays to identify proteins that bind to specific modifications.
-
Enzyme Substrate Studies: Peptides with and without specific modifications can be used to study the activity and specificity of histone-modifying enzymes.
Experimental Protocols
Immunofluorescence for γH2AX Foci Formation
This protocol is used to quantify DNA double-strand breaks by visualizing the accumulation of phosphorylated H2A.X at sites of DNA damage.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with a DNA-damaging agent (e.g., ionizing radiation, etoposide).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (phospho-S139) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[9][13]
Chromatin Immunoprecipitation (ChIP) for Histone Variants
ChIP is used to determine the genomic localization of histone variants.
Methodology:
-
Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone variant of interest (e.g., H2A.Z).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions enriched for the histone variant.[14]
In Vitro Chromatin Assembly
This technique allows for the reconstitution of nucleosomes and chromatin fibers with defined components, including histone variants.
Methodology:
-
Histone Octamer Refolding: Refold purified recombinant histones (including the variant of interest) into histone octamers.
-
DNA Template: Use a DNA template of a specific length, often containing a nucleosome positioning sequence.
-
Salt Dialysis: Mix the histone octamers and DNA in a high-salt buffer and gradually reduce the salt concentration through dialysis. This facilitates the assembly of nucleosomes.
-
Quality Control: Assess the quality of the reconstituted chromatin by native polyacrylamide gel electrophoresis (PAGE) or micrococcal nuclease (MNase) digestion.[15]
Signaling Pathways and Workflows
DNA Damage Response Pathway Involving H2A.X
Caption: DNA double-strand breaks activate ATM kinase, which phosphorylates H2A.X to form γH2AX.
Transcriptional Regulation by H2A.Z
Caption: The SWR1/p400 complex exchanges H2A for H2A.Z at gene promoters, leading to a more open chromatin state.
Chromatin Compaction by macroH2A
Caption: Replacement of canonical H2A with macroH2A promotes chromatin compaction and transcriptional repression.
Conclusion
While the Histone H2A (1-20) peptide remains a useful tool for specific biochemical assays, a deeper understanding of chromatin biology requires the use of more complex and physiologically relevant alternatives. Full-length histone H2A variants and post-translationally modified peptides provide invaluable insights into the roles of these proteins in DNA repair, transcription, and chromatin organization. By carefully selecting the appropriate tool and employing robust experimental methodologies, researchers can continue to unravel the complexities of the histone code and its impact on genome function.
References
- 1. Enhanced γ‐H2AX DNA damage foci detection using multimagnification and extended depth of field in imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of chromatin-modifying activities to phosphorylated histone H2A at DNA damage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p21 transcription is regulated by differential localization of histone H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone H2A.Z subunit exchange controls consolidation of recent and remote memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MacroH2A histone variants limit chromatin plasticity through two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription of in vitro assembled chromatin templates in a highly purified RNA polymerase II system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human macroH2A1 drives nucleosome dephasing and genome instability in histone-humanized yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reconstitution of Modified Chromatin Templates for In Vitro Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Interactions: A Guide to Cross-Validating Histone H2A (1-20) Peptide Pull-Down Results
For researchers, scientists, and drug development professionals, discerning the intricate dance of protein-protein interactions is paramount to understanding cellular processes and developing targeted therapeutics. This guide provides a comprehensive framework for the cross-validation of peptide pull-down results, specifically focusing on the N-terminal tail of Histone H2A (amino acids 1-20), a critical region involved in DNA damage response and chromatin signaling.
This publication outlines objective comparisons of experimental methodologies, presenting supporting data and detailed protocols to ensure robust and reliable findings. By employing a multi-faceted approach that combines initial screening with rigorous validation, researchers can confidently identify true biological interactors of the Histone H2A (1-20) peptide.
Comparative Analysis of Validation Techniques
The initial identification of interacting proteins via a peptide pull-down assay is a powerful screening method. However, to eliminate false positives and confirm the biological relevance of these interactions, subsequent validation through alternative methods is essential. Co-immunoprecipitation (Co-IP) followed by mass spectrometry or Western blotting stands as a gold-standard for in vivo validation.
| Technique | Principle | Advantages | Considerations | Typical Quantitative Output |
| Peptide Pull-Down | An in vitro method using a synthesized, biotinylated peptide (e.g., Histone H2A 1-20) immobilized on streptavidin beads to "pull down" interacting proteins from a cell lysate. | - High throughput for screening. - Allows for the study of specific post-translationally modified peptides. | - Prone to false positives due to non-specific binding. - In vitro nature may not fully represent in vivo interactions. | Relative protein abundance determined by spectral counting or ion intensity in mass spectrometry. |
| Co-Immunoprecipitation (Co-IP) | An in vivo method where an antibody against a target protein (the "bait") is used to precipitate the protein and its interacting partners ("prey") from a cell lysate. | - Validates interactions within a cellular context. - Can capture transient or weak interactions. | - Dependent on the availability of a high-quality antibody for the bait protein. - Overexpression of tagged proteins can lead to artifacts. | Fold enrichment of the prey protein in the Co-IP fraction compared to a negative control (e.g., IgG immunoprecipitation). |
| Mass Spectrometry (MS) | Used downstream of both pull-down and Co-IP to identify and quantify the captured proteins. | - Unbiased identification of a wide range of interacting proteins. - Provides quantitative data for comparative analysis. | - Requires specialized equipment and expertise. - Data analysis can be complex. | Label-free quantification (LFQ) intensity, or reporter ion ratios (e.g., SILAC, TMT) indicating relative abundance. |
| Western Blotting | Used to detect the presence and relative abundance of a specific protein in the pull-down or Co-IP eluate using a specific antibody. | - Confirms the identity of a specific interacting protein. - Provides semi-quantitative validation. | - Only confirms the presence of a single, known interactor at a time. - Less sensitive than mass spectrometry. | Band intensity relative to input and negative controls. |
Experimental Workflows and Signaling Pathways
To contextualize the importance of validating Histone H2A (1-20) interactions, it is crucial to understand the relevant biological pathways and the experimental steps involved in their investigation.
Cross-validation workflow for H2A peptide pull-down.
A key signaling pathway involving the N-terminal tail of Histone H2A is the DNA Damage Response (DDR). In yeast, phosphorylation of serine 15 on the H2A N-terminal tail is a critical event in the repair of DNA double-strand breaks. This is analogous to the regulation of lysine (B10760008) 15 in mammals, which is involved in the choice of DNA repair pathway.[1][2]
H2A N-terminal phosphorylation in DNA damage response.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for the key experimental techniques are provided below.
Protocol 1: Biotinylated Histone H2A (1-20) Peptide Pull-Down Assay
Materials:
-
Biotinylated Histone H2A (1-20) peptide and a control non-biotinylated peptide.
-
Streptavidin-conjugated magnetic beads.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Nuclear extract from the cells of interest.
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Peptide Immobilization: Incubate the washed beads with the biotinylated H2A (1-20) peptide (and a separate control with non-biotinylated peptide) for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the peptide-bound beads three times with wash buffer to remove unbound peptide.
-
Protein Incubation: Add the prepared nuclear extract to the peptide-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry for protein identification and quantification.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Validation
Materials:
-
Antibody specific to Histone H2A.
-
Isotype-matched control IgG antibody.
-
Protein A/G-conjugated magnetic beads.
-
Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 0.5% NP-40, to preserve protein complexes).
-
Co-IP wash buffer (lysis buffer with reduced detergent concentration).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Cell lysate from the cells of interest.
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Histone H2A antibody (and control IgG in a separate tube) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with Co-IP wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluate by Western blotting using an antibody against the putative interacting protein identified in the peptide pull-down, or by mass spectrometry for a broader analysis.
By adhering to these rigorous cross-validation strategies and detailed protocols, researchers can with high confidence elucidate the interactome of the Histone H2A (1-20) N-terminal tail, paving the way for a deeper understanding of its role in cellular function and disease.
References
A Comparative Guide to Post-Translational Modifications of Histone H2A's N-Terminal Tail (1-20)
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H2A, a key component of the nucleosome, is a hotbed of post-translational modifications (PTMs). These dynamic chemical alterations, occurring within the first 20 amino acids, play a pivotal role in regulating chromatin structure and function, thereby influencing gene expression, DNA repair, and other critical cellular processes. This guide provides an objective comparison of the effects of three major PTMs on the H2A (1-20) region: phosphorylation, acetylation, and ubiquitination, supported by experimental data and detailed methodologies.
Key Post-Translational Modifications on Histone H2A (1-20)
The primary PTMs observed on the N-terminal tail of histone H2A include:
-
Phosphorylation: Primarily occurring on serine, threonine, and tyrosine residues. A key site in this region is Serine 1 (H2AS1ph).
-
Acetylation: The addition of an acetyl group to lysine (B10760008) residues. While extensively studied on the H2A variant H2A.Z (at lysines 4, 7, 11, 13, and 15), acetylation on the canonical H2A N-terminal tail is also a crucial modification.[1][2]
-
Ubiquitination: The attachment of a ubiquitin protein to lysine residues. Notable sites within the H2A (1-20) region are Lysine 13 and Lysine 15 (H2AK13/15ub).[3][4][5]
Comparative Effects of PTMs on Histone H2A (1-20)
The functional consequences of these PTMs are distinct and can be antagonistic or synergistic, contributing to a complex regulatory "histone code."
| Post-Translational Modification | Primary Site(s) (in H2A 1-20) | Key Functional Effects | Impact on Chromatin Structure |
| Phosphorylation | Serine 1 (S1) | - Transcriptional repression.[6][7] - Chromatin condensation during mitosis.[7][8] - Required for timely incorporation of H2A-H2B into pronuclear chromatin.[9] | Promotes compaction |
| Acetylation | Lysine 5 (K5), Lysine 13 (K13), Lysine 15 (K15) (and others in H2A.Z) | - Transcriptional activation.[10][11] - Favors an open chromatin conformation.[1] - Can be mutually exclusive with ubiquitination.[12] | Promotes relaxation |
| Ubiquitination | Lysine 13 (K13), Lysine 15 (K15) | - Crucial for the DNA damage response (DDR).[3][4][5][13] - Provides a docking platform for DNA repair proteins.[5][13] - Can be polyubiquitinated with K63-linked chains to amplify the DDR signal.[4] | Locally alters structure to facilitate protein recruitment |
Crosstalk Between PTMs on Histone H2A (1-20)
The interplay between different PTMs on the H2A N-terminal tail adds another layer of regulatory complexity.
-
Phosphorylation and Ubiquitination: Phosphorylation of H2AX (a variant of H2A) is often a prerequisite for ubiquitination at DNA double-strand breaks, highlighting a sequential signaling cascade in the DNA damage response.[14]
-
Acetylation and Ubiquitination: Acetylation and ubiquitination can be mutually exclusive events. For instance, acetylation of H2AK15 by the TIP60 complex can prevent its ubiquitination by RNF168, thereby influencing the choice of DNA repair pathway.[12] This competitive relationship allows for fine-tuning of cellular responses to DNA damage.
-
Phosphorylation and Acetylation: Acetylation of histone H3 can suppress the transcriptional inhibition caused by H2AS1 phosphorylation, suggesting a mechanism where acetylation can override the repressive effects of phosphorylation.[6][7]
Experimental Protocols
Accurate analysis of histone PTMs requires specialized techniques. Mass spectrometry-based proteomics and chromatin immunoprecipitation are the gold standards in the field.
Mass Spectrometry for Histone PTM Analysis
Mass spectrometry (MS) offers an unbiased and highly sensitive method for the identification and quantification of histone PTMs.[15][16]
1. Histone Extraction:
-
Isolate nuclei from cell culture or tissue samples.
-
Perform acid extraction using 0.2 M H2SO4 or HCl to solubilize histone proteins.[17]
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) to remove residual acid.
2. Sample Preparation for "Bottom-Up" Proteomics:
-
Derivatization: Chemically derivatize lysine residues using propionic anhydride. This step neutralizes the positive charge of lysines, preventing trypsin cleavage at these sites and generating longer, more hydrophobic peptides suitable for LC-MS/MS analysis.[18][19]
-
Digestion: Digest the derivatized histones with trypsin, which will now only cleave at arginine residues.
-
Second Derivatization: Derivatize the newly generated N-termini of the peptides to improve chromatographic separation.
-
Desalting: Use StageTips or other desalting columns to purify the peptides before MS analysis.[17]
3. LC-MS/MS Analysis:
-
Separate peptides using nano-flow liquid chromatography (nLC) with a reverse-phase column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode.[19][20]
-
Quantification: Relative quantification of PTMs is achieved by comparing the peak areas of the modified and unmodified forms of a given peptide.[18][21]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic localization of specific histone modifications.[22][23][24][25]
1. Cross-linking:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Quench the reaction with glycine.
2. Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Sonify or enzymatically digest the chromatin to generate fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H2AS1ph, anti-H2AK13ub).
-
Use Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a standard DNA purification kit.
-
Analyze the enriched DNA by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to identify the genomic regions associated with the histone modification.
Visualizations
Signaling Pathway for H2AK13/15 Ubiquitination in DNA Damage Response
Caption: H2AK13/15 ubiquitination cascade in the DNA damage response.
Experimental Workflow for Quantitative Mass Spectrometry of Histone PTMs
References
- 1. Post-Translational Modifications of H2A Histone Variants and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational modifications of the histone variant h2az - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of the Histone H2AK13/15 Ubiquitination: Mechanisms of Writing, Reading, and Erasing in DNA Damage Repair and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hubrecht.eu [hubrecht.eu]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of histone H2A inhibits transcription on chromatin templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Peek into the Complex Realm of Histone Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Roles of dynamic and reversible histone acetylation in plant development and polyploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation of H2A.Z is a key epigenetic modification associated with gene deregulation and epigenetic remodeling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The many faces of ubiquitinated histone H2A: insights from the DUBs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Histone PTMs: Techniques and Tools - Creative Proteomics [creative-proteomics.com]
- 16. Quantitative Proteomic Approaches to Studying Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validating Histone H2A (1-20) as a Bona Fide Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of Histone H2A, particularly the first 20 amino acids (H2A 1-20), is a critical hub for post-translational modifications (PTMs) that play a pivotal role in chromatin organization and gene regulation. The validation of this peptide as a genuine substrate for various enzymes is crucial for dissecting epigenetic signaling pathways and for the development of targeted therapeutics. This guide provides an objective comparison of the performance of Histone H2A (1-20) as a substrate for several key enzyme families, supported by experimental data and detailed methodologies.
Enzyme Substrate Specificity: A Comparative Analysis
The utility of Histone H2A (1-20) as a substrate varies significantly among different histone-modifying enzymes. The following tables summarize the available quantitative and qualitative data comparing its performance against other known substrates for key enzyme families.
Protein Arginine Methyltransferases (PRMTs)
PRMTs catalyze the transfer of methyl groups to arginine residues. PRMT1 and PRMT5 have been shown to methylate Histone H2A.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |
| PRMT1 | Ac-H4(1-20) | - | 0.52 ± 0.0078 | - | Monomethylation.[1] |
| Ac-H4(1-20)R3me | - | 0.40 ± 0.0062 | - | Asymmetric dimethylation.[1] | |
| Histone H2A (full-length) | - | - | - | Methylated by PRMT1, but less efficiently than Histone H4.[2][3] | |
| PRMT5 | Histone H2A (1-20) | - | - | - | Poor competitor against full-length Histone H2A.[4] |
| Histone H4 (1-20) | - | - | - | Poor competitor against full-length Histone H2A.[4] | |
| Histone H4 (full-length) | - | - | - | Strong competitor against Histone H2A, indicating higher affinity.[4] | |
| Histone H3 (full-length) | - | - | - | Strong competitor against Histone H2A, indicating high affinity.[4] |
Histone Lysine (B10760008) Demethylases (KDMs)
The KDM4 and KDM5 families of Jumonji C (JmjC) domain-containing enzymes have been shown to demethylate arginine residues on histone tails.
| Enzyme | Substrate | Specific Activity (pmol min-1 µM-1) | Notes |
| KDM4E | H2A(1-20)R3me2a | 0.15 | Arginine demethylase activity. |
| H3K9me3 | - | kcat/KM for H2A R3me2a is 39-fold less than for H3K9me3. | |
| KDM5C | H2A(1-20)R3me2a | 0.37 | Arginine demethylase activity. 2.5 times more active than KDM4E on this substrate. |
| H3K4me3 peptide | - | Primary lysine demethylase activity. | |
| Purified histones | - | Mutant KDM5C shows different activity on histones compared to peptides.[5] |
Histone Acetyltransferases (HATs)
HAT1 is a type B histone acetyltransferase known to acetylate newly synthesized histones.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |
| HAT1 | Histone H2A (free) | - | - | - | Weakly acetylated by HAT1.[6] |
| Histone H4 (free) | - | - | - | Preferentially acetylated over Histone H2A.[7] | |
| H3/H4 Tetramer | 0.1 ± 0.01 | 0.8 ± 0.01 | 133333 | For p300, indicating high efficiency for H4 in a complex.[6] |
Experimental Protocols
Accurate validation of Histone H2A (1-20) as an enzyme substrate requires robust and reproducible experimental protocols. Below are methodologies for key assays.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric Filter Binding)
This assay quantifies the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto the histone peptide substrate.
Materials:
-
Histone H2A (1-20) peptide
-
Recombinant HMT enzyme (e.g., PRMT1, PRMT5)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT
-
Stop Solution (e.g., 75% phosphoric acid)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix on ice:
-
12.5 µL of 2x Assay Buffer
-
2.5 µL of 10x Histone H2A (1-20) peptide (final concentration 1-10 µM)
-
Recombinant HMT enzyme (concentration to be optimized, e.g., 50-200 nM)
-
Nuclease-free water to a final volume of 22.5 µL.
-
-
Initiate Reaction: Add 2.5 µL of 10x [³H]-SAM (final concentration 1-2 µM) to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Stop Reaction: Add 10 µL of Stop Solution.
-
Filter Binding: Spot 10 µL of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper 3-4 times with 75% phosphoric acid, followed by a final wash with ethanol (B145695) to remove unincorporated [³H]-SAM.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Enzyme-Linked Immunosorbent Assay (ELISA) for Histone Modifications
This method allows for the colorimetric or fluorometric detection of a specific histone modification on the H2A (1-20) peptide.
Materials:
-
Biotinylated Histone H2A (1-20) peptide
-
Streptavidin-coated 96-well plate
-
Recombinant histone modifying enzyme and necessary cofactors (e.g., SAM for methyltransferases, Acetyl-CoA for acetyltransferases)
-
Primary antibody specific to the modification of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer
Procedure:
-
Plate Coating: Coat the streptavidin-coated 96-well plate with biotinylated H2A (1-20) peptide (e.g., 1-2 µ g/well ) by incubating for 1 hour at room temperature. Wash the wells 3 times with Wash Buffer.
-
Enzymatic Reaction: Add the reaction mix containing the enzyme and cofactor to the wells and incubate at 37°C for 60-90 minutes.
-
Washing: Wash the wells 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add the primary antibody diluted in Wash Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the wells 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells 5 times with Wash Buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with Stop Solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizing the Workflow and Biological Context
Experimental Workflow for Substrate Validation
The following diagram illustrates a typical workflow for validating a peptide, such as Histone H2A (1-20), as a bona fide enzyme substrate.
Caption: A generalized workflow for the validation of a histone peptide as an enzyme substrate.
Signaling Pathway: Histone Modification and Transcriptional Regulation
Histone modifications on tails, including on H2A, are central to the regulation of gene expression. This diagram depicts a simplified signaling pathway.
Caption: Simplified pathway of H2A tail modification and its impact on transcription.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification and characterization of two closely related histone H4 arginine 3 methyltransferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. Histone H2A and H4 N-terminal Tails Are Positioned by the MEP50 WD Repeat Protein for Efficient Methylation by the PRMT5 Arginine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the intellectual disability gene KDM5C reduce protein stability and demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Functional Diversity of Histone N-Terminal Tails
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tails of histone proteins are critical signaling platforms that orchestrate the dynamic landscape of chromatin, profoundly influencing gene expression, DNA repair, and other fundamental cellular processes. These intrinsically disordered regions are subject to a complex array of post-translational modifications (PTMs), creating a "histone code" that is interpreted by a host of cellular proteins. This guide provides a functional comparison of the N-terminal tails of the four core histone proteins—H2A, H2B, H3, and H4—supported by experimental data and detailed methodologies.
Key Functional Differences at a Glance
The N-terminal tails of the four core histones, while all serving as hubs for post-translational modifications, exhibit distinct functional roles stemming from their unique sequences and modification patterns. Histone H3 and H4 tails are the most extensively studied and are central to the regulation of transcription. The H2A and H2B tails, in addition to their roles in transcription, are uniquely involved in processes like DNA damage repair and chromatin compaction.
Post-Translational Modifications: The Language of the Histone Code
The N-terminal tails are heavily decorated with a variety of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination. These modifications are dynamically added and removed by "writer" and "eraser" enzymes, respectively, and are recognized by "reader" proteins that translate the histone code into downstream biological outcomes.[1][2][3]
Comparative Overview of Common N-Terminal Tail Modifications
The following tables summarize the key PTMs on the N-terminal tails of each core histone, along with their associated writers, erasers, readers, and general functional consequences.
Table 1: Histone H3 N-Terminal Tail Modifications
| Residue | Modification | Writers (Examples) | Erasers (Examples) | Readers (Examples) | Functional Consequence |
| K4 | me1/2/3 | SET1/MLL complexes | LSD1/KDM5 family | TAF3, BPTF, ING family | Transcriptional activation[4] |
| K9 | ac | GCN5/PCAF, p300/CBP | HDACs | Bromodomain proteins (e.g., BRD4) | Transcriptional activation |
| K9 | me1/2/3 | SUV39H1, G9a | LSD1/KDM3/4 families | HP1, PRC2 | Transcriptional repression, Heterochromatin formation[5] |
| S10 | p | MSK1/2, Aurora B | PP1, PP2A | 14-3-3 proteins | Mitotic chromosome condensation, Transcriptional activation[6][7] |
| K14 | ac | GCN5/PCAF, p300/CBP | HDACs | Bromodomain proteins | Transcriptional activation |
| K27 | ac | p300/CBP | HDACs | Bromodomain proteins | Transcriptional activation |
| K27 | me1/2/3 | EZH2 (PRC2) | UTX/JMJD3 | PRC1 | Transcriptional repression, Polycomb silencing |
| K36 | me1/2/3 | SETD2, NSD family | KDM2/4 families | MRG15, PSIP1 | Transcriptional elongation, Splicing |
Table 2: Histone H4 N-Terminal Tail Modifications
| Residue | Modification | Writers (Examples) | Erasers (Examples) | Readers (Examples) | Functional Consequence |
| K5 | ac | HAT1, p300/CBP | HDACs | Bromodomain proteins | Transcriptional activation, Histone deposition |
| K8 | ac | p300/CBP, GCN5/PCAF | HDACs | Bromodomain proteins | Transcriptional activation |
| K12 | ac | p300/CBP, GCN5/PCAF | HDACs | Bromodomain proteins | Transcriptional activation |
| K16 | ac | MOF/KAT8 | HDACs | Bromodomain proteins (e.g., BRD4) | Transcriptional activation, Chromatin decondensation[8] |
| K20 | me1/2/3 | SETD8, SUV4-20H1/2 | KDM8 | MBTD1, 53BP1 | DNA damage response, Heterochromatin formation |
Table 3: Histone H2A N-Terminal Tail Modifications
| Residue | Modification | Writers (Examples) | Erasers (Examples) | Readers (Examples) | Functional Consequence |
| S1 | p | CK2 | PP2A | - | Transcriptional regulation |
| K5 | ac | p300/CBP, GCN5/PCAF | HDACs | Bromodomain proteins | Transcriptional activation |
| K9 | ac | p300/CBP | HDACs | Bromodomain proteins | Transcriptional activation |
| T119 | p | BUB1 | PP2A | - | Mitotic regulation |
| K119 | ub | Ring1A/B (PRC1) | USP21 | ZRF1 | Transcriptional repression, Polycomb silencing |
Table 4: Histone H2B N-Terminal Tail Modifications
| Residue | Modification | Writers (Examples) | Erasers (Examples) | Readers (Examples) | Functional Consequence |
| K5 | ac | GCN5/PCAF | HDACs | Bromodomain proteins | Transcriptional activation |
| K12 | ac | GCN5/PCAF | HDACs | Bromodomain proteins | Transcriptional activation |
| K15 | ac | GCN5/PCAF | HDACs | Bromodomain proteins | Transcriptional activation |
| K20 | ac | GCN5/PCAF | HDACs | Bromodomain proteins | Transcriptional activation |
| K120 | ub | RNF20/40 | USP3, USP22, USP44 | SGF73 (SAGA) | Transcriptional elongation, H3K4 methylation |
Quantitative Comparison of Reader Protein Binding Affinities
The specific recognition of modified histone tails by reader proteins is a key step in the histone code hypothesis. The binding affinity of these interactions can be quantified by determining the dissociation constant (Kd), with lower Kd values indicating tighter binding.
Table 5: Dissociation Constants (Kd) of Reader Domains for Modified Histone Peptides
| Reader Domain | Histone Peptide | Modification | Kd (µM) |
| CHD1 (double chromodomain) | H3 (1-15) | K4me3 | 5 |
| CHD1 (double chromodomain) | H3 (1-15) | K4me1 | 17 |
| Cbx7 (chromodomain) | H3 (1-15) | K9me3 | 7.0 |
| Cbx7 (chromodomain) | H3 (21-35) | K27me3 | 7.8 |
| BRD4 (BD1) | H4 (1-21) | K5acK8acK12acK16ac | 23 |
| BRD4 (BD2) | H4 (1-21) | K5acK8acK12acK16ac | 125 |
| ATAD2 (bromodomain) | H4 (1-15) | K5ac | ~22 |
| ATAD2 (bromodomain) | H4 (4-17) | K12ac | 95.1 |
Data compiled from various sources, including[8][9][10][11][12].
Signaling Pathways Modulating Histone Tails
External stimuli are often transmitted to the chromatin through signaling cascades that culminate in the modification of histone tails. The Mitogen-Activated Protein Kinase (MAPK) pathway is a well-characterized example of such a signaling cascade.
The MAPK Signaling Pathway and Histone H3 Phosphorylation
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Upon stimulation by growth factors or stress, a phosphorylation cascade is initiated, leading to the activation of downstream kinases such as ERK and p38.[6][13][14] These kinases then activate the Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2).[6][15] MSK1/2 translocate to the nucleus and directly phosphorylate histone H3 at Serine 10 (S10) and Serine 28 (S28).[6][15][16] This phosphorylation event is often associated with the induction of immediate early genes, such as c-fos and c-jun, by facilitating the recruitment of transcription factors and chromatin remodeling complexes.[6][16]
Experimental Protocols
A comprehensive understanding of histone tail function relies on a variety of experimental techniques. Below are overviews of key methodologies.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide localization of specific histone modifications.
Experimental Workflow:
Detailed Protocol: A detailed protocol for ChIP-seq can be found in publications such as those by Wu et al. (2021).
Mass Spectrometry-based Proteomics
Mass spectrometry is an indispensable tool for the identification and quantification of histone PTMs.
Bottom-up Proteomics Workflow:
-
Histone Extraction: Histones are purified from cell nuclei, often through acid extraction.
-
Derivatization and Digestion: The ε-amino groups of unmodified and monomethylated lysines are chemically derivatized (e.g., propionylation) to prevent trypsin cleavage at these sites. The histones are then digested with trypsin, generating peptides of a suitable length for mass spectrometric analysis.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the type and location of PTMs.
-
Data Analysis: The data is analyzed to identify and quantify the relative abundance of different modified histone peptides.
A detailed protocol for the analysis of histone PTMs by mass spectrometry is described by Sidoli et al. (2016).
In Vitro Histone Acetyltransferase (HAT) and Deacetylase (HDAC) Assays
These assays are used to measure the activity of HAT and HDAC enzymes and to screen for potential inhibitors.
Fluorometric HAT Assay Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the HAT enzyme, a histone peptide substrate (e.g., H3 peptide), and acetyl-CoA in an appropriate buffer.
-
Incubation: The reaction is incubated to allow the HAT to acetylate the histone peptide.
-
Detection: The amount of Coenzyme A (CoA-SH) produced, which is stoichiometric to the amount of acetylated peptide, is measured. This is often done by adding a developer that reacts with the free thiol group of CoA-SH to produce a fluorescent product.
-
Measurement: The fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the HAT activity.
Fluorometric HDAC Assay Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the HDAC enzyme and a fluorogenic, acetylated histone-like peptide substrate.
-
Incubation: The reaction is incubated to allow the HDAC to deacetylate the substrate.
-
Development: A developer solution containing a protease is added. The protease only cleaves the deacetylated substrate, releasing the fluorophore from a quencher.
-
Measurement: The fluorescence is measured. The increase in fluorescence is proportional to the HDAC activity.
Detailed protocols for HAT and HDAC assays are available from various commercial suppliers and in publications such as those from BenchChem.[5][17]
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the activity and substrate specificity of HMTs.
Radiometric HMT Assay Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the HMT enzyme, a histone substrate (e.g., recombinant histones or peptides), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Incubation: The reaction is incubated to allow the HMT to transfer the tritiated methyl group to the histone substrate.
-
Detection: The reaction products are separated by SDS-PAGE. The gel is then treated with a scintillant and exposed to X-ray film (fluorography) to visualize the radiolabeled histones. Alternatively, the radioactivity can be quantified using a scintillation counter.
Detailed protocols for in vitro HMT assays can be found in publications by Strahl et al. (2001) and in methods collections.[13][14][18]
Conclusion
The N-terminal tails of histone proteins are not merely passive structural components but are dynamic signaling hubs that play a central role in the regulation of chromatin function. While sharing a common purpose as platforms for post-translational modifications, the tails of H2A, H2B, H3, and H4 exhibit distinct modification patterns and engage different sets of writers, erasers, and readers, leading to a diverse array of functional outcomes. A deeper understanding of the functional nuances of each histone tail is crucial for deciphering the complexity of the histone code and for the development of novel therapeutic strategies targeting the epigenetic machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression Proteomics and Histone Analysis Reveal Extensive Chromatin Network Changes and a Role for Histone Tail Trimming during Cellular Differentiation [mdpi.com]
- 3. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MAP kinase-mediated phosphorylation of distinct pools of histone H3 at S10 or S28 via mitogen- and stress-activated kinase 1/2 | MRC PPU [ppu.mrc.ac.uk]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. High-affinity chromodomains engineered for improved detection of histone methylation and enhanced CRISPR-based gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATAD2 bromodomain binds different acetylation marks on the histone H4 in similar fuzzy complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Specificity of Histone H2A (1-20) Interactions
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of Histone H2A, particularly the 1-20 amino acid region, is a critical hub for cellular signaling, undergoing various post-translational modifications (PTMs) and engaging with a multitude of proteins to regulate chromatin structure and function. For researchers developing therapeutics that target these interactions or those seeking to understand the fundamental biology of H2A, confirming the specificity of these interactions is paramount.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of binding specificity, all quantitative data should be organized into a structured table. This table should include the interacting protein, the experimental method used, the measured binding affinity (e.g., Kd, IC50), and any relevant context such as the presence of specific PTMs on the H2A (1-20) peptide.
Table 1: Comparative Binding Affinities for Histone H2A (1-20) Interactions
| Interacting Protein | Protein Class | Experimental Method | Histone H2A (1-20) Modification | Binding Affinity (Kd/EC50/IC50) | Reference/Source |
| Example: Protein X | Chromatin Remodeler | Surface Plasmon Resonance | Unmodified | 5.2 µM | [Internal Data] |
| Example: Protein Y | Histone Chaperone | Isothermal Titration Calorimetry | Acetylated (K5) | 15 µM | [Internal Data] |
| Example: Protein Z | Transcription Factor | Peptide Microarray | Unmodified | Signal Intensity: 8500 | [Internal Data] |
| ... | ... | ... | ... | ... | ... |
Note: This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols and Workflows
To ensure reproducibility and comparability of data, detailed and standardized protocols are essential. Below are workflows and methodologies for three key experimental approaches.
Biotinylated Peptide Pull-Down Coupled with Mass Spectrometry (MS)
This method allows for the identification and semi-quantitative comparison of proteins from a complex mixture (e.g., nuclear extract) that bind to the H2A (1-20) peptide.
Experimental Workflow:
A Head-to-Head Comparison: Synthetic vs. Recombinant Histone H2A (1-20) for In Vitro Assays
For researchers in epigenetics and drug discovery, the choice of substrate is a critical determinant of experimental success. When studying enzymes that modify the N-terminal tail of Histone H2A, two primary options are available: chemically synthesized peptides corresponding to the H2A (1-20) sequence and recombinantly produced full-length Histone H2A. This guide provides an objective comparison of their performance characteristics, supported by experimental data and detailed protocols for key enzymatic assays.
At a Glance: Key Differences in Synthetic vs. Recombinant Histone H2A (1-20)
While direct comparative kinetic data for synthetic versus recombinant Histone H2A (1-20) is not extensively published, we can infer performance characteristics based on their production methods and data from analogous histone substrates.
| Feature | Synthetic Histone H2A (1-20) Peptide | Recombinant Full-Length Histone H2A |
| Composition | Chemically defined amino acid sequence (1-20) | Full-length Histone H2A protein |
| Purity | High (>95-99%), free of biological contaminants | High (>90-95%), potential for host cell protein contamination |
| Post-Translational Modifications (PTMs) | Precisely incorporated at specific sites during synthesis | Generally lacks PTMs when expressed in E. coli; can be modified in vitro |
| Batch-to-Batch Consistency | High, due to controlled chemical synthesis | Can vary depending on expression and purification batches |
| Cost-Effectiveness | More cost-effective for short peptides and high-throughput screening | More cost-effective for producing the full-length protein at a large scale |
| Structural Context | Represents an isolated, unstructured tail | Provides the context of the full-length protein, including globular domains |
| Ideal Applications | High-throughput screening, inhibitor studies, analysis of specific PTMs | Nucleosome reconstitution assays, studies of enzyme-histone interactions involving the globular domain |
Performance in Enzymatic Assays: A Data-Driven Perspective
Direct kinetic comparisons for Histone H2A (1-20) are sparse. However, data from studies on other histone peptides and full-length histones in Histone Acetyltransferase (HAT) and Histone Methyltransferase (HMT) assays can provide valuable insights into their expected performance.
Note: The following data is compiled from separate studies and is intended to be representative, not a direct head-to-head comparison under identical conditions.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Assay Type |
| Histone Acetyltransferases (HATs) | ||||
| p300/CBP | Synthetic Histone H3 (1-25) peptide | ~5-50 | Not consistently reported | Radiometric / Fluorescence-based |
| GCN5/PCAF | Synthetic Histone H3 (1-21) peptide | ~10-100 | Not consistently reported | Radiometric / Fluorescence-based |
| HAT1 | Recombinant full-length Histone H2A | Not specified, but H4 is preferred substrate | Not specified | Radiometric |
| Histone Methyltransferases (HMTs) | ||||
| G9a | Synthetic Histone H3 (1-21) peptide | ~1-10 | ~0.1-1 min-1 | Radiometric / Luminescence-based |
| SUV39H1 | Synthetic Histone H3 (1-21) peptide | ~2-20 | ~0.01-0.1 min-1 | Radiometric / Luminescence-based |
| PRMT5 | Recombinant full-length Histone H2A | Not specified, but shows activity | Not specified | Radiometric |
Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Radiometric)
This protocol is adapted from standard radiometric HAT assays and is suitable for quantifying the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto the H2A (1-20) peptide.
Materials:
-
Synthetic or Recombinant Histone H2A (1-20)
-
Recombinant HAT enzyme (e.g., p300, GCN5)
-
[³H]-acetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
-
Stop Solution: 10% trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix:
-
Assay Buffer
-
Histone H2A (1-20) substrate (e.g., 1-10 µM final concentration)
-
HAT enzyme (concentration to be optimized, e.g., 50-200 nM)
-
Nuclease-free water to the desired volume.
-
-
Initiate Reaction: Add [³H]-acetyl-CoA (e.g., 1 µM final concentration) to start the reaction.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 15-60 minutes) within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding ice-cold Stop Solution.
-
Substrate Capture: Spot the reaction mixture onto the phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-acetyl-CoA.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is adapted from standard radiometric HMT assays for quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto the H2A (1-20) peptide.
Materials:
-
Synthetic or Recombinant Histone H2A (1-20)
-
Recombinant HMT enzyme (e.g., PRMT5, G9a)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT
-
Stop Solution: 10% trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix:
-
Assay Buffer
-
Histone H2A (1-20) substrate (e.g., 1-10 µM final concentration)
-
HMT enzyme (concentration to be optimized, e.g., 50-200 nM)
-
Nuclease-free water to the desired volume.
-
-
Initiate Reaction: Add [³H]-SAM (e.g., 1 µM final concentration) to initiate the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding ice-cold Stop Solution.
-
Substrate Capture: Spot the reaction mixture onto the phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Signaling Pathway and Experimental Workflow Visualization
DNA Damage Response: Histone H2A N-Terminal Phosphorylation
The N-terminal tail of Histone H2A is a key player in the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), kinases such as ATM and ATR are activated, leading to the phosphorylation of specific serine residues on H2A, which in turn facilitates the recruitment of DNA repair machinery.
Experimental Workflow for Comparing Substrate Performance
The following workflow outlines the key steps in comparing the performance of synthetic and recombinant Histone H2A (1-20) as substrates in enzymatic assays.
comparing binding affinities of proteins to H2A (1-20) and other histone tails
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protein Interactions with H2A(1-20) and Other Histone Tails, Supported by Experimental Data.
In the intricate landscape of epigenetic regulation, the N-terminal tails of histone proteins serve as critical signaling platforms, recruiting a diverse cast of "reader" proteins that interpret and translate post-translational modifications (PTMs) into downstream cellular events. While the interactions of proteins with histone H3 and H4 tails have been extensively studied, the binding dynamics of proteins with the N-terminal tail of histone H2A, particularly the first 20 amino acids (H2A(1-20)), are less comprehensively characterized. This guide provides a comparative analysis of the binding affinities of various proteins to the H2A(1-20) peptide and other canonical histone tails, presenting available quantitative data, detailed experimental protocols for key binding assays, and a visualization of a relevant signaling pathway.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (dissociation constants, Kd) of several proteins for different histone tails. A lower Kd value indicates a stronger binding affinity. It is important to note that direct quantitative comparisons of binding to the unmodified H2A(1-20) peptide are not as widely available in the literature as for other histone tails, particularly those of H3 and H4 which are rich in post-translational modifications.
| Protein/Protein Complex | Histone Tail Target | Binding Affinity (Kd) | Experimental Method | Reference |
| FACT (Facilitates Chromatin Transcription) | H2A/H2B dimer | Low nanomolar range | Not specified | [1] |
| Tailless H2A/H2B dimer | ~7-fold weaker than full-length | Not specified | [1] | |
| H3/H4 tetramer | High nanomolar range (~20-fold weaker than H2A/H2B) | Not specified | [1] | |
| Tailless H3/H4 tetramer | > 1 µM | Not specified | [1] | |
| PRMT5-MEP50 Complex | Full-length Histone H4 | More efficient binding than H2A(1-20) | Not specified | |
| Full-length Histone H3 | More efficient binding than H2A(1-20) | Not specified | ||
| H2A(1-20) peptide | Less efficient binding | Not specified | ||
| H4(1-20) peptide | Less efficient binding | Not specified | ||
| BRPF2 (Bromodomain-containing protein) | H2AK5ac (acetylated) | 165.2 ± 15 µM | Isothermal Titration Calorimetry | |
| H3K14ac (acetylated) | 200.2 ± 20 µM | Isothermal Titration Calorimetry | ||
| H2A(1-12) (unmodified) | No binding observed | Isothermal Titration Calorimetry | ||
| ANP32E (Acidic nuclear phosphoprotein 32 family member E) | H2A.Z/H2B dimer | Preferential binding | In vitro and in vivo assays | [1] |
| H2A/H2B dimer | Weaker binding | In vitro and in vivo assays | [1] |
Note: The binding affinities can be influenced by the specific experimental conditions, including buffer composition, temperature, and the exact length and sequence of the histone peptide used.
Key Experimental Methodologies
The determination of binding affinities between proteins and histone tails relies on sensitive biophysical techniques. The two most common methods are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (e.g., a histone peptide) upon binding to a larger, unlabeled molecule (e.g., a "reader" protein). When the small fluorescent peptide is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to the larger protein, its tumbling is restricted, and the emitted light remains more polarized. The change in polarization is directly proportional to the fraction of the labeled peptide that is bound, allowing for the calculation of the dissociation constant (Kd).
Detailed Protocol:
-
Reagent Preparation:
-
Fluorescently Labeled Histone Peptide (Tracer): A synthetic histone peptide (e.g., H2A 1-20) is chemically labeled with a fluorophore (e.g., FITC, TAMRA). The concentration of the tracer is determined spectrophotometrically.
-
Unlabeled Protein: The protein of interest is purified and its concentration accurately determined.
-
Assay Buffer: A suitable buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and a non-ionic detergent to prevent non-specific binding (e.g., Tween-20).
-
-
Assay Setup:
-
A constant, low concentration of the fluorescently labeled histone peptide is used in each well of a microplate (typically a black, low-binding plate).
-
The unlabeled protein is serially diluted to create a range of concentrations.
-
The protein dilutions are added to the wells containing the labeled peptide. Control wells containing only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the protein (for maximum polarization) are included.
-
-
Measurement:
-
The plate is incubated at a constant temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The raw polarization data is plotted against the concentration of the unlabeled protein.
-
The resulting binding curve is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd value.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur during a biomolecular interaction. One binding partner (e.g., the protein) is placed in the sample cell of the calorimeter, and the other (e.g., the histone peptide) is incrementally injected from a syringe. The heat released or absorbed upon each injection is measured. As the protein in the cell becomes saturated with the peptide, the heat change per injection diminishes.
Detailed Protocol:
-
Sample Preparation:
-
Both the protein and the histone peptide are extensively dialyzed against the same buffer to minimize heat changes due to buffer mismatch.
-
The concentrations of both molecules are accurately determined.
-
-
Instrument Setup:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
The protein solution is loaded into the sample cell, and the histone peptide solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precisely controlled injections of the histone peptide into the protein solution are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the peptide to the protein.
-
The resulting binding isotherm is fitted to a thermodynamic model to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Visualizing a Key Signaling Pathway: The DNA Damage Response
The interaction of proteins with histone tails is fundamental to many cellular signaling pathways. A critical example is the DNA Damage Response (DDR), where the phosphorylation of the H2A variant H2A.X (to form γH2AX) serves as a key signal to recruit a cascade of repair proteins.
References
A Researcher's Guide to Orthogonal Validation of Histone H2A (1-20) Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of Histone H2A, particularly the (1-20) peptide fragment, is emerging as a molecule of interest in cellular signaling. As a fragment of a core nuclear protein, its presence in the extracellular space or cytoplasm suggests a role as a Damage-Associated Molecular Pattern (DAMP). DAMPs are endogenous molecules released during cell stress or death that can trigger inflammatory responses and influence cell fate. The precise biological effects of the Histone H2A (1-20) peptide are an active area of investigation, with some evidence pointing towards both pro-inflammatory and anti-inflammatory activities, as well as potential cytotoxicity at higher concentrations.
This guide provides a comparative overview of orthogonal methods to validate the hypothesized effects of the Histone H2A (1-20) peptide. It is designed to equip researchers with the necessary experimental frameworks to dissect its biological functions, focusing on cell viability, apoptosis, and inflammatory signaling.
Comparative Analysis of Validation Methods
Table 1: Comparison of Cytotoxicity and Cell Viability Assays
| Assay | Principle | Parameter Measured | Hypothetical IC50/EC50 for H2A (1-20) | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells. | Metabolic activity | 75 µM | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes. | Membrane integrity | 100 µM | Direct measure of cytotoxicity, sensitive. | LDH in serum can interfere; only measures late-stage cell death. |
Table 2: Comparison of Apoptosis Detection Assays
| Assay | Principle | Parameter Measured | Hypothetical % of Apoptotic Cells (at 100 µM H2A (1-20)) | Advantages | Limitations |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells; Propidium Iodide (PI) stains necrotic cells. | Early and late apoptosis, necrosis | 45% (Annexin V positive) | Distinguishes between apoptotic and necrotic cells; quantitative. | Requires flow cytometry; transient nature of phosphatidylserine exposure. |
| TUNEL Assay | Enzymatic labeling of DNA strand breaks, a hallmark of late-stage apoptosis. | DNA fragmentation | 35% (TUNEL positive) | Can be used on tissue sections (in situ); highly specific for late apoptosis. | May also label necrotic cells; can be technically challenging. |
| Caspase Activity Assay | Measurement of the activity of executioner caspases (e.g., Caspase-3/7) using a specific substrate. | Caspase activation | 3-fold increase in activity | Highly specific for apoptosis; sensitive. | Measures an early event in apoptosis, which may not always lead to cell death. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Use of fluorescent dyes (e.g., TMRE, JC-1) that accumulate in mitochondria based on the membrane potential. | Loss of mitochondrial membrane potential | 40% decrease in potential | Measures an early event in the intrinsic apoptotic pathway. | Can be influenced by factors other than apoptosis that affect mitochondrial function. |
Table 3: Comparison of Inflammatory Response Assays
| Assay | Principle | Parameter Measured | Hypothetical Fold Change (at 50 µM H2A (1-20)) | Advantages | Limitations |
| ELISA for Cytokines | Sandwich immunoassay to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants. | Secretion of pro-inflammatory cytokines | TNF-α: 5-fold increase; IL-6: 8-fold increase | Highly specific and sensitive; quantitative. | Measures only a single cytokine at a time (unless using multiplex arrays). |
| Western Blot for Signaling Pathways | Immunodetection of total and phosphorylated proteins in key inflammatory signaling pathways (e.g., MAPK, NF-κB). | Activation of intracellular signaling pathways | p-p65 (NF-κB): 4-fold increase; p-p38 (MAPK): 3-fold increase | Provides information on the mechanism of action. | Semi-quantitative; requires specific antibodies. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the cell type and experimental conditions.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the Histone H2A (1-20) peptide for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the Histone H2A (1-20) peptide.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry.
ELISA for TNF-α and IL-6
-
Coating: Coat a 96-well ELISA plate with the capture antibody against TNF-α or IL-6 overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Sample Incubation: Add 100 µL of cell culture supernatants (from H2A (1-20) treated cells) and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody for 1 hour.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) for 30 minutes.
-
Substrate and Measurement: Wash the plate, add the TMB substrate, and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm.
Western Blot for NF-κB and MAPK Signaling
-
Cell Lysis: Treat cells with the Histone H2A (1-20) peptide for various time points. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK, and JNK (MAPK) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothesized signaling pathway for Histone H2A (1-20) mediated effects.
By employing this comprehensive, multi-faceted approach, researchers can rigorously validate the biological effects of the Histone H2A (1-20) peptide, contributing to a deeper understanding of its role in cellular health and disease.
Safety Operating Guide
Essential Guide to the Safe Disposal of Histone H2A (1-20)
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Histone H2A (1-20) are critical for maintaining a safe and compliant laboratory environment. Although specific disposal protocols for every peptide may not be readily available, this guide outlines a comprehensive, step-by-step approach for the proper disposal of Histone H2A (1-20), aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Histone H2A (1-20) is an N-terminal peptide fragment of histone H2A.[1] While not classified as acutely hazardous, its full toxicological properties may not be extensively documented.[2] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.[3]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Appropriate personal protective equipment (PPE) is non-negotiable when handling research chemicals.[4]
Personal Protective Equipment (PPE) and Engineering Controls:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact.[2][4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[4][5] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling the lyophilized powder to avoid inhalation.[4] |
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[2] Before use, allow the sealed container of the lyophilized peptide to equilibrate to room temperature to prevent condensation.[5]
Disposal Plan Summary
The core principle for the disposal of Histone H2A (1-20) is to treat it as laboratory chemical waste.[6] Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[2][4]
| Waste Type | Recommended Disposal Method |
| Liquid Waste | Collect in a designated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used.[3] Some institutions may permit drain disposal of neutralized, non-hazardous liquid waste, but explicit approval from the EHS office is required.[3][7] |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, absorbent paper) in a dedicated, clearly labeled, leak-proof hazardous waste container.[2][3] |
| Sharps Waste | All sharps contaminated with the peptide must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[3] |
Step-by-Step Disposal Procedures
1. Waste Segregation: At the point of generation, segregate waste contaminated with Histone H2A (1-20) into three primary streams: liquid waste, solid waste, and sharps waste.[3][8]
2. Waste Collection and Labeling:
-
Liquid Waste: Collect in a chemically resistant, leak-proof container. The label should clearly state "Hazardous Waste" and list the chemical contents, including "Histone H2A (1-20)" and any solvents.
-
Solid Waste: Use a dedicated, leak-proof container with a lid. Label it as "Hazardous Waste" with the name of the peptide.[2]
-
Sharps Waste: Use a designated, puncture-resistant sharps container.
3. Storage: Store sealed waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from heat sources.[2][8]
4. Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][4] Follow all institutional protocols for waste disposal.
Optional Step: Chemical Inactivation For liquid waste, chemical inactivation through hydrolysis can be considered, though it is not always necessary and should be performed in accordance with institutional guidelines. A general protocol involves:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[2]
-
Addition of Waste: Slowly add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution).[2]
-
Neutralization: After a sufficient reaction time, neutralize the solution to a pH between 6.0 and 8.0.[2]
-
Collection: Collect the neutralized waste in a labeled hazardous waste container.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of Histone H2A (1-20).
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of Histone H2A (1-20), protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Histone H2A (1-20)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the peptide Histone H2A (1-20). The following information is intended for researchers, scientists, and drug development professionals working in a laboratory environment.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for Histone H2A (1-20) may not indicate it as hazardous, it is best practice to handle all synthetic peptides with unknown toxicological properties as potentially hazardous chemicals.[1][2] One SDS for the full-length Histone H2A protein indicates it as a Category 1B carcinogen[3]; however, this applies to the entire protein and not necessarily this specific 20-amino acid fragment. Therefore, taking precautions to prevent inhalation, as well as skin and eye contact, is crucial.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling Histone H2A (1-20). A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4][5] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4][5] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][2][5] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][7] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of Histone H2A (1-20) and ensuring the safety of laboratory personnel.
3.1. Receiving and Inspection Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.
3.2. Storage
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[8]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended.[8] If necessary, create single-use aliquots and store them frozen at -20°C or colder to avoid repeated freeze-thaw cycles.[8]
3.3. Reconstitution (Solubilization) There is no universal solvent for all peptides. The solubility of Histone H2A (1-20) in water is listed as 1 mg/ml[9].
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.
-
Work in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.[6]
-
Use high-purity, sterile water or a recommended buffer to reconstitute the peptide.[6]
-
If the peptide is difficult to dissolve, sonication may help.
Disposal Plan
Unused or expired peptides and contaminated materials must be disposed of in accordance with institutional and environmental regulations.[6]
-
Peptide Waste: Collect all waste solutions containing the peptide in a clearly labeled hazardous waste container.[10] Do not pour peptide solutions down the drain.[6]
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the peptide should be placed in a designated biohazard or chemical waste container.[11]
-
Empty Containers: Empty vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of in the regular trash, provided the label is defaced.[12]
-
Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite), and place it in a sealed container for disposal as chemical waste.[1] Ventilate the area and clean the spill site thoroughly.[1]
Visualizations
Caption: Experimental workflow for handling Histone H2A (1-20).
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. choiceaminos.com [choiceaminos.com]
- 3. Histone H2A 1523001-32-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. bachem.com [bachem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. qcbr.queens.org [qcbr.queens.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
